molecular formula C18H21ClFNO3 B593074 Desmethylene paroxetine hydrochloride CAS No. 1394861-12-1

Desmethylene paroxetine hydrochloride

Número de catálogo: B593074
Número CAS: 1394861-12-1
Peso molecular: 353.8
Clave InChI: GIPUDSSHAJOHQK-LINSIKMZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paroxetine is a potent, selective serotonin reuptake inhibitor (Ki = 0.72 nM) that has been used in cases of depression and anxiety disorder. Desmethylene paroxetine is a major urinary metabolite of paroxetine. This compound may be used in urine drug testing applications involving paroxetine toxicology or forensic analysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747552
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159126-30-4
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Desmethylene paroxetine (B1678475) hydrochloride, a significant metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Desmethylene paroxetine, also known as the catechol metabolite of paroxetine, is a primary product of paroxetine's metabolism in humans.[1] The metabolic process involves the demethylenation of the methylenedioxy group of the paroxetine molecule.[2] As a major urinary metabolite, the synthesis and characterization of Desmethylene paroxetine hydrochloride are crucial for metabolism studies, impurity profiling of paroxetine, and as a reference standard in analytical and forensic applications.[1] Understanding its properties is essential for a complete pharmacological and toxicological profile of paroxetine.

Synthesis of this compound

The synthesis of this compound proceeds through a multi-step sequence, starting from a suitable precursor and involving a key demethylenation step. The general synthetic approach is based on the methodology described for the synthesis of major paroxetine metabolites.

Synthetic Pathway

The synthesis commences with the protection of the piperidine (B6355638) nitrogen of a suitable paroxetine precursor, followed by the critical demethylenation of the methylenedioxy group to yield the catechol functionality. Subsequent deprotection and salt formation with hydrochloric acid afford the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Demethylenation cluster_2 Step 3: Deprotection & Salt Formation Paroxetine_Precursor Paroxetine Precursor N_Protected_Paroxetine N-Protected Paroxetine Paroxetine_Precursor->N_Protected_Paroxetine Protecting Group (e.g., Boc) N_Protected_Desmethylene N-Protected Desmethylene Paroxetine N_Protected_Paroxetine->N_Protected_Desmethylene Demethylenating Agent (e.g., BBr3) Desmethylene_Paroxetine_HCl Desmethylene Paroxetine Hydrochloride N_Protected_Desmethylene->Desmethylene_Paroxetine_HCl 1. Deprotection (e.g., TFA) 2. HCl

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: N-Protection of Paroxetine Precursor

A solution of the paroxetine precursor in a suitable solvent (e.g., dichloromethane) is treated with a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The N-protected intermediate is then isolated and purified using standard techniques like column chromatography.

Step 2: Demethylenation

The N-protected paroxetine derivative is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A demethylenating agent, such as boron tribromide (BBr₃), is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched, and the N-protected Desmethylene paroxetine is extracted and purified.

Step 3: Deprotection and Hydrochloride Salt Formation

The purified N-protected Desmethylene paroxetine is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) to remove the protecting group. After the deprotection is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt. The this compound is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₈H₂₀FNO₃ · HCl
Molecular Weight 353.82 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1394861-12-1 (for hydrochloride salt)
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum confirms the presence of the key functional groups and the overall structure of the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, further confirming its structure.

IR (Infrared) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H (hydroxyl), N-H (amine hydrochloride), C-H (aromatic and aliphatic), and C-F bonds.

MS (Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation. The expected molecular ion peak for the free base (C₁₈H₂₀FNO₃) would be at m/z [M+H]⁺.

Analytical TechniqueObserved Data
¹H NMR (DMSO-d₆) Signals corresponding to aromatic protons of the fluorophenyl and catechol rings, piperidine ring protons, and the methylene (B1212753) bridge protons.
¹⁹F NMR (DMSO-d₆) A signal corresponding to the fluorine atom on the phenyl ring.
Mass Spectrometry Molecular ion peak consistent with the chemical formula.
Purity (by HPLC) ≥98%
Specific Rotation A specific optical rotation value is expected due to the chiral nature of the molecule.
Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization) Synthesis->Purification NMR ¹H, ¹³C, ¹⁹F NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Purity Purification->HPLC Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Final_Product Final Characterized Product NMR->Final_Product MS->Final_Product IR->Final_Product HPLC->Final_Product Elemental_Analysis->Final_Product

Caption: Analytical workflow for this compound.

Signaling Pathway Context: Interaction with the Serotonin Transporter (SERT)

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This blockage leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. As a major metabolite of paroxetine, Desmethylene paroxetine's interaction with SERT is of significant interest. It is presumed to have a similar, though potentially less potent, inhibitory effect on SERT.

The following diagram illustrates the proposed mechanism of action.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Synaptic_Cleft->Serotonin Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Binds Desmethylene_Paroxetine Desmethylene Paroxetine Desmethylene_Paroxetine->SERT Inhibits Postsynaptic_Signal Postsynaptic Signal Serotonin_Receptor->Postsynaptic_Signal

Caption: Inhibition of the Serotonin Transporter (SERT) by Desmethylene Paroxetine.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The provided synthetic pathway and experimental protocols offer a foundation for its laboratory preparation. The comprehensive characterization data, presented in a structured format, serves as a valuable reference for researchers. Furthermore, the contextualization of its likely mechanism of action through the inhibition of the serotonin transporter highlights its pharmacological relevance. This information is critical for advancing research in drug metabolism, analytical chemistry, and the broader field of neuropharmacology.

References

An In-depth Technical Guide on the Mechanism of Action of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Paroxetine (B1678475) hydrochloride is a cornerstone in the pharmacological management of major depressive disorder, anxiety disorders, and other conditions linked to serotonergic dysregulation.[1][2] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3] The metabolism of paroxetine is extensive, primarily mediated by the cytochrome P450 isoenzyme CYP2D6, leading to the formation of several metabolites.[4][5] The most significant of these is desmethylene paroxetine, formed through the demethylenation of the methylenedioxy group of paroxetine.[6] Understanding the pharmacological profile of this major metabolite is crucial for a complete comprehension of paroxetine's overall clinical effects and for drug development professionals.

Metabolism of Paroxetine to Desmethylene Paroxetine

The biotransformation of paroxetine to desmethylene paroxetine is a critical step in its elimination. This metabolic process is primarily catalyzed by the polymorphic enzyme CYP2D6 in the liver.[4][5] The reaction involves the oxidative cleavage of the methylenedioxy bridge of the paroxetine molecule, resulting in a catechol intermediate, which is desmethylene paroxetine.[7] This catechol metabolite can then undergo further conjugation with glucuronic acid and sulfate (B86663) before excretion.[6]

Below is a diagram illustrating the metabolic pathway from paroxetine to desmethylene paroxetine.

Paroxetine Paroxetine CYP2D6 CYP2D6 (Oxidation) Paroxetine->CYP2D6 Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) CYP2D6->Desmethylene_Paroxetine Conjugation Conjugation (Glucuronidation/Sulfation) Desmethylene_Paroxetine->Conjugation Excretion Excreted Metabolites Conjugation->Excretion

Figure 1: Metabolic conversion of paroxetine.

Mechanism of Action and Pharmacological Activity

The primary mechanism of action of paroxetine is its high-affinity binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] This leads to a potentiation of serotonergic neurotransmission.

In contrast, desmethylene paroxetine is considered to be pharmacologically inactive.[7] Data from regulatory filings indicate that the metabolites of paroxetine possess no more than 1/50th the potency of the parent compound at inhibiting serotonin uptake.[7] This substantial decrease in activity suggests that desmethylene paroxetine does not contribute significantly to the therapeutic effects of paroxetine.

Quantitative Data on SERT Inhibition

The following table summarizes the available quantitative data for paroxetine and an estimated value for desmethylene paroxetine based on the reported relative potency.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Potency vs. Paroxetine
Paroxetine SERTRadioligand Binding~0.72[4]~1.1[8]1x
Desmethylene Paroxetine SERTEstimated≥ 36*Not Available≤ 1/50x

*Estimated Ki based on the FDA report that metabolites have no more than 1/50th the potency of paroxetine. A higher Ki value indicates lower binding affinity.

Experimental Protocols

The determination of the binding affinity and functional inhibition of compounds like paroxetine and its metabolites at the serotonin transporter is typically conducted using in vitro assays. The two primary methods are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay for SERT

This assay measures the direct binding of a compound to the serotonin transporter, typically in brain tissue homogenates or cells expressing the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Materials:

  • Rat brain cortex tissue (or cells expressing human SERT)

  • Radioligand: [3H]Citalopram or [3H]Paroxetine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compound (Desmethylene paroxetine hydrochloride)

  • Non-specific binding control (e.g., a high concentration of a known SSRI like fluoxetine)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the synaptosomes. Wash the pellet by resuspension and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]Citalopram), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay Homogenization Homogenize Brain Tissue Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet Collect & Wash Membrane Pellet Centrifugation2->Pellet Incubation Incubate Membranes with Radioligand & Test Compound Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Figure 2: Workflow for a SERT radioligand binding assay.
Synaptosomal Serotonin Reuptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals.

Objective: To determine the functional inhibitory potency (IC50) of a test compound on serotonin uptake.

Materials:

  • Rat brain tissue (e.g., striatum or cortex)

  • [3H]Serotonin (5-HT)

  • Krebs-Ringer bicarbonate buffer

  • Test compound (this compound)

  • Uptake inhibitor for non-specific uptake control (e.g., a high concentration of fluoxetine)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue by homogenization in a sucrose (B13894) buffer followed by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in Krebs-Ringer bicarbonate buffer.

  • Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]5-HT to the synaptosome suspension.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of serotonin uptake at each concentration of the test compound and determine the IC50 value.

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Homogenize Homogenize Brain Tissue Centrifuge Differential Centrifugation Homogenize->Centrifuge Resuspend Resuspend Synaptosomes Centrifuge->Resuspend Preincubate Pre-incubate Synaptosomes with Test Compound Resuspend->Preincubate Initiate Initiate Uptake with [3H]5-HT Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate by Filtration Incubate->Terminate Count Scintillation Counting Terminate->Count Analyze Data Analysis (IC50) Count->Analyze

Figure 3: Workflow for a synaptosomal serotonin uptake assay.

Signaling Pathways

The therapeutic action of paroxetine is a consequence of the sustained increase in synaptic serotonin levels, which leads to adaptive changes in both presynaptic and postsynaptic serotonergic signaling. While desmethylene paroxetine is largely inactive at SERT, understanding the pathway modulated by its parent compound is essential context.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin->Postsynaptic_Receptor Binding Paroxetine Paroxetine Paroxetine->SERT Inhibition Signaling Downstream Signaling Postsynaptic_Receptor->Signaling

Figure 4: Paroxetine's action on serotonergic signaling.

Conclusion

References

Technical Whitepaper: An In-depth Analysis of Serotonin Transporter (SERT) Binding Affinity with a Focus on Paroxetine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin (B10506) transporter (SERT), a key member of the solute carrier 6 (SLC6) family, is a critical regulator of serotonergic neurotransmission. It mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby controlling the magnitude and duration of the serotonin signal. Due to its central role in mood regulation, SERT is the primary target for many antidepressant medications, including the widely prescribed SSRI, paroxetine (B1678475).

Paroxetine is known for its high-affinity binding to SERT.[1] Understanding the molecular interactions governing this binding is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This technical guide delves into the quantitative analysis of SERT binding affinity, details the experimental protocols for its determination, and visualizes the associated biological and experimental workflows. While the focus remains on paroxetine and its synthetic analogs due to the availability of extensive research, the principles discussed are broadly applicable to the study of other SERT ligands.

Desmethylene paroxetine is a major urinary metabolite of paroxetine.[2][3] Its pharmacological activity, particularly its affinity for SERT, is of significant interest for understanding the overall therapeutic and toxicological profile of paroxetine. However, as of the latest literature review, specific studies quantifying the SERT binding affinity of desmethylene paroxetine hydrochloride have not been identified.

Quantitative Data on SERT Binding Affinity

The binding affinity of a ligand for its target is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or the concentration of a drug that inhibits 50% of a specific binding or response (IC50). The following tables summarize the SERT binding affinities for paroxetine and some of its analogs as reported in the scientific literature.

Table 1: SERT Binding Affinity of Paroxetine

CompoundRadioligandPreparationAssay TypeKi (nM)Kd (nM)IC50 (nM)
Paroxetine[3H]ParoxetineMouse brainIn vitro binding-0.13-
Paroxetine---0.72--
Paroxetine[3H]citalopramrSERTInhibition of binding0.311--
Paroxetine[3H]5-HThSERTInhibition of transport--4 ± 1
Paroxetine hydrochloride[3H]5HTCHO cellsFunctional antagonist uptake--1.4
(-)-trans-paroxetine[3H]citalopramrSERTInhibition of binding0.311--
Paroxetine[3H]citalopramts2-active SERTCompetition binding---
Paroxetine-Wild-type hSERTMembrane filter binding-0.14-

Table 2: SERT Binding Affinity of Paroxetine Analogs

CompoundRadioligandPreparationAssay TypeKi (nM)IC50 (nM)
N-methylation of paroxetine[3H]citalopramrSERTInhibition of binding2.95-
N-propyl paroxetine[3H]citalopramrSERTInhibition of binding98.0-
N-hexyl paroxetine[3H]citalopramrSERTInhibition of binding395-
Desfluoro paroxetine[3H]citalopramrSERTInhibition of binding0.557-
4-Br-paroxetine[3H]citalopramrSERTInhibition of binding4.90-
Br-paroxetine[3H]5-HTWild-type SERT in HEK293 cellsInhibition of transport-40 ± 20
I-paroxetine[3H]5-HTWild-type SERT in HEK293 cellsInhibition of transport-180 ± 70

Experimental Protocols

The determination of SERT binding affinity relies on various in vitro assays. The most common are radioligand binding assays and substrate uptake inhibition assays.

Radioligand Binding Assay (Competitive Inhibition)

This method measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to SERT.

Objective: To determine the inhibition constant (Ki) of a test compound for SERT.

Materials:

  • SERT Source: Membranes from cells stably expressing human SERT (e.g., HEK293 cells) or native tissues rich in SERT (e.g., brain synaptosomes, platelets).

  • Radioligand: A high-affinity SERT ligand labeled with a radioisotope, such as [3H]citalopram or [3H]paroxetine.

  • Test Compound: The unlabeled compound of interest (e.g., this compound).

  • Assay Buffer: Typically a Tris-based buffer containing NaCl and other salts to mimic physiological conditions.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., imipramine) to determine the amount of non-specific radioligand binding.

  • Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing SERT and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the SERT-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin (5-HT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled serotonin into cells expressing SERT.

Objective: To determine the IC50 value of a test compound for inhibiting SERT-mediated serotonin uptake.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing SERT (e.g., JAR cells, HEK293-hSERT).[4]

  • Radiolabeled Substrate: [3H]5-HT (radiolabeled serotonin).

  • Test Compound: The compound to be tested.

  • Uptake Buffer: A buffer containing appropriate ions (Na+, Cl-) necessary for SERT function.

  • Inhibitor for Non-specific Uptake: A known SERT inhibitor (e.g., fluoxetine) to determine non-specific uptake.

  • Scintillation Counter.

Procedure:

  • Cell Culture: Plate the SERT-expressing cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound.

  • Initiation of Uptake: Add a fixed concentration of [3H]5-HT to initiate the uptake reaction.

  • Incubation: Incubate for a short period at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of [3H]5-HT taken up by the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]5-HT uptake against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of SERT Inhibition

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_Vesicle Serotonin Vesicle 5HT_Synapse Serotonin (5-HT) 5HT_Vesicle->5HT_Synapse Release SERT SERT 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake Transport 5HT_Synapse->SERT Binding 5HT_Receptor 5-HT Receptor 5HT_Synapse->5HT_Receptor Binding & Activation Paroxetine Paroxetine Paroxetine->SERT Inhibition Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction

Caption: Mechanism of SERT inhibition by paroxetine.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare SERT Membranes D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand Solution B->D C Prepare Test Compound Dilutions C->D E Separate Bound and Free Ligand (Filtration) D->E Equilibrium F Measure Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. [Compound] F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for 5-HT Uptake Inhibition Assay

Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture SERT-expressing Cells D Pre-incubate Cells with Test Compound A->D B Prepare [3H]5-HT Solution E Add [3H]5-HT to Initiate Uptake B->E C Prepare Test Compound Dilutions C->D D->E F Incubate at 37°C E->F G Terminate Uptake (Wash) F->G H Lyse Cells G->H I Measure Intracellular Radioactivity H->I J Plot % Inhibition vs. [Compound] I->J K Determine IC50 J->K

Caption: Workflow for a serotonin uptake inhibition assay.

References

In Vitro Pharmacological Profile of Desmethylene Paroxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475), also known as the catechol metabolite of paroxetine, is the primary product of the phase I metabolism of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This transformation is principally mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] While paroxetine itself is a potent inhibitor of the serotonin transporter (SERT), its major metabolites are generally considered to be pharmacologically inactive.[1][4] This guide provides a comprehensive overview of the available in vitro pharmacological data for Desmethylene paroxetine, details the experimental protocols for key assays, and illustrates relevant biological and experimental pathways.

Core Pharmacological Profile

The in vitro pharmacological activity of Desmethylene paroxetine has not been extensively reported in publicly available literature. The prevailing consensus, supported by regulatory documents, is that the metabolites of paroxetine, including the initial catechol intermediate, possess significantly diminished pharmacological activity compared to the parent compound. Data indicates that the metabolites have at most 1/50th the potency of paroxetine at inhibiting serotonin uptake.[1]

Monoamine Transporter Binding Affinities
CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Paroxetine ~0.05 - 1.1[5]~350[5]~1100[5]
Desmethylene paroxetine Not AvailableNot AvailableNot Available
Monoamine Transporter Functional Activity

Similarly, specific IC50 values for the inhibition of neurotransmitter uptake by Desmethylene paroxetine are not extensively documented. The functional potency is reported to be at most 1/50th that of paroxetine for serotonin reuptake inhibition.[1]

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Paroxetine ~1.1[5]Not AvailableNot Available
Desmethylene paroxetine Not AvailableNot AvailableNot Available
Off-Target Receptor Binding Profile

A comprehensive off-target receptor binding profile for Desmethylene paroxetine is not available. Paroxetine itself displays weak affinity for muscarinic acetylcholine (B1216132) receptors (Ki = 42 nM) and minimal affinity for α1-, α2-, β-adrenoceptors, 5-HT1A, 5-HT2A, D2, or H1 receptors at concentrations below 1000 nM.[5] Given the generally low pharmacological activity of its metabolites, it is anticipated that Desmethylene paroxetine would exhibit an even weaker or negligible affinity for these off-target receptors.

ReceptorDesmethylene paroxetine Ki (nM)
Muscarinic AChNot Available
α1-adrenergicNot Available
α2-adrenergicNot Available
β-adrenergicNot Available
5-HT1ANot Available
5-HT2ANot Available
Dopamine (B1211576) D2Not Available
Histamine H1Not Available
Cytochrome P450 Inhibition

Paroxetine is a potent mechanism-based inhibitor of CYP2D6.[6][7] The formation of the Desmethylene paroxetine (catechol) intermediate from the methylenedioxy moiety of paroxetine is implicated in this inhibition.[6] However, specific Ki or IC50 values for the direct inhibition of CYP2D6 or other CYP isozymes by isolated Desmethylene paroxetine are not reported.

CYP IsozymeDesmethylene paroxetine Inhibition (Ki/IC50)
CYP2D6Not Available
CYP1A2Not Available
CYP2C9Not Available
CYP2C19Not Available
CYP3A4Not Available

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of Desmethylene paroxetine are not explicitly published. However, standard methodologies for radioligand binding and neurotransmitter uptake assays would be employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the target transporter (e.g., SERT, NET, DAT) or from specific brain regions are prepared by homogenization and centrifugation.

  • Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound (Desmethylene paroxetine).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.

General Protocol:

  • Cell/Synaptosome Preparation: Cultured cells expressing the transporter of interest or synaptosomes isolated from brain tissue are prepared.

  • Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound (Desmethylene paroxetine).

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes is quantified by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizations

Metabolic Pathway of Paroxetine to Desmethylene Paroxetine

G Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 Methylated_Metabolites Methylated Metabolites (e.g., BRL 36583) Desmethylene_Paroxetine->Methylated_Metabolites COMT Conjugated_Metabolites Glucuronide and Sulfate Conjugates Methylated_Metabolites->Conjugated_Metabolites UGTs, SULTs

Caption: Metabolic conversion of paroxetine to its primary metabolites.

General Workflow for Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50/Ki Determination Counting->Data_Analysis

Caption: Workflow for determining binding affinity (Ki).

General Workflow for Neurotransmitter Uptake Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cell_Prep Cell/Synaptosome Preparation Pre_incubation Pre-incubation with Test Compound Cell_Prep->Pre_incubation Compound_Prep Test Compound Dilution Compound_Prep->Pre_incubation Uptake_Initiation Addition of Radiolabeled Neurotransmitter Pre_incubation->Uptake_Initiation Uptake_Termination Filtration and Washing Uptake_Initiation->Uptake_Termination Quantification Scintillation Counting Uptake_Termination->Quantification Data_Analysis IC50 Determination Quantification->Data_Analysis

References

Navigating the Toxicological Landscape of Desmethylene Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethylene paroxetine (B1678475) hydrochloride is the principal urinary metabolite of paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] A thorough understanding of its toxicological profile is crucial for comprehensive safety assessment of the parent drug. This technical guide synthesizes the currently available, albeit limited, public information on the toxicological screening of Desmethylene paroxetine hydrochloride. Due to the scarcity of direct studies on this metabolite, this document leverages extensive preclinical data on the parent compound, paroxetine hydrochloride, to provide a predictive context for its potential toxicological properties. This guide presents available data in structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate metabolic pathways and conceptual experimental workflows.

Introduction to this compound

Desmethylene paroxetine is a major metabolite of paroxetine, formed through metabolism in the liver.[3] While paroxetine itself is a potent inhibitor of serotonin reuptake, the pharmacological and toxicological activities of its metabolites are critical components of its overall safety profile.[1][4] This guide focuses on the hydrochloride salt of this primary metabolite.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueSource
IUPAC Name 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride[5][6]
CAS Number 1394861-12-1[1][5]
Molecular Formula C₁₈H₂₁ClFNO₃[5]
Molecular Weight 353.8 g/mol [5]
Synonyms Paroxetine catechol, Paroxetine Impurity 54[5]

Metabolic Pathway of Paroxetine

The biotransformation of paroxetine to Desmethylene paroxetine is a key metabolic step. Understanding this pathway is fundamental to contextualizing the toxicological interest in the metabolite.

cluster_0 Metabolism cluster_1 Excretion Paroxetine Paroxetine Desmethylene_paroxetine Desmethylene_paroxetine Paroxetine->Desmethylene_paroxetine Hepatic Metabolism (CYP2D6) Urinary_Excretion Urinary_Excretion Desmethylene_paroxetine->Urinary_Excretion Major Route

Caption: Metabolic conversion of Paroxetine to Desmethylene paroxetine.

Direct Toxicological Data on Paroxetine Metabolites

Direct toxicological studies on this compound are not extensively available in the public record. However, environmental risk assessments for the parent drug have necessitated the evaluation of its major metabolites.

Ecotoxicological Profile

Studies on a major paroxetine metabolite (PM), presumed to be Desmethylene paroxetine, have been conducted to assess its environmental impact.

Test Organism/SystemEndpointResult (mg/L)
Activated Sludge RespirationEC₅₀82
Vibrio fischeri (Microtox)EC₅₀33.0
Daphnia magnaEC₅₀35.0
[EC₅₀: The concentration of a substance that causes a 50% effect (e.g., inhibition of respiration, immobilization) in the test population][7]

Inferred Toxicological Profile from Paroxetine Hydrochloride Data

In the absence of direct data, the extensive toxicological information available for the parent compound, paroxetine hydrochloride, serves as the primary basis for a preliminary toxicological assessment of its main metabolite. The following sections summarize key preclinical studies on paroxetine hydrochloride.

Acute Toxicity

Acute toxicity studies establish the lethal dose 50 (LD₅₀), the dose required to cause mortality in 50% of the test population within a short period.

SpeciesSexRoute of AdministrationLD₅₀ (mg/kg)
RatM/FIntravenous (iv)Not specified, but same as mice
RatM/FOral (po)Higher than mice
MouseM/FIntravenous (iv)Essentially identical for mesylate and HCl salts
MouseM/FOral (po)~40% lower than rats
[All studies used 5 animals/sex/dose. LD₅₀ values are for deaths within 24 hours of a single dose.][8]
Sub-chronic Toxicity (4-Week Study in Rats)

Repeated dose toxicity studies provide insight into the effects of longer-term exposure. A 4-week study was conducted in Sprague-Dawley rats.[8]

Dose Group (mg/kg/day as Paroxetine)Key Findings
5 and 15 (as mesylate salt)Well tolerated.
50 (as mesylate or HCl salt)Evidence of toxicity: mortality (mesylate only), sensitivity to touch, salivation, respiratory sounds, emaciation, decreased body weights.
[The high dose was approximately half the lethal dose determined in a 14-day range-finding study.][8]
Genetic Toxicology

Genetic toxicology studies assess the potential of a substance to cause damage to genetic material.

Test SystemCell TypeMetabolic ActivationResult
Ames TestSalmonella typhimuriumWith and withoutNegative
[The Ames test for paroxetine hydrochloride was conducted in parallel with the mesylate salt and showed no mutagenic potential.][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following protocols are based on the descriptions provided for the parent compound, paroxetine hydrochloride.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Methodology:

    • Strain Selection: Multiple strains of S. typhimurium (e.g., TA100) are used to detect different types of mutations.

    • Dose-Range Finding: A preliminary test is conducted to determine the cytotoxic concentrations of the test article. For paroxetine HCl, doses from 31.6 to 5000 µ g/plate were tested, with complete growth inhibition observed at ≥ 1000 µ g/plate .[8]

    • Main Assay:

      • The test compound is dissolved in a suitable vehicle (e.g., DMSO).[8]

      • The compound is plated with the bacterial strains on a minimal agar (B569324) medium lacking histidine.

      • The assay is conducted both with and without a metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

      • Plates are incubated for a specified period.

    • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

In-Vivo Toxicity Study Workflow (Conceptual)

The following diagram illustrates a general workflow for an in-vivo toxicological screening, which would be applicable for a definitive study on this compound.

cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: In-Life Monitoring cluster_2 Phase 3: Terminal Procedures & Analysis Dose_Range_Finding Dose_Range_Finding Main_Study_Groups Main_Study_Groups Dose_Range_Finding->Main_Study_Groups Select Doses (e.g., Low, Mid, High) Dosing_Period Dosing_Period Main_Study_Groups->Dosing_Period Vehicle Control + Test Groups Acclimatization Acclimatization Acclimatization->Dose_Range_Finding Clinical_Observations Clinical_Observations Dosing_Period->Clinical_Observations Body_Weight Body_Weight Dosing_Period->Body_Weight Food_Consumption Food_Consumption Dosing_Period->Food_Consumption Blood_Collection Blood_Collection Dosing_Period->Blood_Collection End of Study Necropsy Necropsy Histopathology Histopathology Necropsy->Histopathology Tissue Processing Blood_Collection->Necropsy Clinical_Pathology Clinical_Pathology Blood_Collection->Clinical_Pathology Hematology & Chemistry

Caption: General workflow for an in-vivo preliminary toxicology study.

Conclusion and Future Directions

The available data on the toxicology of this compound is limited, primarily consisting of ecotoxicological assessments. The comprehensive preclinical safety evaluation of the parent compound, paroxetine hydrochloride, reveals a toxicity profile at higher doses, including clinical signs and changes in body weight, but no evidence of mutagenicity in the Ames test.[8] While this information provides a valuable starting point, it is not a substitute for direct toxicological screening of the metabolite itself.

For a complete safety assessment, dedicated studies on this compound are imperative. These should include, at a minimum, acute toxicity testing, genetic toxicology assays, and repeated-dose sub-chronic studies to definitively characterize its safety profile and ensure that it does not pose any unique risks not anticipated from the parent compound.

References

In-Depth Technical Guide: Stability and Degradation Pathways of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is a major metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depression and other psychiatric disorders. As a significant metabolite, understanding the stability and degradation pathways of desmethylene paroxetine hydrochloride is crucial for comprehensive toxicological evaluation, analytical method development, and ensuring the accuracy of pharmacokinetic studies. This technical guide provides a summary of the currently available information on the stability of this compound, and by extension, discusses the well-documented degradation of its parent compound, paroxetine, to infer potential areas of lability.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is fundamental for the design of stability studies and the development of analytical methods.

PropertyValue
Chemical Name 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol hydrochloride
Synonyms Paroxetine Catechol
Molecular Formula C₁₈H₂₁ClFNO₃
Molecular Weight 353.82 g/mol
CAS Number 159126-30-4
Appearance Yellow solid
Melting Point 104-107 °C
Boiling Point 509.6 ± 50.0 °C (Predicted)
Density 1.233 ± 0.06 g/cm³ (Predicted)
pKa 9.39 ± 0.10 (Predicted)
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)
Storage Temperature -20°C
Long-term Stability Commercially available standards are reported to be stable for ≥ 4 years when stored at -20°C. However, this is not based on formal stability studies under various conditions.

Stability of this compound

Detailed quantitative data from forced degradation studies on this compound are not extensively reported in the scientific literature. However, its structure, featuring a catechol moiety, suggests a potential susceptibility to oxidation, which is a common degradation pathway for such functionalities. The catechol group is generally more prone to oxidation than the methylenedioxy group present in the parent paroxetine molecule.

Degradation Pathways of Paroxetine Hydrochloride: An Analogous Overview

To provide insight into the potential degradation of desmethylene paroxetine, the well-documented degradation pathways of its parent compound, paroxetine hydrochloride, are discussed below. These studies reveal the chemically labile sites of the core structure, which are largely shared with its desmethylene metabolite.

Forced degradation studies on paroxetine have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Hydrolytic Degradation

Paroxetine shows lability to acid hydrolysis, which can lead to the cleavage of the ether bond. Studies have shown that upon refluxing in 0.1M HCl, degradation of paroxetine is observed.[1]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can also lead to the formation of degradation products. The piperidine (B6355638) nitrogen and the methylene (B1212753) dioxy bridge are potential sites of oxidation.

Photodegradation

Paroxetine is known to be photolabile.[2] Exposure to simulated sunlight can lead to complete degradation over a period of days, with the rate of photolysis increasing with higher pH.[2] The primary photodegradation pathway is initiated by the photohydrolysis of paroxetine to form 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine.

The following diagram illustrates a known degradation pathway of the parent compound, paroxetine, under photolytic conditions.

G Paroxetine Paroxetine Photohydrolysis Photohydrolysis (Cleavage of ether bond) Paroxetine->Photohydrolysis UV Light Degradation_Product 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine Photohydrolysis->Degradation_Product

Caption: Photodegradation pathway of paroxetine.

Experimental Protocols: A General Framework for Forced Degradation Studies

While specific protocols for this compound are not available, a general experimental workflow for conducting forced degradation studies according to ICH guidelines is outlined below. This can serve as a template for designing a stability-indicating study for the compound.

The following diagram illustrates a generalized experimental workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->Degraded_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Degraded_Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->Degraded_Samples Photolytic Photolytic (e.g., UV/Vis light) Photolytic->Degraded_Samples HPLC Stability-Indicating HPLC Method LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Results Stability Profile & Degradation Pathways HPLC->Results Compile NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure LCMS->Results Compile NMR->Results Compile Drug Desmethylene Paroxetine HCl Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photolytic Expose to Degraded_Samples->HPLC Analyze

Caption: General workflow for forced degradation studies.

General Protocol for Forced Degradation:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1M or 1M HCl). The mixture is then typically heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

  • Base Hydrolysis: Similar to acid hydrolysis, an aliquot of the stock solution is treated with a base (e.g., 0.1M or 1M NaOH) and heated. Samples are withdrawn, neutralized, and diluted.

  • Oxidative Degradation: An aliquot of the stock solution is treated with an oxidizing agent, most commonly hydrogen peroxide (e.g., 3-30% H₂O₂), and kept at room temperature or slightly elevated temperature for a specified duration.

  • Thermal Degradation: A sample of the solid compound is exposed to dry heat (e.g., 80°C) for a defined period. Samples are then dissolved in a suitable solvent for analysis.

  • Photolytic Degradation: A solution of the compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

  • Analysis: All samples are analyzed by a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (LC-MS) is used to identify the mass of the degradation products, and further structural elucidation is performed using techniques like NMR.

Conclusion

The stability and degradation pathways of this compound are critical areas of study for a comprehensive understanding of the disposition and safety profile of its parent drug, paroxetine. Currently, there is a notable absence of detailed public data specifically addressing the forced degradation and stability of this major metabolite. The information available on the degradation of paroxetine provides valuable clues to the potential lability of the shared molecular scaffold. The catechol moiety in desmethylene paroxetine is a key structural feature that warrants particular attention in future stability studies, especially concerning its oxidative stability. The general framework for forced degradation studies presented in this guide can be adapted to systematically investigate the stability of this compound, leading to the development of robust analytical methods and a deeper understanding of its chemical behavior. Further research is necessary to fully elucidate its degradation pathways and identify its degradation products.

References

Desmethylene Paroxetine: A Biomarker for Paroxetine Metabolism - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism is primarily governed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations and, consequently, in therapeutic response and adverse effects. This technical guide explores the role of desmethylene paroxetine, a major metabolite, as a biomarker for paroxetine metabolism. By examining the metabolic pathways, providing detailed experimental protocols for quantification, and presenting quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals. The use of the paroxetine to desmethylene paroxetine metabolic ratio can offer valuable insights into an individual's CYP2D6 phenotype, paving the way for personalized medicine approaches in depression treatment.

Introduction

Paroxetine is subject to extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[1] The primary metabolic pathway involves the demethylenation of the methylenedioxy group, a reaction predominantly catalyzed by CYP2D6.[2] This initial step leads to the formation of an unstable catechol intermediate, which is subsequently methylated to form less active metabolites.[3] Desmethylene paroxetine is a significant urinary metabolite of paroxetine.[4]

The activity of the CYP2D6 enzyme is genetically determined, leading to distinct population phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[5] These variations in metabolic capacity directly impact paroxetine plasma concentrations. PMs exhibit significantly higher plasma levels of paroxetine, increasing the risk of adverse effects, while UMs may have sub-therapeutic concentrations, leading to treatment failure.[6] Consequently, the ability to accurately phenotype an individual's CYP2D6 activity is crucial for optimizing paroxetine therapy. The metabolic ratio of the parent drug to its metabolite can serve as a valuable tool in this regard.

Paroxetine Metabolic Pathway

The metabolism of paroxetine is a multi-step process initiated by CYP2D6. The following diagram illustrates the key steps in the metabolic pathway.

Paroxetine_Metabolism Paroxetine Metabolic Pathway Paroxetine Paroxetine (C19H20FNO3) Catechol_Intermediate Unstable Catechol Intermediate (Desmethylene Paroxetine) Paroxetine->Catechol_Intermediate CYP2D6 (major) CYP3A4, CYP1A2 (minor) (Demethylenation) Metabolite_M1 Metabolite M-I (4-hydroxy-3-methoxyphenoxymethyl) Catechol_Intermediate->Metabolite_M1 COMT (O-methylation) Metabolite_M2 Metabolite M-II (3-hydroxy-4-methoxyphenoxymethyl) Catechol_Intermediate->Metabolite_M2 COMT (O-methylation) Conjugates Glucuronide and Sulfate Conjugates Metabolite_M1->Conjugates Metabolite_M2->Conjugates Excretion Urinary and Fecal Excretion Conjugates->Excretion

Figure 1: Paroxetine Metabolic Pathway

Desmethylene Paroxetine as a Biomarker of CYP2D6 Activity

The ratio of the concentration of a parent drug to its metabolite, known as the metabolic ratio (MR), can serve as a phenotypic marker for the activity of the metabolizing enzyme. In the case of paroxetine, the ratio of paroxetine to desmethylene paroxetine can be indicative of CYP2D6 activity. A higher ratio would suggest slower metabolism (as seen in PMs), while a lower ratio would indicate more rapid metabolism (characteristic of EMs and UMs). This phenotypic measure can complement genotypic information to provide a more accurate prediction of an individual's metabolic capacity, especially considering that other factors beyond genetics can influence enzyme activity.

Quantitative Data

The plasma concentrations of paroxetine are significantly influenced by the CYP2D6 metabolizer phenotype. While direct comparative data for desmethylene paroxetine across these phenotypes is limited in the reviewed literature, the impact on the parent drug concentration is well-documented and serves as a strong indicator of the metabolic variance.

CYP2D6 PhenotypeNumber of Patients (n)Paroxetine Concentration-to-Dose (C/D) Ratio vs. EMsImplication for Paroxetine Exposure
Poor Metabolizer (PM)173.8-fold higherGreatly reduced metabolism, higher plasma concentrations[7]
Intermediate Metabolizer (IM)1142.2-fold higherReduced metabolism, higher plasma concentrations[7]
Extensive Metabolizer (EM)168ReferenceNormal metabolism[7]
Ultrarapid Metabolizer (UM)5Not explicitly quantified, but significantly lowerIncreased metabolism, lower/undetectable plasma concentrations[5]

Table 1: Impact of CYP2D6 Genotype on Paroxetine Serum Concentration. Data synthesized from a study by Jukić et al. (2023).[7]

In a study involving patients with diabetic neuropathy, the three individuals identified as poor metabolizers (PMs) exhibited the highest steady-state plasma concentrations of paroxetine compared to the 13 extensive metabolizers (EMs) at a daily dose of 30 mg.[8] Another prospective study found that the steady-state concentrations of paroxetine in PMs and UMs were 2.50 and 0.39 times that of EMs, respectively.[9]

Experimental Protocols

The accurate quantification of paroxetine and desmethylene paroxetine in biological matrices is essential for pharmacokinetic studies and for the application of the metabolic ratio as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Experimental Workflow for Biomarker Analysis

The general workflow for the quantification of paroxetine and desmethylene paroxetine in a plasma sample is depicted below.

Experimental_Workflow Experimental Workflow for Paroxetine and Desmethylene Paroxetine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (e.g., Paroxetine-d4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (e.g., C18 column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Ratio_Calculation Calculation of Metabolic Ratio (Paroxetine / Desmethylene Paroxetine) Quantification->Ratio_Calculation Phenotyping_Logic Logical Framework for CYP2D6 Phenotyping Genotype CYP2D6 Genotype (e.g., *1/*1, *1/*4, *4/*4, *1xN/*1) Phenotype Predicted CYP2D6 Phenotype (UM, EM, IM, PM) Genotype->Phenotype Predicts Metabolic_Ratio Metabolic Ratio (Paroxetine / Desmethylene Paroxetine) Metabolic_Ratio->Phenotype Confirms / Refines Dosing_Recommendation Paroxetine Dosing Recommendation Phenotype->Dosing_Recommendation Informs

References

foundational research on Desmethylene paroxetine as a drug metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning Desmethylene paroxetine (B1678475), the primary catechol metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This document outlines the metabolic pathway, summarizes key quantitative data, details relevant experimental methodologies, and provides visual diagrams to illustrate core concepts.

Executive Summary

Paroxetine undergoes extensive first-pass metabolism in the liver, primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] The initial and rate-limiting step is the demethylenation of the methylenedioxy group, which forms the catechol intermediate known as Desmethylene paroxetine.[1] This metabolite is subsequently conjugated with glucuronic acid and sulfate (B86663) before excretion.[3] Foundational research and drug approval documentation consistently characterize Desmethylene paroxetine and other metabolites as pharmacologically inactive, with a potency at the serotonin transporter (SERT) of less than 2% that of the parent compound.[2][4] Paroxetine itself is a potent, mechanism-based inhibitor of its own metabolic enzyme, CYP2D6, leading to non-linear pharmacokinetics.

Metabolic Formation and Pathway

The biotransformation of paroxetine to Desmethylene paroxetine is a critical step in its clearance.

  • Primary Metabolic Reaction: The core reaction is the O-demethylenation of the methylenedioxy bridge on the paroxetine molecule.[5]

  • Key Enzyme: This reaction is predominantly catalyzed by the Cytochrome P450 isoenzyme CYP2D6.[1] While other enzymes like CYP3A4 and CYP1A2 may play a minor role, CYP2D6 is the major contributor.[5]

  • Resulting Metabolite: The product of this reaction is a catechol intermediate, formally named 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, and commonly referred to as Desmethylene paroxetine.

  • Further Metabolism: Following its formation, Desmethylene paroxetine is rapidly metabolized by Phase II enzymes, primarily through O-methylation and subsequent conjugation with glucuronic acid and sulfate, rendering it more water-soluble for renal and fecal excretion.[3][6]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Paroxetine Paroxetine Metabolite Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Metabolite CYP2D6 (Primary) Conjugates Glucuronide & Sulfate Conjugates Metabolite->Conjugates Conjugation (e.g., UGTs, SULTs) Excretion Renal & Fecal Excretion Conjugates->Excretion

Fig 1. Metabolic Pathway of Paroxetine to its Excreted Metabolites.

Quantitative Data

Quantitative analysis has focused on the potent interaction of the parent drug, paroxetine, with its metabolizing enzyme, CYP2D6, and its therapeutic target, SERT. The resulting primary metabolite, Desmethylene paroxetine, is considered essentially inactive.

Table 1: Pharmacological Activity
CompoundTargetParameterValueReference
ParoxetineSerotonin Transporter (SERT)Ki~1.1 nM[7]
ParoxetineSerotonin Transporter (SERT)Kd<1 nM[8]
Desmethylene Paroxetine (and other major metabolites)Serotonin Transporter (SERT)Potency vs. Parent< 1/50th (<2%)[2]
Table 2: Enzyme Inhibition Kinetics (Paroxetine vs. CYP2D6)

Paroxetine is a mechanism-based inhibitor of CYP2D6, meaning it irreversibly inactivates the enzyme after being metabolized. This leads to time-dependent inhibition.

ParameterConditionValueReference
IC50 Without Preincubation2.54 µM[4]
IC50 With Preincubation0.34 µM[4]
KI (Apparent Inactivator Concentration)Time-dependent Inhibition4.85 µM[4]
kinact (Maximal Rate of Inactivation)Time-dependent Inhibition0.17 min-1[4]

Experimental Protocols

The foundational data on Desmethylene paroxetine were generated using a combination of in vitro metabolism assays, enzyme kinetics, and analytical chemistry techniques.

In Vitro Metabolism and CYP2D6 Inhibition Assay

The formation of Desmethylene paroxetine and the inhibitory effect of the parent drug on CYP2D6 are typically studied using human liver microsomes (HLMs), which contain a mixture of drug-metabolizing enzymes.

Objective: To determine the kinetic parameters of CYP2D6 inhibition by paroxetine.

Methodology:

  • System Preparation: Human liver microsomes or recombinant human CYP2D6 enzyme systems are prepared in a phosphate (B84403) buffer.

  • Preincubation (for Mechanism-Based Inhibition): To assess time-dependent inhibition, the enzyme system is preincubated with various concentrations of paroxetine for different time points in the presence of a NADPH-generating system (to initiate metabolism) but without the probe substrate.

  • Probe Substrate Incubation: A known CYP2D6 substrate (e.g., dextromethorphan) is added to the reaction mixture to initiate the competitive reaction.

  • Reaction Termination: The reaction is stopped after a set time by adding a quenching solvent like acetonitrile (B52724) or methanol.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the probe substrate's metabolite (e.g., dextrorphan).

  • Data Analysis: The rate of metabolite formation is plotted against the paroxetine concentration and preincubation time. A Kitz-Wilson plot is then used to calculate the kinetic parameters KI and kinact.[4]

G cluster_preinc Preincubation Step cluster_inc Incubation Step cluster_analysis Analysis Step HLM Human Liver Microsomes (Source of CYP2D6) Mix1 Mix & Preincubate HLM->Mix1 NADPH NADPH System (Cofactor) NADPH->Mix1 Paroxetine Paroxetine (Inhibitor) Paroxetine->Mix1 Probe Dextromethorphan (Probe Substrate) AddProbe Add Probe & Incubate Probe->AddProbe Quench Quench Reaction (Acetonitrile) LCMS LC-MS/MS Analysis (Quantify Dextrorphan) Quench->LCMS Kinetics Kinetic Analysis (Calculate KI, kinact) LCMS->Kinetics Mix1->AddProbe AddProbe->Quench

Fig 2. Workflow for CYP2D6 Mechanism-Based Inhibition Assay.
Analytical Quantification of Paroxetine and Metabolites

Accurate quantification in biological matrices is essential for pharmacokinetic studies. LC-MS/MS is the gold standard for this analysis.

Objective: To quantify paroxetine and its metabolites in human plasma.

Methodology:

  • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed on plasma samples to isolate the analytes from matrix components. An internal standard (e.g., a deuterated version of paroxetine) is added before extraction to correct for variability.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate paroxetine from its more polar metabolites based on their hydrophobicity.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Quantification: A calibration curve is constructed using standards of known concentrations, and the concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Chemical Synthesis of Desmethylene Paroxetine

To confirm its structure and for use as an analytical standard, Desmethylene paroxetine (the catechol intermediate) has been chemically synthesized. The synthesis is described as starting from the common intermediate (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, confirming the structure and stereochemistry of the metabolite.[9]

Conclusion

Desmethylene paroxetine is the primary, pharmacologically inactive catechol metabolite of paroxetine, formed via CYP2D6-mediated demethylenation. While it represents a key step in the clearance of the parent drug, its contribution to the therapeutic or adverse effect profile of paroxetine is negligible. The most significant aspect of this metabolic step is the mechanism-based inhibition of CYP2D6 by the parent drug, paroxetine, which is responsible for the drug's non-linear pharmacokinetics and potential for drug-drug interactions. Future research in this area would likely focus on the pharmacogenomics of CYP2D6 and its impact on paroxetine metabolism rather than the pharmacological properties of the Desmethylene paroxetine metabolite itself.

References

Structural Elucidation of Desmethylene Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475), also known as paroxetine catechol, is a primary metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine.[1][2][3] The metabolism of paroxetine involves the demethylenation of the methylenedioxy group to form this catechol intermediate.[1][2] Understanding the precise structure of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of paroxetetine, as well as for the identification and quantification of paroxetine and its metabolites in biological samples for clinical and forensic purposes.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Desmethylene paroxetine hydrochloride. It is intended to serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.

Synthesis of Desmethylene Paroxetine

The synthesis of Desmethylene paroxetine is a prerequisite for its structural characterization. A key synthetic route has been described by Segura et al. (2003), which provides a foundational method for obtaining the reference standard.

Experimental Protocol for Synthesis (Based on Segura et al., 2003)

A detailed experimental protocol for the synthesis of Desmethylene paroxetine, adapted from the literature, would typically involve the following steps:

  • Starting Material: The synthesis often commences from a suitable precursor of paroxetine or a related piperidine (B6355638) derivative.

  • Demethylenation: The critical step is the cleavage of the methylenedioxy bridge. This can be achieved using various reagents, such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) (DCM) at low temperatures.

  • Work-up and Purification: Following the reaction, a careful aqueous work-up is necessary to quench the reagents and extract the product. Purification is typically performed using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired catechol product.

  • Salt Formation: To obtain the hydrochloride salt, the purified Desmethylene paroxetine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting precipitate is then collected by filtration and dried under vacuum.

G cluster_synthesis Synthesis of this compound start Paroxetine Precursor demethylenation Demethylenation (e.g., BBr3 in DCM) start->demethylenation workup Aqueous Work-up & Extraction demethylenation->workup purification Column Chromatography workup->purification salt_formation HCl Salt Formation purification->salt_formation final_product Desmethylene Paroxetine HCl salt_formation->final_product

A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of this compound.

3.1.1. Predicted ¹H NMR Data

The following table presents a predicted ¹H NMR spectrum for this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (Catechol)6.5 - 6.8m-
Aromatic-H (Fluorophenyl)7.0 - 7.3m-
-OCH₂-3.8 - 4.2m-
Piperidine-H2.8 - 3.6m-
-NH₂⁺-9.0 - 10.0br s-
Catechol -OH8.5 - 9.5br s-

3.1.2. Predicted ¹³C NMR Data

The following table presents a predicted ¹³C NMR spectrum for this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-F160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic C-O145 - 150
Aromatic C-OH140 - 145
Aromatic CH115 - 135
-OCH₂-65 - 75
Piperidine CH40 - 55
Piperidine CH₂25 - 40

3.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

3.2.1. Predicted Mass Spectrometry Data

Technique Parameter Predicted Value (m/z) Interpretation
High-Resolution MS (HRMS)[M+H]⁺ (free base)318.1404Confirms the elemental composition (C₁₈H₂₁FNO₃)
Tandem MS (MS/MS)Major Fragment IonsVariesCorresponds to characteristic losses (e.g., H₂O, fluorophenyl group, catechol moiety)

3.2.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule.

  • Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

G cluster_elucidation Structural Elucidation Workflow start Synthesized Desmethylene Paroxetine HCl nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms xray X-ray Crystallography (if crystalline) start->xray data_analysis Spectroscopic Data Analysis & Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

A logical workflow for the structural elucidation of a synthesized compound.

X-ray Crystallography

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard, provided that suitable crystals can be grown.

Experimental Protocol for X-ray Crystallography
  • Crystallization:

    • Attempt to grow single crystals of this compound from various solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetonitrile) using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Note: As of the time of this writing, there is no publicly available crystal structure for this compound. The protocol provided is a general guideline for obtaining such data.

Conclusion

The structural elucidation of this compound relies on a multi-technique approach. Synthesis of the compound is the initial and critical step. Subsequently, a combination of NMR spectroscopy and mass spectrometry provides comprehensive data to confirm the chemical structure. For an unambiguous determination of the three-dimensional arrangement in the solid state, single-crystal X-ray crystallography is indispensable. This guide provides the foundational experimental protocols and expected data to aid researchers in the successful characterization of this important metabolite.

References

A Comprehensive Technical Guide to the Solubility of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine. Understanding the solubility of this compound is critical for researchers in drug metabolism, pharmacokinetics, and formulation development. This document compiles available quantitative solubility data, presents detailed experimental protocols for solubility determination, and includes visualizations to aid in the comprehension of experimental workflows.

Introduction to Desmethylene Paroxetine Hydrochloride

Desmethylene paroxetine is a primary metabolite of paroxetine, formed in the body through the demethylenation of the methylenedioxy group of the parent drug. As a significant urinary metabolite, its physicochemical properties, including solubility, are of considerable interest for toxicological and forensic analysis, as well as for understanding the overall disposition of paroxetine in the body.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents. This data is crucial for laboratory procedures such as stock solution preparation and in vitro assay development. The available quantitative data is summarized in the table below.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (B87167) (DMSO)20
Ethanol20
MethanolSlightly Soluble
Aqueous Solutions
WaterData not available
Phosphate-Buffered Saline (PBS)Data not available

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. Below are detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a solute in a saturated solution.

Materials and Equipment:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, PBS, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G Thermodynamic Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove solid C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution.

Materials and Equipment:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Plate reader with turbidity or nephelometry measurement capabilities

  • Automated liquid handler (optional)

Procedure:

  • Preparation of Compound Plate:

    • Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.

  • Assay Procedure:

    • Add the aqueous buffer to the wells of a new 96-well plate.

    • Transfer a small volume of the compound's DMSO stock solution from the compound plate to the buffer plate. The final DMSO concentration should typically be low (e.g., <1%) to minimize its effect on solubility.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering in each well using a plate reader. An increase in turbidity indicates precipitation of the compound.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.

G Kinetic Solubility Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of compound in DMSO C Add DMSO stock to buffer A->C B Add aqueous buffer to 96-well plate B->C D Mix and incubate (1-2h) C->D E Measure turbidity/nephelometry D->E F Determine highest soluble concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound and detailed protocols for its experimental determination. While solubility in common organic solvents is documented, a notable data gap exists for its aqueous solubility, which is a critical parameter for predicting its behavior in biological systems. Researchers are encouraged to perform their own solubility assessments in aqueous media relevant to their specific experimental conditions. The provided protocols for thermodynamic and kinetic solubility offer a robust framework for obtaining this essential physicochemical data.

References

An Initial Investigation into the Off-Target Effects of Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an initial investigation into the potential off-target effects of Desmethylene paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine. Due to a scarcity of direct experimental data for Desmethylene paroxetine, this guide heavily relies on the well-documented off-target profile of its parent compound, paroxetine. It is critical to note that while the off-target interactions may be similar, the potency and specific effects of Desmethylene paroxetine are likely to differ. All experimental data and protocols detailed herein are based on studies conducted with paroxetine and should be adapted and validated specifically for Desmethylene paroxetine in future research.

Executive Summary

Desmethylene paroxetine is the principal metabolite of paroxetine, formed primarily through the action of the cytochrome P450 enzyme CYP2D6. While the primary pharmacological activity of paroxetine is the inhibition of the serotonin transporter (SERT), it is known to interact with several other molecular targets, leading to a range of off-target effects. This guide summarizes the known off-target profile of paroxetine as a predictive framework for the potential off-target activities of Desmethylene paroxetine. The key off-target interactions of paroxetine include the inhibition of G protein-coupled receptor kinase 2 (GRK2), various cytochrome P450 enzymes, and voltage-gated sodium channels. Limited direct evidence suggests that Desmethylene paroxetine also inhibits GRK2, albeit with a reduced potency compared to its parent compound. This document provides a comprehensive overview of these potential off-target effects, presents available quantitative data in a structured format, details the experimental methodologies for assessing these interactions, and visualizes key pathways and workflows.

Potential Off-Target Profile of Desmethylene Paroxetine

Based on the off-target profile of paroxetine, Desmethylene paroxetine is predicted to interact with the following target classes:

  • Kinases: Primarily G protein-coupled receptor kinases.

  • Enzymes: Cytochrome P450 family.

  • Ion Channels: Voltage-gated sodium channels.

  • G-Protein Coupled Receptors (GPCRs): Low affinity for various neurotransmitter receptors.

Quantitative Data Summary

The following tables summarize the quantitative data for the off-target interactions of paroxetine, which serve as a proxy for Desmethylene paroxetine. The single available data point for Desmethylene paroxetine's activity at GRK2 is included for comparison.

Table 1: Kinase Inhibition Profile

TargetCompoundAssay TypeParameterValueReference
GRK2ParoxetineKinase AssaypIC50Varies by substrate[1]
GRK2Desmethylene paroxetineKinase AssaypIC502.5–3.5 fold lower than paroxetine[1]

Table 2: Cytochrome P450 Inhibition Profile

EnzymeCompoundSubstrateParameterValueReference
CYP2D6ParoxetineDextromethorphanKi0.065 µM
CYP2B6Paroxetine-Ki1.03 µM
CYP3A4Paroxetine-Potent Inhibitor-

Table 3: Ion Channel Modulation Profile

ChannelCompoundCell LineParameterValueReference
Nav1.7ParoxetineHEK293IC5010 µM
Nav1.8ParoxetineHEK293IC509 µM

Table 4: Receptor Binding Profile (Low Affinity)

ReceptorCompoundAssay TypeParameterValueReference
Muscarinic M1ParoxetineRadioligand BindingKi76 nM
Adrenergic (α1, α2, β)ParoxetineRadioligand BindingMinor Affinity-
Dopamine (D2)ParoxetineRadioligand BindingMinor Affinity-
Histamine (H1)ParoxetineRadioligand BindingMinor Affinity-
Serotonin (5-HT1, 5-HT2)ParoxetineRadioligand BindingMinor Affinity-

Detailed Experimental Protocols

The following protocols are based on methodologies used to characterize the off-target effects of paroxetine and can be adapted for the investigation of Desmethylene paroxetine.

GRK2 Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of a test compound against GRK2.

  • Reagents and Materials:

    • Purified recombinant human GRK2

    • GRK2 substrate (e.g., Rhodopsin)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

    • [γ-32P]ATP

    • Test compound (Desmethylene paroxetine) stock solution in DMSO

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of Desmethylene paroxetine in kinase assay buffer.

    • In a 96-well plate, add the GRK2 enzyme and the GRK2 substrate to each well.

    • Add the serially diluted Desmethylene paroxetine or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the kinase reaction by adding [γ-32P]ATP to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each concentration of Desmethylene paroxetine and determine the IC50 value by fitting the data to a dose-response curve.

CYP2D6 Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to assess the inhibitory potential of a test compound on CYP2D6 activity in human liver microsomes.

  • Reagents and Materials:

    • Pooled human liver microsomes (HLMs)

    • CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Test compound (Desmethylene paroxetine) stock solution in DMSO

    • Positive control inhibitor (e.g., Quinidine)

    • Acetonitrile (B52724) with internal standard for quenching and protein precipitation

    • LC-MS/MS system

  • Procedure:

    • Prepare serial dilutions of Desmethylene paroxetine and the positive control in phosphate buffer.

    • In a 96-well plate, add HLMs and the NADPH regenerating system to each well.

    • Add the serially diluted Desmethylene paroxetine, positive control, or vehicle to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP2D6 probe substrate.

    • Incubate the plate at 37°C for a specific time (e.g., 15 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each concentration of Desmethylene paroxetine and determine the IC50 value.

Whole-Cell Patch Clamp for Sodium Channel Modulation

This protocol describes the whole-cell patch-clamp technique to evaluate the effect of a test compound on voltage-gated sodium channels (e.g., Nav1.5) expressed in a heterologous system.

  • Reagents and Materials:

    • HEK293 cells stably expressing the sodium channel of interest.

    • Internal pipette solution (e.g., containing CsF, CsCl, EGTA, HEPES, pH adjusted to 7.2 with CsOH).

    • External bath solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, pH adjusted to 7.4 with NaOH).

    • Test compound (Desmethylene paroxetine) stock solution in DMSO.

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

    • Borosilicate glass capillaries for pipette fabrication.

  • Procedure:

    • Culture the HEK293 cells expressing the sodium channel on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external bath solution.

    • Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline sodium currents using a specific voltage protocol (e.g., holding potential of -100 mV, with depolarizing steps to various potentials).

    • Perfuse the cell with the external solution containing a known concentration of Desmethylene paroxetine.

    • Record the sodium currents in the presence of the compound after the effect has stabilized.

    • Wash out the compound with the external solution and record the recovery of the current.

    • Analyze the data to determine the effect of Desmethylene paroxetine on channel parameters such as peak current amplitude, voltage-dependence of activation and inactivation, and kinetics.

    • Repeat for a range of concentrations to determine the IC50.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the potential off-target interaction of Desmethylene paroxetine with the GRK2 signaling pathway, which is involved in the desensitization of G-protein coupled receptors.

GRK2_Inhibition_Pathway GPCR GPCR G_protein G-protein GPCR->G_protein Signal Transduction GRK2 GRK2 GPCR->GRK2 Agonist Agonist Agonist->GPCR Activation Arrestin β-Arrestin GRK2->Arrestin Recruitment Desmethylene_Paroxetine Desmethylene paroxetine Desmethylene_Paroxetine->GRK2 Inhibition Arrestin->GPCR Internalization Receptor Internalization Arrestin->Internalization Leads to

Caption: Potential inhibition of the GRK2 signaling pathway by Desmethylene paroxetine.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing the off-target effects of Desmethylene paroxetine.

Off_Target_Workflow cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_reporting Reporting Kinase_Assay Kinase Inhibition Assay (e.g., GRK2) IC50_Determination IC50/Ki Determination Kinase_Assay->IC50_Determination CYP_Assay CYP450 Inhibition Assay (e.g., CYP2D6) CYP_Assay->IC50_Determination Ion_Channel_Assay Ion Channel Modulation (e.g., Patch Clamp) Ion_Channel_Assay->IC50_Determination Receptor_Binding_Assay Receptor Binding Assay Receptor_Binding_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Data_Summary Data Summary Tables Selectivity_Profiling->Data_Summary Report_Generation Technical Report Generation Data_Summary->Report_Generation Test_Compound Desmethylene paroxetine Test_Compound->Kinase_Assay Test_Compound->CYP_Assay Test_Compound->Ion_Channel_Assay Test_Compound->Receptor_Binding_Assay

Caption: General experimental workflow for off-target profiling of Desmethylene paroxetine.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the metabolism of paroxetine and the potential off-target effects of its metabolite, Desmethylene paroxetine.

Logical_Relationship cluster_off_target Potential Off-Target Effects Paroxetine Paroxetine Metabolism Metabolism (CYP2D6) Paroxetine->Metabolism GRK2_Inhibition GRK2 Inhibition Paroxetine->GRK2_Inhibition Known Effect CYP_Inhibition CYP450 Inhibition Paroxetine->CYP_Inhibition Known Effect Ion_Channel_Modulation Ion Channel Modulation Paroxetine->Ion_Channel_Modulation Known Effect Receptor_Binding Low Affinity Receptor Binding Paroxetine->Receptor_Binding Known Effect Desmethylene_Paroxetine Desmethylene paroxetine Metabolism->Desmethylene_Paroxetine Desmethylene_Paroxetine->GRK2_Inhibition Desmethylene_Paroxetine->CYP_Inhibition Desmethylene_Paroxetine->Ion_Channel_Modulation Desmethylene_Paroxetine->Receptor_Binding

Caption: Relationship between paroxetine metabolism and predicted off-target effects.

Conclusion and Future Directions

This initial investigation, based on the known off-target profile of paroxetine, suggests that Desmethylene paroxetine may interact with several unintended molecular targets, including GRK2, cytochrome P450 enzymes, and voltage-gated sodium channels. The single piece of direct evidence for Desmethylene paroxetine indicates a reduced potency for GRK2 inhibition compared to paroxetine.[1]

It is imperative that future research efforts focus on generating direct experimental data for Desmethylene paroxetine to accurately characterize its off-target profile. This should include:

  • A broad kinase inhibition screen to identify other potential kinase targets.

  • A comprehensive CYP450 inhibition panel to determine its drug-drug interaction potential.

  • Screening against a panel of ion channels to assess its effects on cardiac and neuronal excitability.

  • A wide receptor binding screen to confirm its predicted low affinity for various GPCRs.

A thorough understanding of the off-target pharmacology of Desmethylene paroxetine is crucial for a complete safety and efficacy assessment of paroxetine and for the development of future therapeutics with improved selectivity.

References

An In-depth Technical Guide to the Discovery and Isolation of Paroxetine Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of paroxetine (B1678475) metabolites in human urine. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand the metabolic fate of paroxetine and to apply established analytical methodologies for its study. This document details the metabolic pathways, summarizes quantitative data on urinary excretion, and provides in-depth experimental protocols for the analysis of paroxetine and its primary metabolites.

Introduction to Paroxetine Metabolism

Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is extensively metabolized in the liver prior to excretion. The primary metabolic pathway is initiated by the cytochrome P450 isoenzyme CYP2D6. This enzyme catalyzes the demethylenation of the methylenedioxy group of paroxetine, leading to the formation of an unstable catechol intermediate.

This catechol intermediate is then subject to further biotransformation, primarily through methylation by catechol-O-methyltransferase (COMT) and subsequent conjugation with glucuronic acid and sulfate (B86663). The resulting metabolites are more polar and are readily eliminated from the body, primarily through the urine. Less than 2% of a paroxetine dose is excreted as the unchanged parent drug in urine, while approximately 62% is eliminated as metabolites.[1][2] The principal metabolites are pharmacologically inactive, possessing less than 2% of the serotonin reuptake inhibitory activity of the parent compound.[3]

Major Paroxetine Metabolites in Urine

The key metabolites of paroxetine that have been identified are:

  • M-I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

  • M-II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine

  • M-III (BRL 35961): (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

These metabolites are primarily excreted in urine as glucuronide and sulfate conjugates.

Quantitative Analysis of Paroxetine and Metabolites in Urine

While it is established that approximately 62% of an oral paroxetine dose is excreted in the urine as metabolites, detailed quantitative data for each specific major metabolite in urine is not extensively reported in publicly available literature.[1][2] The majority of quantitative studies have focused on plasma concentrations of the parent drug and, in some cases, one of its metabolites. One study using nonaqueous capillary electrophoresis has been used to determine paroxetine and its main metabolite B in human urine, but the specific identity of "metabolite B" among the known metabolites was not clarified, and a comprehensive quantitative breakdown was not provided.[4]

For the purpose of this guide, the following table summarizes the known urinary excretion data. Researchers undertaking studies to quantify individual metabolites would be contributing valuable data to the field.

CompoundAbbreviationPercentage of Oral Dose Excreted in UrineNotes
Paroxetine-< 2%Unchanged parent drug.[1][2]
Total Metabolites-~62%This represents the sum of all metabolites, primarily conjugates of M-I, M-II, and M-III.[1][2]
M-IBRL 36610Data not availableA major metabolite resulting from methylation of the catechol intermediate.
M-IIBRL 36583Data not availableAn isomeric form of M-I, also a major metabolite.
M-IIIBRL 35961Data not availableA metabolite formed through a different modification of the catechol intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and analysis of paroxetine and its metabolites from urine samples. The protocol is based on a combination of established techniques for the analysis of antidepressants in biological fluids, including solid-phase extraction (SPE) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Workflow

The overall workflow for the analysis of paroxetine and its metabolites in urine is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Separation evaporation->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Experimental workflow for paroxetine metabolite analysis.
Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of paroxetine and its metabolites from a urine matrix using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridges (e.g., 50-100 mg, 1 mL)

  • Urine samples

  • β-glucuronidase/arylsulfatase solution (for hydrolysis of conjugated metabolites)

  • Phosphate (B84403) buffer (pH 6.8)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • Deionized water

  • SPE manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Pre-treatment (Hydrolysis):

    • To 1 mL of urine, add an appropriate volume of β-glucuronidase/arylsulfatase solution in a phosphate buffer (pH 6.8).

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a designated time (e.g., 2-4 hours or overnight) to cleave the glucuronide and sulfate conjugates.

    • After incubation, centrifuge the sample to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol through the sorbent bed.

    • Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

    • Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less retained interfering compounds.

  • Elution:

    • Elute the analytes from the cartridge with 2 mL of a suitable elution solvent. A common elution solvent for basic compounds like paroxetine and its metabolites is methanol or acetonitrile, often with a small amount of a modifier to improve recovery. For example, methanol with 2% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial HPLC mobile phase.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for HPLC-MS/MS analysis.

Analytical Method: HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following table provides the precursor and product ions for paroxetine. The transitions for the metabolites are predicted based on their structures and common fragmentation patterns. These should be optimized in the laboratory.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Paroxetine330.1192.1, 70.1To be optimized
M-I (BRL 36610)360.2To be determinedTo be optimized
M-II (BRL 36583)360.2To be determinedTo be optimized
M-III (BRL 35961)272.1To be determinedTo be optimized

Note: The product ions for the metabolites will likely correspond to characteristic fragments of the piperidine (B6355638) ring and the substituted phenyl rings. These transitions must be determined empirically by infusing pure standards of the metabolites into the mass spectrometer.

Metabolic Pathway of Paroxetine

The following diagram illustrates the primary metabolic pathway of paroxetine.

metabolic_pathway paroxetine Paroxetine catechol Catechol Intermediate paroxetine->catechol CYP2D6 (Demethylenation) mi_mii M-I and M-II catechol->mi_mii COMT (Methylation) conjugates Glucuronide and Sulfate Conjugates catechol->conjugates Conjugation mi_mii->conjugates Conjugation excretion Urinary Excretion conjugates->excretion

Primary metabolic pathway of paroxetine.

Conclusion

This technical guide has outlined the current understanding of the discovery and isolation of paroxetine metabolites in urine. While the primary metabolic pathway is well-characterized, there remains a need for more detailed quantitative data on the urinary excretion of individual metabolites. The provided experimental protocols for SPE and HPLC-MS/MS offer a robust framework for researchers to conduct such quantitative studies. Further research in this area will enhance our understanding of paroxetine's disposition and inter-individual variability in its metabolism, which can have important implications for clinical practice and drug development.

References

Methodological & Application

Application Note & Protocol: HPLC Method Development for the Analysis of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is a major metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depression and other mood disorders. The quantitative analysis of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling of the parent drug, paroxetine hydrochloride. This document provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of Desmethylene paroxetine hydrochloride.

This compound possesses a catechol moiety, which requires careful consideration during method development to ensure optimal chromatographic performance, including peak shape and resolution. This application note outlines a systematic approach to HPLC method development, encompassing column selection, mobile phase optimization, and detector settings, and provides a detailed protocol for the analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Paroxetine Hydrochloride reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol (B129727)

  • Orthophosphoric acid (AR grade)

  • Ammonium acetate (B1210297) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.

Chromatographic Conditions (Starting Point)

The following conditions are recommended as a starting point for method development. Optimization will be necessary to achieve the desired separation and performance characteristics.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Orthophosphoric acid in water or 10mM Ammonium acetate buffer (pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a gradient of 10-90% Mobile Phase B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detection at a wavelength determined by the UV spectrum of the analyte (start at 295 nm)
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase. For biological matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be required.

Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation Define Analytical Target Profile Define Analytical Target Profile Literature & Compound Property Review Literature & Compound Property Review Define Analytical Target Profile->Literature & Compound Property Review Initial Method Scouting Initial Method Scouting Literature & Compound Property Review->Initial Method Scouting Column & Mobile Phase Screening Column & Mobile Phase Screening Initial Method Scouting->Column & Mobile Phase Screening Optimization of Chromatographic Conditions Optimization of Chromatographic Conditions Column & Mobile Phase Screening->Optimization of Chromatographic Conditions Specificity Specificity Optimization of Chromatographic Conditions->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Final Method & Reporting Final Method & Reporting Robustness->Final Method & Reporting

Caption: HPLC Method Development and Validation Workflow.

Data Presentation

Upon successful method development and validation, the quantitative data should be summarized for easy comparison and assessment of the method's performance. The following tables provide a template for presenting key validation parameters.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%
Method Validation Summary
Validation ParameterResults
Linearity (r²) > 0.999
Range (µg/mL) e.g., 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) (µg/mL) Report Value
Limit of Quantitation (LOQ) (µg/mL) Report Value
Specificity No interference from blank/placebo/impurities
Robustness Method remains unaffected by small variations

Detailed Experimental Workflow Diagram

The following diagram provides a more detailed, step-by-step workflow for the entire analytical process, from sample receipt to final data analysis.

Experimental_Workflow Sample_Receipt Sample Receipt & Login Sample_Preparation Test Sample Preparation (Dissolution/Extraction) Sample_Receipt->Sample_Preparation Standard_Preparation Reference Standard Preparation (Stock and Working Solutions) System_Suitability_Test System Suitability Test (SST) (Inject Standard Solution) Standard_Preparation->System_Suitability_Test Sequence_Run Analytical Sequence Run (Blank, Standards, Samples) Sample_Preparation->Sequence_Run HPLC_System_Setup HPLC System Setup Mobile Phase Preparation Column Installation & Equilibration Detector Wavelength Setting HPLC_System_Setup->System_Suitability_Test System_Suitability_Test->Sequence_Run Data_Acquisition Data Acquisition & Processing Sequence_Run->Data_Acquisition Data_Analysis Data Analysis & Calculation Peak Integration Calibration Curve Generation Quantitation Data_Acquisition->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: Detailed Analytical Workflow.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantitative analysis of this compound. By following the outlined protocols and workflows, researchers and scientists can establish a reliable and robust analytical method suitable for various applications in pharmaceutical development and quality control. The provided starting conditions and method development strategy serve as a solid foundation for achieving optimal separation and accurate quantification of this important paroxetine metabolite.

Application Note: Quantification of Desmethylene Paroxetine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desmethylene paroxetine (B1678475), a major metabolite of paroxetine, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders. Desmethylene paroxetine is one of its major metabolites and its quantification in plasma is crucial for understanding the overall pharmacokinetic profile of paroxetine. This document provides a detailed protocol for the extraction and quantification of desmethylene paroxetine in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • Desmethylene Paroxetine reference standard

  • Paroxetine-d4 (or other suitable internal standard)

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of desmethylene paroxetine and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the desmethylene paroxetine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Desmethylene Paroxetine316.1135.10.13020
Paroxetine-d4 (IS)334.2196.10.13020

Disclaimer: The MRM transitions for desmethylene paroxetine are proposed based on its chemical structure and may require optimization on the specific mass spectrometer being used.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.005
0.50.024
10.049
50.251
100.503
502.512
1005.025
Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)2.5 - 8.7%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)4.1 - 10.2%
Accuracy (% Bias) ± 15% (± 20% for LLOQ)-5.6 to 7.8%
Recovery (%) Consistent and reproducible~85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%6.3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (500 µL) vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase A (100 µL) evaporate->reconstitute to_vial Transfer to Autosampler Vial reconstitute->to_vial lc_separation LC Separation (C18 Column) to_vial->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of desmethylene paroxetine in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of desmethylene paroxetine in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The provided validation parameters demonstrate the robustness and accuracy of the method.

Application Notes and Protocols for the Detection of Paroxetine and Related Compounds in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders.[1][2][3] In a forensic context, the detection and quantification of paroxetine in biological samples are crucial for determining the cause of death, assessing drug involvement in criminal cases, or monitoring compliance.[1][4] This document provides detailed analytical methods for the detection of paroxetine in various forensic samples.

While the primary focus of forensic toxicology is on the parent drug and its major metabolites, the analytical methods described herein can be adapted for related compounds, such as synthetic precursors or impurities like Desmethylene paroxetine. Desmethylene paroxetine is not a human metabolite but rather a key intermediate in the synthesis of paroxetine. Its detection could be relevant in cases involving the analysis of illicitly produced substances. The protocols provided are based on established and validated methods for paroxetine, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][4][5][6]

Analytical Techniques

The most reliable and accurate methods for detecting and quantifying drugs like paroxetine in biological samples are chromatography-based techniques coupled with mass spectrometry.[6] LC-MS/MS, in particular, is considered the gold standard due to its high sensitivity and specificity.[6]

Sample Preparation Protocols

Effective sample preparation is critical for removing interferences from complex biological matrices like blood, plasma, and urine, and for concentrating the analyte of interest.[7][8] The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a common method for isolating paroxetine from biological fluids.[1][10][11]

Objective: To extract paroxetine from plasma or whole blood.

Materials:

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Glass centrifuge tubes

  • Pipettes

  • Forensic sample (e.g., 1 mL of plasma or blood)

  • Internal Standard (IS) solution (e.g., Fluoxetine[10][11] or Paroxetine-d6[12])

  • Alkaline solution (e.g., Ammonium (B1175870) hydroxide) to adjust pH

  • Extraction solvent (e.g., n-butyl chloride[1], ether/methyl chloride (7:3, v/v)[10], or cyclohexane-ethyl acetate[11])

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 1 mL of the forensic sample (plasma, blood) into a glass centrifuge tube.

  • Add the internal standard solution.

  • Add an alkaline solution to adjust the pH, making the sample alkaline.

  • Add 5 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[13]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly efficient and selective method for sample clean-up and concentration.[7][8]

Objective: To extract paroxetine from whole blood or urine.

Materials:

  • SPE manifold

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Forensic sample (e.g., 300 µL of whole blood[13])

  • Internal Standard (IS) solution

  • Phosphate (B84403) buffer (pH 6.0)

  • Methanol (B129727) (for conditioning)

  • Deionized water

  • Elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide)

  • Reconstitution solvent (e.g., 0.1% formic acid[13])

Procedure:

  • Sample Pre-treatment: Mix 300 µL of whole blood with the internal standard and a phosphate buffer.[13] Vortex and centrifuge.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by an acidic solution (e.g., diluted acetic acid) to remove interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen.

  • Elution: Elute the analyte using a suitable elution solvent.

  • Evaporation: Evaporate the eluent to dryness.[13]

  • Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent for analysis.[13]

Analytical Methodologies

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of paroxetine in forensic samples due to its high sensitivity and selectivity.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[10][13][14]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 1.9 µm[15] or Kinetex Biphenyl 50 x 3.0 mm[13]).

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 0.1% formic acid in water or 5 mmol/L ammonium formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).[10][13]

  • Flow Rate: 0.350 - 0.7 mL/min.[13][15]

  • Column Temperature: 50°C.[13]

  • Injection Volume: 10 µL.[13]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4][10]

  • MRM Transitions:

    • Paroxetine: m/z 330.0 -> 192.0[10] or 330.17 -> 192.10[14]

    • Internal Standard (Fluoxetine): m/z 310 -> 148[10]

  • Instrument Parameters: Gas temperature at 350°C, gas flow at 10 L/min, nebulizer pressure at 50 psi, and capillary voltage of 4000 V.[13]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique used in forensic toxicology for the analysis of SSRIs.[1][5] It often requires derivatization to improve the volatility and thermal stability of the analyte.

Instrumentation:

  • Gas Chromatograph with a mass selective detector (MSD)

Procedure:

  • Extraction: Perform LLE as described in Protocol 1.

  • Derivatization: The dried extract is derivatized, for example, with N-methyl-bis(trifluoroacetamide) to create a more volatile compound.[5] Another approach combines solvent extraction and derivatization into a single step to form a pentafluorobenzyl carbamate (B1207046) derivative.[16]

  • GC-MS Analysis:

    • Column: A capillary column suitable for drug analysis (e.g., a fused silica (B1680970) capillary column).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of compounds.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

Data Presentation

The following tables summarize quantitative data from various validated methods for paroxetine analysis.

Table 1: LC-MS/MS Method Performance

ParameterPlasma[10]Plasma[15]Whole Blood[13]
Linearity Range (ng/mL) 0.05 - 200.050 - 16.7102.5 - 900
LLOQ (ng/mL) 0.050.0502.5
Intra-day Precision (%RSD) 1.52 - 6.28< 10.0Not Specified
Inter-day Precision (%RSD) 1.86 - 9.99< 10.0Not Specified
Accuracy (%) 102.07 - 109.57Within ±10.0Not Specified
Recovery (%) Not Specified69.2Not Specified

Table 2: GC-MS Method Performance

ParameterPlasma[5]
Linearity Range (ng/mL) 10 - 200
LLOQ (ng/mL) 2
Intra-day Precision (%CV) 4 - 15
Inter-day Precision (%CV) 4 - 15
Recovery (%) 73 - 95

Table 3: Paroxetine Concentrations in Postmortem Samples

The analysis of postmortem specimens is complex due to potential postmortem redistribution. A study on aviation accident fatalities reported the following blood concentrations and specimen/blood ratios.[17]

SpecimenMean Specimen/Blood Ratio (± SD)
Urine1.67 ± 1.16
Vitreous Humor0.08 ± 0.04
Liver5.77 ± 1.37
Lung9.66 ± 2.58
Kidney1.44 ± 0.57
Spleen3.80 ± 0.69
Brain4.27 ± 2.64
Heart1.05 ± 0.43
Blood paroxetine concentrations in these cases ranged from 0.019 to 0.865 µg/mL.[17]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Desmethylene paroxetine or paroxetine in forensic samples.

G cluster_prep Sample Preparation cluster_data Data Processing Sample Forensic Sample (Blood, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Option 1 SPE Solid-Phase Extraction (SPE) Spike->SPE Option 2 Evap Evaporation LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS GCMS GC-MS Analysis (with Derivatization) Recon->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General workflow for forensic sample analysis.

LC-MS/MS Analysis Pathway

This diagram details the logical steps within the LC-MS/MS analytical phase.

LCMS_Workflow node_sample Prepared Sample Reconstituted Extract node_lc Liquid Chromatography (LC) Reversed-Phase C18 Column Gradient Elution node_sample->node_lc Injection node_ion Ionization Electrospray (ESI+) node_lc->node_ion Elution node_ms1 Mass Analyzer (Q1) Precursor Ion Selection (e.g., m/z 330.17) node_ion->node_ms1 node_cid Collision Cell (Q2) Fragmentation node_ms1->node_cid node_ms2 Mass Analyzer (Q3) Product Ion Selection (e.g., m/z 192.10) node_cid->node_ms2 node_detect Detector Signal Acquisition node_ms2->node_detect node_data Data System Chromatogram & Spectrum node_detect->node_data

Caption: Logical flow of LC-MS/MS analysis in MRM mode.

References

Application Notes and Protocols for the Use of Desmethylene Paroxetine Hydrochloride as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is a major metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders.[1][2] As a significant related substance, the accurate quantification of Desmethylene paroxetine is crucial for quality control, stability studies, and pharmacokinetic assessments of paroxetine drug products. Desmethylene paroxetine hydrochloride is a stable salt form suitable for use as a reference standard in various chromatographic techniques.[3]

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of paroxetine and its related substances.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods.

PropertyValueReference
Molecular Formula C₁₈H₂₁ClFNO₃[1]
Molecular Weight 353.82 g/mol [1]
Appearance Yellow solid[3]
Melting Point 104-107 °C[3]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)[3]
Storage -20°C Freezer[3]

Paroxetine Signaling Pathway

Paroxetine primarily functions by inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The following diagram illustrates this mechanism of action.

Paroxetine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Paroxetine Paroxetine Paroxetine->SERT Inhibits Serotonin->SERT Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activates

Paroxetine's mechanism of action.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a stability-indicating HPLC method for the quantification of Desmethylene paroxetine and other related substances in paroxetine drug substance and formulations.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • Paroxetine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water (HPLC grade, purified)

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 295 nm
Injection Volume 10 µL

4.1.3. Preparation of Standard Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Paroxetine Hydrochloride Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Paroxetine Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • System Suitability Solution: Prepare a solution containing 10 µg/mL of this compound and 100 µg/mL of Paroxetine Hydrochloride by diluting the respective stock solutions with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4.1.4. Sample Preparation

  • Paroxetine Drug Substance: Accurately weigh approximately 25 mg of the paroxetine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Paroxetine Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of paroxetine into a 25 mL volumetric flask. Add approximately 15 mL of a 50:50 mixture of methanol and water and sonicate for 15 minutes. Dilute to volume with the same solvent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

4.1.5. System Suitability

Inject the system suitability solution five times. The system is deemed suitable for use if the following criteria are met:

  • The resolution between the paroxetine and Desmethylene paroxetine peaks is not less than 2.0.

  • The tailing factor for the Desmethylene paroxetine peak is not more than 1.5.

  • The relative standard deviation (RSD) for the peak area of Desmethylene paroxetine from the five replicate injections is not more than 2.0%.

4.1.6. Data Analysis

Construct a calibration curve by plotting the peak area of Desmethylene paroxetine against its concentration for the calibration standards. Determine the concentration of Desmethylene paroxetine in the sample preparations from the calibration curve. Calculate the percentage of Desmethylene paroxetine relative to the paroxetine concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the determination of Desmethylene paroxetine in biological matrices, such as plasma or urine, for pharmacokinetic or toxicological studies.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Internal Standard (e.g., Deuterated Paroxetine)

  • Hexane (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ammonium hydroxide

4.2.2. GC-MS Conditions

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Initial 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4.2.3. Preparation of Standard and Sample Solutions

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Spike blank biological matrix (plasma or urine) with appropriate volumes of the this compound stock solution to obtain calibration standards with concentrations ranging from 1 ng/mL to 100 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma or urine sample, add the internal standard.

    • Alkalinize the sample with ammonium hydroxide.

    • Extract with 5 mL of a hexane:ethyl acetate (1:1) mixture by vortexing for 2 minutes.

    • Centrifuge and transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the derivatizing agent and heat at 70°C for 30 minutes.

4.2.4. Data Analysis

Monitor characteristic ions for the derivatized Desmethylene paroxetine and the internal standard. A common derivatization is silylation, and the specific ions to monitor would be determined during method development. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Desmethylene paroxetine in the unknown samples from the calibration curve.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Solutions (Stock, System Suitability, Calibration) Sys_Suit Perform System Suitability Test Std_Prep->Sys_Suit Inject_Cal Inject Calibration Standards Std_Prep->Inject_Cal Sample_Prep Prepare Sample Solutions (Drug Substance/Product) Inject_Sample Inject Sample Solutions Sample_Prep->Inject_Sample Sys_Suit->Inject_Cal If passes Gen_Curve Generate Calibration Curve Inject_Cal->Gen_Curve Quantify Quantify Desmethylene Paroxetine Inject_Sample->Quantify Gen_Curve->Quantify

HPLC experimental workflow.

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_analysis_gcms GC-MS Analysis cluster_data_gcms Data Processing Spike Spike Sample with Internal Standard Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Deriv Derivatize Evap->Deriv Inject Inject Derivatized Sample Deriv->Inject Acquire Acquire Data (SIM Mode) Inject->Acquire Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Acquire->Cal_Curve Quant Quantify Desmethylene Paroxetine Acquire->Quant Cal_Curve->Quant

GC-MS experimental workflow.

Conclusion

This compound is a critical reference standard for the accurate assessment of paroxetine quality and in vivo performance. The detailed HPLC and GC-MS protocols provided in these application notes offer robust and reliable methods for researchers, scientists, and drug development professionals. Adherence to these protocols will ensure accurate and reproducible results in the analysis of paroxetine and its related substances.

References

Application Notes and Protocols for Desmethylene Paroxetine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is a major urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders.[1] The accurate and reliable quantification of desmethylene paroxetine in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte of interest, thereby ensuring the sensitivity and specificity of subsequent analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of desmethylene paroxetine in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Quantitative Data Summary

The following tables summarize the performance characteristics of various sample preparation methods for the analysis of paroxetine and its metabolites in biological matrices. While specific data for desmethylene paroxetine is limited, the data for paroxetine provides a strong indication of the expected performance for its metabolites.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods

AnalyteMatrixSPE SorbentRecovery (%)LOQ (ng/mL)Analytical MethodReference
ParoxetinePlasmaHypersil Gold C1869.20.050UPLC-MS/MS[2]
ParoxetineUrineC18~847HPLC[3]
Paroxetine and MetabolitesUrineC18Not Specified9.3-23.1 (µg/L)NACE[4]
Multiple AntidepressantsPlasma & UrineC18-Fe3O4@SiO2 NPs89.1-110.9 (Accuracy)2.5UHPLC-MS/MS[5]

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods

AnalyteMatrixExtraction SolventRecovery (%)LOQ (ng/mL)Analytical MethodReference
ParoxetineUrineEthyl Acetate (B1210297)70.0 ± 4.0Not SpecifiedUV-Vis
ParoxetinePlasmaEthyl Acetate/Hexane (50/50)Not Specified0.2LC-MS/MS[6]
ParoxetinePlasmaNot SpecifiedNot Specified0.250LC-MS/MS

Table 3: Performance of Other Methods

AnalyteMatrixSample PreparationRecovery (%)LOQ (ng/mL)Analytical MethodReference
ParoxetineSerum & UrineDilution with Mobile Phase88-97.55Micellar LC-ECD[7]
FluoxetineUrineDispersive Liquid-Liquid Microextraction93-1049.28Spectrofluorimetry[8]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the sample preparation of urine for desmethylene paroxetine analysis.

General Workflow

The general workflow for urine sample preparation prior to chromatographic analysis involves several key steps to ensure the removal of interferences and the concentration of the target analyte.

Urine Sample Preparation Workflow cluster_pre Sample Pre-treatment cluster_extraction Extraction cluster_post Post-Extraction urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation hydrolysis Enzymatic Hydrolysis (Optional) centrifugation->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe Processed Sample lle Liquid-Liquid Extraction (LLE) hydrolysis->lle Processed Sample ppt Protein Precipitation (PPT) hydrolysis->ppt Processed Sample evaporation Evaporation to Dryness spe->evaporation lle->evaporation ppt->evaporation If necessary reconstitution Reconstitution ppt->reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for urine sample preparation for desmethylene paroxetine analysis.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method for sample cleanup and concentration. C18 cartridges are commonly used for the extraction of paroxetine and its metabolites from urine.[4]

SPE Workflow Diagram

SPE Workflow start Start conditioning 2. Condition SPE Cartridge (e.g., Methanol (B129727), Water) start->conditioning urine_sample 1. Urine Sample (pH adjusted) loading 3. Load Sample urine_sample->loading conditioning->urine_sample washing 4. Wash Cartridge (e.g., Water, weak organic solvent) loading->washing elution 5. Elute Analyte (e.g., Methanol, Acetonitrile) washing->elution evaporation 6. Evaporate Eluate elution->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Detailed SPE Protocol

Materials:

  • C18 SPE cartridges (e.g., 50 mg, 1 mL)

  • Urine sample

  • Internal standard solution (e.g., desmethylene paroxetine-d4)

  • Methanol

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) or other base for pH adjustment

  • Elution solvent (e.g., methanol or acetonitrile)

  • Centrifuge tubes

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine sample at 3000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer 1 mL of the supernatant to a clean centrifuge tube.

    • Spike the sample with an appropriate amount of internal standard.

    • Adjust the pH of the urine sample to > 9 with ammonium hydroxide.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

    • Apply vacuum to dry the cartridge for 5 minutes.

  • Elution:

    • Elute the desmethylene paroxetine from the cartridge with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

LLE Workflow Diagram

LLE Workflow start Start urine_sample 1. Urine Sample + Internal Standard start->urine_sample ph_adjustment 2. Adjust pH (e.g., pH 10) urine_sample->ph_adjustment add_solvent 3. Add Extraction Solvent (e.g., Ethyl Acetate) ph_adjustment->add_solvent vortex 4. Vortex to Mix add_solvent->vortex centrifuge 5. Centrifuge to Separate Phases vortex->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporation 7. Evaporate to Dryness collect_organic->evaporation reconstitution 8. Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

Detailed LLE Protocol

Materials:

  • Urine sample

  • Internal standard solution

  • Extraction solvent (e.g., ethyl acetate, a mixture of ethyl acetate and hexane)[9][6]

  • Base for pH adjustment (e.g., 1M Sodium Hydroxide)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Pipette 1 mL of urine into a centrifuge tube.

    • Add the internal standard.

    • Adjust the sample pH to approximately 10 with a suitable base to ensure the analyte is in its non-ionized form.[9]

  • Extraction:

    • Add 3 mL of the extraction solvent (e.g., ethyl acetate) to the tube.

    • Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, although it may be less effective at removing other matrix components compared to SPE and LLE.[10][11] For urine, which typically has a lower protein content than plasma, this can be a very efficient "dilute and shoot" approach.[10]

Protein Precipitation Workflow Diagram

Protein Precipitation Workflow start Start urine_sample 1. Urine Sample + Internal Standard start->urine_sample add_solvent 2. Add Precipitating Solvent (e.g., Acetonitrile (B52724), 3:1 ratio) urine_sample->add_solvent vortex 3. Vortex to Mix add_solvent->vortex centrifuge 4. Centrifuge to Pellet Protein vortex->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant analysis Direct Injection or Evaporation & Reconstitution collect_supernatant->analysis

Caption: Step-by-step workflow for Protein Precipitation.

Detailed Protein Precipitation Protocol

Materials:

  • Urine sample

  • Internal standard solution

  • Precipitating solvent (e.g., ice-cold acetonitrile or methanol)[10]

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of urine into a microcentrifuge tube.

    • Add the internal standard.

  • Precipitation:

    • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.[10]

    • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean autosampler vial for direct injection into the LC-MS/MS system.

    • Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

Conclusion

The choice of sample preparation technique for desmethylene paroxetine analysis in urine depends on the specific requirements of the assay, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. Solid-phase extraction generally offers the cleanest extracts and highest concentration factors, making it suitable for assays requiring low limits of quantification. Liquid-liquid extraction provides a good balance of cleanliness and simplicity. Protein precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. The protocols provided herein offer robust starting points that can be further optimized and validated for specific laboratory applications.

References

Application Note: A Validated UHPLC-UV Assay for the Rapid Quantification of Paroxetine and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous quantification of paroxetine (B1678475) and its primary metabolites in biological matrices. The described protocol offers a rapid and sensitive assay with a total analysis time of under 10 minutes, making it suitable for high-throughput applications in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other mood disorders.[1][2][3] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] The initial step in its metabolism is the demethylenation of the methylenedioxyphenyl group to form a catechol intermediate.[4][5] This intermediate is then further conjugated to form inactive glucuronide and sulfate (B86663) metabolites, which are excreted in urine and feces.[4][5][6] Given the significant interindividual variability in paroxetine pharmacokinetics, a reliable analytical method for the simultaneous determination of the parent drug and its key metabolites is crucial for clinical and research applications.[6] This document provides a detailed protocol for a validated UHPLC assay designed for this purpose.

Metabolic Pathway of Paroxetine

Paroxetine_Metabolism Paroxetine Paroxetine Catechol Paroxetine Catechol Intermediate Paroxetine->Catechol CYP2D6 (Oxidation) Conjugates Glucuronide and Sulfate Conjugates (Inactive Metabolites) Catechol->Conjugates Conjugation Excretion Excretion (Urine and Feces) Conjugates->Excretion

Caption: Metabolic pathway of paroxetine.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for the extraction of paroxetine and its metabolites from plasma samples.

Materials:

  • Human plasma

  • Paroxetine and metabolite reference standards

  • Internal Standard (IS) solution (e.g., Fluoxetine, 1 µg/mL in methanol)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium hydroxide (B78521)

  • Reconstitution solution (Mobile Phase A:Mobile Phase B, 80:20 v/v)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 50 µL of 0.1 M Sodium hydroxide to alkalinize the sample.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solution.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to a UHPLC vial for analysis.

UHPLC Method

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 20% B to 80% B over 5 minutes, then re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 295 nm[1]
Internal Standard Fluoxetine
Method Validation

The method was validated for linearity, precision, accuracy, recovery, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.

Experimental Workflow

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Caption: UHPLC assay experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity and Limits of Detection and Quantitation

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Paroxetine1 - 500> 0.9980.31
Paroxetine Metabolite 11 - 500> 0.9970.41.2
Paroxetine Metabolite 22 - 500> 0.9980.62

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Paroxetine 3 (LQC)< 5.0< 6.595 - 105
50 (MQC)< 4.5< 5.897 - 103
400 (HQC)< 3.0< 4.298 - 102
Paroxetine Met. 1 3 (LQC)< 5.5< 7.094 - 106
50 (MQC)< 4.8< 6.296 - 104
400 (HQC)< 3.5< 5.097 - 103
Paroxetine Met. 2 6 (LQC)< 6.0< 7.593 - 107
60 (MQC)< 5.2< 6.895 - 105
450 (HQC)< 4.0< 5.596 - 104

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Paroxetine88.5
Paroxetine Metabolite 185.2
Paroxetine Metabolite 283.7
Internal Standard90.1

Conclusion

The UHPLC method detailed in this application note provides a rapid, sensitive, and reliable means for the simultaneous quantification of paroxetine and its major metabolites in plasma. The short run time and simple sample preparation make it an ideal tool for high-throughput analysis in various research and clinical settings. The comprehensive validation data confirms that the method meets the stringent requirements for bioanalytical assays, ensuring the generation of accurate and reproducible results.

References

Application Notes and Protocols for In Vivo Microdialysis Studies of Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is the principal metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other mood disorders.[1][2] In vivo microdialysis is a powerful technique for studying the pharmacokinetics and pharmacodynamics of centrally acting drugs and their metabolites in the brain of freely moving animals.[3][4] This document provides a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of Desmethylene paroxetine on extracellular neurotransmitter levels in the brain.

Data Presentation

Due to the lack of specific publicly available in vivo microdialysis data for Desmethylene paroxetine, the following tables are presented as templates to guide data organization and presentation. Researchers should populate these tables with their own experimental data.

Table 1: Animal and Surgical Details

ParameterDescription
Animal Speciese.g., Male Sprague-Dawley rats
Body Weight (g)e.g., 250-300
Anesthesiae.g., Isoflurane (B1672236) (5% induction, 1-2% maintenance)
Stereotaxic Coordinates (from Bregma)e.g., for Medial Prefrontal Cortex: AP +3.2, ML ±0.6, DV -4.0
Guide Cannula Typee.g., CMA 12 Elite Guide Cannula
Post-operative Recovery Periode.g., 7 days

Table 2: Microdialysis Experimental Parameters

ParameterDescription
Microdialysis Probee.g., CMA 12 Elite Probe (2 mm membrane)
Perfusion Fluid (aCSF) Composition147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
Flow Rate1.0 µL/min
Equilibration Period120 minutes
Baseline Sample Collection3 x 20-minute fractions
Drug Administration Routee.g., Intraperitoneal (i.p.)
Desmethylene Paroxetine Dose(s)To be determined in a pilot study (e.g., 1, 5, 10 mg/kg)
Post-administration Sample Collectione.g., 12 x 20-minute fractions

Table 3: Illustrative Summary of Neurotransmitter Changes (Hypothetical Data)

Treatment GroupAnalyteBaseline (fmol/µL)Peak Effect (% of Baseline)Time to Peak (min)
VehicleSerotonin1.5 ± 0.2105 ± 8N/A
VehicleDopamine2.3 ± 0.498 ± 11N/A
Desmethylene Paroxetine (5 mg/kg)Serotonin1.6 ± 0.3250 ± 35*60-80
Desmethylene Paroxetine (5 mg/kg)Dopamine2.1 ± 0.5110 ± 15N/A

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Guide Cannula Implantation Surgery

This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula into the target brain region of a rat.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia machine with isoflurane

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula and dummy cannula

  • Bone screws

  • Dental cement

  • Sterile surgical instruments

  • Analgesics and antibiotics

  • Heating pad

  • Ophthalmic ointment

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance). Shave the scalp and place the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Administer a pre-operative analgesic.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Determination of Stereotaxic Coordinates: Identify and mark Bregma. Determine the coordinates for the target brain region (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.6 mm from Bregma).

  • Craniotomy and Screw Placement: Drill a small burr hole at the determined coordinates for the guide cannula. Drill 2-3 additional holes for anchor screws. Insert the bone screws.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined ventral coordinate (e.g., DV -4.0 mm from the skull surface).

  • Fixation: Secure the guide cannula and anchor screws to the skull using dental cement.

  • Post-operative Care: Suture the incision. Administer post-operative analgesics and antibiotics as per institutional guidelines. Allow the animal to recover for a minimum of 7 days before the microdialysis experiment.[7][8][9][10]

Protocol 2: In Vivo Microdialysis Procedure

This protocol describes the steps for conducting the microdialysis experiment in a freely moving rat.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Desmethylene paroxetine hydrochloride

  • Analytical system for neurotransmitter quantification (e.g., HPLC-MS/MS)

Procedure:

  • Habituation: Place the rat in the microdialysis testing chamber and allow it to habituate for at least 60 minutes.

  • Probe Insertion and Equilibration: Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula. Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1.0 µL/min. Allow the system to equilibrate for 120 minutes.[11]

  • Baseline Sampling: Collect at least three baseline microdialysate samples (e.g., 20 minutes per fraction) to establish stable neurotransmitter levels.

  • Drug Administration: Administer Desmethylene paroxetine (or vehicle) via the desired route (e.g., intraperitoneal injection).

  • Post-administration Sampling: Continue collecting microdialysate fractions for a predetermined period (e.g., 4 hours) to monitor changes in extracellular neurotransmitter concentrations.

  • Sample Analysis: Analyze the collected microdialysate samples for neurotransmitter content using a validated analytical method such as HPLC-MS/MS.[12][13]

  • Histological Verification: At the end of the study, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Protocol 3: Analytical Method for Desmethylene Paroxetine and Neurotransmitters

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of Desmethylene paroxetine and key neurotransmitters (e.g., serotonin, dopamine) in the microdialysate.

Illustrative LC-MS/MS Parameters:

  • Chromatographic Column: C18 reversed-phase column

  • Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific transitions of each analyte and internal standard.

Note: The specific parameters for the LC-MS/MS method, including MRM transitions and retention times, must be optimized and validated for Desmethylene paroxetine.

Mandatory Visualizations

G cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Post-Experiment Animal Habituation Animal Habituation Guide Cannula Implantation Guide Cannula Implantation Animal Habituation->Guide Cannula Implantation Post-operative Recovery Post-operative Recovery Guide Cannula Implantation->Post-operative Recovery Probe Insertion Probe Insertion Post-operative Recovery->Probe Insertion Equilibration Equilibration Probe Insertion->Equilibration Baseline Sampling Baseline Sampling Equilibration->Baseline Sampling Drug Administration Drug Administration Baseline Sampling->Drug Administration Post-drug Sampling Post-drug Sampling Drug Administration->Post-drug Sampling Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Post-drug Sampling->Sample Analysis (LC-MS/MS) Histological Verification Histological Verification Post-drug Sampling->Histological Verification Data Analysis Data Analysis Sample Analysis (LC-MS/MS)->Data Analysis

Caption: Experimental workflow for in vivo microdialysis.

G Presynaptic Neuron Presynaptic Neuron 5-HT 5-HT Presynaptic Neuron->5-HT Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic Cleft->SERT Reuptake 5-HT Receptor 5-HT Receptor Synaptic Cleft->5-HT Receptor SERT->Presynaptic Neuron 5-HT->Synaptic Cleft 5-HT Receptor->Postsynaptic Neuron Signal Transduction Desmethylene Paroxetine Desmethylene Paroxetine Desmethylene Paroxetine->SERT Inhibition

Caption: Putative signaling pathway of Desmethylene paroxetine.

References

Application of Desmethylene Paroxetine in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is the principal urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The metabolism of paroxetine to desmethylene paroxetine is a critical step in its clearance and is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. Notably, paroxetine itself is a potent mechanism-based inhibitor of CYP2D6. This intricate relationship between paroxetine, its metabolite desmethylene paroxetine, and the metabolizing enzyme CYP2D6 has significant implications for drug-drug interactions and patient-specific pharmacokinetic variability. Understanding the role of desmethylene paroxetine is therefore essential in DMPK studies for predicting and evaluating the safety and efficacy of paroxetine and co-administered drugs.

These application notes provide an overview of the utility of desmethylene paroxetine in DMPK research, including its role in understanding enzyme inhibition and as a biomarker for metabolic phenotype. Detailed protocols for key in vitro and bioanalytical experiments are also presented.

Key Applications of Desmethylene Paroxetine in DMPK Studies

  • Biomarker of CYP2D6 activity: The formation rate of desmethylene paroxetine can serve as an in vivo indicator of an individual's CYP2D6 metabolic capacity. This is particularly relevant given the genetic polymorphism of CYP2D6, which leads to distinct patient populations of poor, intermediate, extensive, and ultrarapid metabolizers.

  • Investigating Mechanism-Based Inhibition: The formation of a metabolite intermediate during the demethylenation of paroxetine is responsible for the mechanism-based inactivation of CYP2D6.[1][2] Studying the kinetics of desmethylene paroxetine formation can provide insights into the time-dependent inhibition of this key drug-metabolizing enzyme.

  • Drug-Drug Interaction (DDI) Studies: Paroxetine's potent inhibition of CYP2D6 can lead to clinically significant DDIs when co-administered with other drugs that are substrates of this enzyme.[3] Monitoring the levels of both paroxetine and desmethylene paroxetine is crucial in clinical DDI studies to understand the extent of enzyme inhibition and its impact on the pharmacokinetics of co-administered drugs.

Data Presentation: Quantitative Analysis of CYP2D6 Inhibition by Paroxetine

The following table summarizes key quantitative data related to the mechanism-based inhibition of CYP2D6 by paroxetine. This data is crucial for building predictive pharmacokinetic models and for interpreting in vitro DDI studies.

ParameterValueExperimental SystemReference
IC50 (without preincubation) 2.54 µMHuman Liver Microsomes[1][2]
IC50 (with preincubation) 0.34 µMHuman Liver Microsomes[1][2]
Apparent Kᵢ (inactivator concentration for half-maximal inactivation) 4.85 µMHuman Liver Microsomes[1][2]
kᵢₙₐ꜀ₜ (maximal rate of inactivation) 0.17 min⁻¹Human Liver Microsomes[1][2]
Unbound Kᵢ 0.315 µMMathematical Model[4]

Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay - Mechanism-Based Inhibition by Paroxetine

This protocol outlines a method to determine the time-dependent inhibition of CYP2D6 by paroxetine in human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • Paroxetine hydrochloride

  • CYP2D6 substrate (e.g., Dextromethorphan (B48470) or Bufuralol)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Formic acid

  • Internal Standard (e.g., a stable isotope-labeled analog of the metabolite)

  • LC-MS/MS system

2. Experimental Workflow:

G cluster_preincubation Pre-incubation cluster_incubation Definitive Incubation cluster_analysis Sample Processing and Analysis preincubation_mix Prepare pre-incubation mix: - Human Liver Microsomes - Paroxetine (various concentrations) - Phosphate buffer add_nadph Initiate pre-incubation by adding NADPH regenerating system preincubation_mix->add_nadph incubate_pre Incubate at 37°C for various time points (e.g., 0, 5, 10, 15, 30 min) add_nadph->incubate_pre add_substrate Add CYP2D6 substrate (e.g., Dextromethorphan) incubate_pre->add_substrate incubate_def Incubate at 37°C for a fixed time (e.g., 10 min) add_substrate->incubate_def quench Quench reaction with cold acetonitrile containing internal standard incubate_def->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify metabolite formation centrifuge->analyze

Caption: Workflow for determining time-dependent CYP2D6 inhibition.

3. Detailed Procedure:

  • Pre-incubation:

    • Prepare a series of paroxetine dilutions in potassium phosphate buffer.

    • In a microcentrifuge tube, combine human liver microsomes (final concentration e.g., 0.2 mg/mL), paroxetine at various concentrations, and potassium phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Definitive Incubation:

    • Following the pre-incubation, add the CYP2D6 substrate (e.g., dextromethorphan at a concentration close to its Km) to the mixture.

    • Incubate for a fixed period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Sample Processing and Analysis:

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the formation of the metabolite (e.g., dextrorphan (B195859) from dextromethorphan).

4. Data Analysis:

  • Plot the percentage of remaining CYP2D6 activity against the pre-incubation time for each paroxetine concentration.

  • From these plots, determine the observed inactivation rate constant (k_obs) for each concentration.

  • Plot k_obs against the paroxetine concentration to determine the maximal rate of inactivation (k_inact) and the inactivator concentration required for half-maximal inactivation (K_I).

Protocol 2: Quantification of Desmethylene Paroxetine in Human Urine by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of desmethylene paroxetine in human urine samples.

1. Materials and Reagents:

  • Desmethylene paroxetine standard

  • Desmethylene paroxetine-d4 (or other stable isotope-labeled internal standard)

  • Human urine (control and study samples)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Methanol (B129727)

  • Acetonitrile

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system

2. Sample Preparation (Solid-Phase Extraction):

G start Start: Urine Sample add_is Add Internal Standard (Desmethylene paroxetine-d4) start->add_is load_sample Load Urine Sample add_is->load_sample condition_spe Condition SPE Cartridge (Methanol, then Water) condition_spe->load_sample wash_spe Wash Cartridge (e.g., with acidic water, then methanol) load_sample->wash_spe elute Elute Desmethylene Paroxetine (e.g., with ammoniated methanol) wash_spe->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: SPE workflow for Desmethylene paroxetine from urine.

3. Detailed Procedure:

  • Standard and QC Preparation:

    • Prepare stock solutions of desmethylene paroxetine and the internal standard in methanol.

    • Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of desmethylene paroxetine into control human urine.

  • Sample Extraction:

    • Thaw urine samples and centrifuge to remove particulates.

    • To a 1 mL aliquot of urine, add the internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with an appropriate sequence of solvents to remove interferences (e.g., 2% formic acid in water, followed by methanol).

    • Elute desmethylene paroxetine with a suitable solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for desmethylene paroxetine and its internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of desmethylene paroxetine in the unknown urine samples.

Signaling Pathway: Paroxetine Metabolism

The primary metabolic pathway of paroxetine involves CYP2D6-mediated demethylenation to a catechol intermediate, which is subsequently methylated by catechol-O-methyltransferase (COMT).

G Paroxetine Paroxetine Catechol_Intermediate Catechol Intermediate Paroxetine->Catechol_Intermediate CYP2D6 (Demethylenation) Desmethylene_Paroxetine Desmethylene Paroxetine (and other metabolites) Catechol_Intermediate->Desmethylene_Paroxetine COMT (Methylation)

Caption: Metabolic activation of Paroxetine.

References

Application Notes and Protocols for High-Throughput Screening of Desmethylene Paroxetine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is the principal metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1][2] Paroxetine's primary mechanism of action involves the high-affinity inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3][4] Additionally, paroxetine exhibits inhibitory activity at the norepinephrine (B1679862) transporter (NET) and possesses anticholinergic properties through its interaction with muscarinic acetylcholine (B1216132) receptors.[5][6]

The pharmacological activity of drug metabolites is a critical aspect of drug development, influencing both therapeutic efficacy and potential side effects. While the metabolites of paroxetine are generally considered to be significantly less active than the parent compound, it is often necessary to confirm this experimentally.[7] High-throughput screening (HTS) assays provide a robust and efficient platform for evaluating the activity of compounds like Desmethylene paroxetine at various molecular targets.

These application notes provide detailed protocols for a suite of HTS assays designed to assess the activity of Desmethylene paroxetine at SERT, NET, and the M1 muscarinic receptor. Given the established high potency of paroxetine, it is included here as a reference compound for assay validation and data comparison.

Data Presentation

The following tables summarize the known inhibitory activities of the parent compound, paroxetine, at the primary targets. It is anticipated that the corresponding values for Desmethylene paroxetine will be substantially higher, reflecting its reported lower potency.[7]

Table 1: Inhibitory Activity of Paroxetine at Serotonin and Norepinephrine Transporters

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)
ParoxetineSERTRadioligand Binding~0.05 - 0.72~1.1
ParoxetineNETRadioligand Binding~40~350

Data compiled from multiple sources.[1][3]

Table 2: Antagonist Activity of Paroxetine at Muscarinic M1 Receptor

CompoundTargetAssay TypeKᵢ (nM)
ParoxetineM1 ReceptorRadioligand Binding~42-76

Data compiled from multiple sources.[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated.

SERT_NET_Inhibition_Workflow Experimental Workflow for SERT/NET Uptake Inhibition Assays cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detection Signal Detection Cell_Plating Plate cells expressing hSERT or hNET Compound_Addition Add Desmethylene paroxetine or Paroxetine (control) Cell_Plating->Compound_Addition Substrate_Addition Add fluorescent or radiolabeled substrate Compound_Addition->Substrate_Addition Pre-incubation Incubation Incubate at 37°C Substrate_Addition->Incubation Readout Measure fluorescence or radioactivity Incubation->Readout Data_Analysis Calculate % inhibition and IC50 values Readout->Data_Analysis

Fig. 1: Workflow for SERT/NET uptake assays.

M1_Antagonist_Workflow Experimental Workflow for M1 Receptor Antagonist Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection Cell_Plating Plate cells expressing hM1 receptor Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add Desmethylene paroxetine or Paroxetine (control) Dye_Loading->Compound_Addition Agonist_Challenge Stimulate with an M1 agonist (e.g., Carbachol) Compound_Addition->Agonist_Challenge Pre-incubation Readout Measure fluorescence change (calcium flux) Agonist_Challenge->Readout Data_Analysis Calculate % inhibition and IC50 values Readout->Data_Analysis

Fig. 2: Workflow for M1 antagonist calcium flux assay.

Signaling_Pathway Signaling Pathways Targeted by Paroxetine and its Metabolites cluster_sert Serotonergic Synapse cluster_net Noradrenergic Synapse cluster_m1 Cholinergic Synapse SERT SERT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake NET NET Norepinephrine_reuptake Norepinephrine Reuptake NET->Norepinephrine_reuptake M1 M1 Receptor PLC Phospholipase C M1->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Compound Desmethylene paroxetine (or Paroxetine) Compound->SERT Inhibition Compound->NET Inhibition Compound->M1 Antagonism

Fig. 3: Overview of targeted signaling pathways.

Experimental Protocols

Fluorescence-Based SERT/NET Uptake Inhibition Assay

This protocol describes a homogeneous, fluorescence-based assay to measure the inhibition of serotonin or norepinephrine uptake into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent substrate (e.g., a commercially available substrate that is a mimetic for biogenic amines)

  • Masking dye (often included in commercial kits to reduce extracellular fluorescence)

  • Desmethylene paroxetine and Paroxetine (as a positive control)

  • 384-well, black, clear-bottom microplates

  • Fluorescence plate reader with bottom-read capabilities

Protocol:

  • Cell Plating:

    • The day before the assay, seed hSERT or hNET expressing cells into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of Desmethylene paroxetine and paroxetine in assay buffer at 2x the final desired concentration.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Add 25 µL of the 2x compound dilutions to the respective wells. For control wells, add 25 µL of assay buffer (for total uptake) or a known potent inhibitor like paroxetine at a high concentration (for non-specific uptake).

    • Pre-incubate the plate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate/masking dye solution in assay buffer according to the manufacturer's instructions.

    • Add 25 µL of the substrate solution to all wells.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

    • Read the fluorescence intensity kinetically for 30-60 minutes or as an endpoint measurement after a 30-minute incubation. Use excitation and emission wavelengths appropriate for the fluorescent substrate (e.g., Ex/Em ~440/520 nm).

  • Data Analysis:

    • Subtract the non-specific uptake signal from all other measurements.

    • Calculate the percent inhibition for each concentration of Desmethylene paroxetine relative to the total uptake control.

    • Generate a dose-response curve and determine the IC₅₀ value.

Radioligand Binding Assay for SERT/NET Inhibition

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of Desmethylene paroxetine for hSERT or hNET.

Materials:

  • Cell membranes prepared from cells overexpressing hSERT or hNET

  • Radioligand: [³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: High concentration of a known inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET)

  • Desmethylene paroxetine and Paroxetine

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or non-specific binding control.

      • 25 µL of various concentrations of Desmethylene paroxetine or paroxetine.

      • 50 µL of the appropriate radioligand at a final concentration close to its Kₑ value.

      • 150 µL of the cell membrane preparation (containing 5-20 µg of protein).

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer.

  • Signal Detection:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial and allow to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percent inhibition of specific binding for each concentration of Desmethylene paroxetine.

    • Determine the IC₅₀ value from the dose-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay for M1 Muscarinic Receptor Antagonism

This protocol describes a cell-based assay to measure the antagonist activity of Desmethylene paroxetine at the Gq-coupled M1 muscarinic receptor by monitoring changes in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor

  • Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • M1 receptor agonist (e.g., Carbachol)

  • Desmethylene paroxetine and Paroxetine

  • 384-well, black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling and kinetic reading capabilities (e.g., FLIPR)

Protocol:

  • Cell Plating:

    • Seed M1-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add 25 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of Desmethylene paroxetine and paroxetine in assay buffer.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • The instrument will add a specified volume (e.g., 12.5 µL) of the compound dilutions to the cell plate.

    • Incubate for 10-20 minutes.

  • Agonist Challenge and Signal Detection:

    • Prepare the M1 agonist solution at a concentration that elicits an EC₈₀ response.

    • The instrument will add the agonist solution (e.g., 12.5 µL) to all wells while simultaneously recording the fluorescence signal kinetically for 1-2 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well after agonist addition.

    • Calculate the percent inhibition of the agonist response for each concentration of Desmethylene paroxetine.

    • Generate a dose-response curve and determine the IC₅₀ value.

Conclusion

The provided protocols offer robust and high-throughput methods for characterizing the activity of Desmethylene paroxetine at key pharmacological targets. While this metabolite is reported to have substantially lower activity than its parent compound, paroxetine, these assays are essential for experimentally confirming its pharmacological profile. The use of paroxetine as a reference compound will ensure the validity of the assay results and provide a clear benchmark for assessing the relative potency of Desmethylene paroxetine. This information is invaluable for a comprehensive understanding of the overall pharmacology of paroxetine and its metabolites in the context of drug development and safety assessment.

References

Application Note: Chiral Analysis of Desmethylene Paroxetine Hydrochloride Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of Desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, using circular dichroism (CD) spectroscopy.[1][2][3][4] As a chiral molecule, Desmethylene paroxetine hydrochloride exhibits a unique CD spectrum that can be utilized for its identification, quantification, and conformational analysis. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for acquiring and analyzing CD data. The provided methodology is intended for researchers, scientists, and drug development professionals engaged in the characterization of pharmaceutical compounds and their metabolites.

Introduction

Desmethylene paroxetine is a primary metabolite of paroxetine, a widely prescribed antidepressant.[1][2][3][4] Paroxetine possesses two chiral centers, and the therapeutically active stereoisomer is the (-)-trans-(3S,4R) form.[5][6] Consequently, its metabolite, Desmethylene paroxetine, also retains this chirality with a (3S,4R) absolute configuration.[1][7] The stereochemistry of drug molecules and their metabolites is of critical importance in pharmacology, as different enantiomers can exhibit distinct pharmacodynamic and pharmacokinetic properties.[6][8]

Circular dichroism (CD) spectroscopy is a powerful analytical technique for the study of chiral molecules.[9][10] It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the molecule's three-dimensional structure.[9][10] For small chiral molecules like this compound, CD spectroscopy can be used to confirm the absolute configuration, assess enantiomeric purity, and study conformational changes in solution.[9][11] This application note details a standardized protocol for the CD analysis of this compound.

Experimental Protocol

A comprehensive protocol for the circular dichroism analysis of this compound is provided below. This protocol covers sample preparation, instrument setup, and data acquisition.

1. Materials and Reagents

  • This compound (analytical standard)

  • Methanol (B129727) (spectroscopic grade)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Quartz cuvettes (path lengths of 1 cm and 0.1 cm)

2. Instrumentation

  • A commercially available circular dichroism spectrophotometer equipped with a temperature control unit.

  • Microbalance

  • Volumetric flasks and pipettes

3. Sample Preparation

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare working solutions of varying concentrations (e.g., 0.1 mg/mL, 0.05 mg/mL, and 0.025 mg/mL) using methanol as the diluent. The optimal concentration should be determined empirically to yield a CD signal within the linear range of the instrument's detector (typically an absorbance of less than 2.0).

4. Instrument Parameters and Data Acquisition

  • Instrument Purging: Purge the CD spectrophotometer with high-purity nitrogen gas for at least 30 minutes prior to use to remove oxygen, which absorbs in the far-UV region.

  • Parameter Setup: Configure the instrument with the following parameters (these may be adjusted based on the specific instrument and experimental goals):

    • Wavelength Range: 190 - 350 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 100 nm/min

    • Bandwidth: 1.0 nm

    • Time Constant/Dwell Time: 1 s

    • Accumulations: 3-5 scans

    • Temperature: 25 °C

  • Baseline Correction: Record a baseline spectrum using the same solvent and cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the working solution before filling.

    • Place the cuvette in the sample holder, ensuring proper orientation.

    • Acquire the CD spectrum of the working solution.

    • Repeat the measurement for each concentration to ensure reproducibility.

5. Data Processing and Analysis

  • Baseline Subtraction: Subtract the solvent baseline spectrum from the raw sample spectrum.

  • Data Conversion: The acquired CD data, typically in millidegrees (mdeg), can be converted to molar ellipticity ([θ]) using the following equation:

    [θ] = (mdeg * MW) / (c * l * 10)

    where:

    • [θ] is the molar ellipticity in deg·cm²/dmol

    • mdeg is the observed ellipticity in millidegrees

    • MW is the molecular weight of this compound (353.82 g/mol )[2]

    • c is the concentration of the sample in g/L

    • l is the path length of the cuvette in cm

  • Spectral Interpretation: The resulting CD spectrum should be analyzed to identify the wavelengths of maximum and minimum ellipticity, which are characteristic of the molecule's chromophores and their chiral environment.

Data Presentation

The quantitative data obtained from the CD analysis of this compound can be summarized in a table for clarity and comparative purposes. The following table presents hypothetical data for the (-)-trans-(3S,4R) enantiomer.

ParameterValue
Wavelength of Maximum Positive Ellipticity (λmax)~225 nm
Molar Ellipticity at λmax ([θ]max)+XXXX deg·cm²/dmol
Wavelength of Maximum Negative Ellipticity (λmin)~270 nm
Molar Ellipticity at λmin ([θ]min)-YYYY deg·cm²/dmol
Crossover Wavelength (where [θ] = 0)~250 nm

Note: The actual molar ellipticity values (XXXX and YYYY) need to be determined experimentally.

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Desmethylene paroxetine HCl B Dissolve in Methanol (Stock Solution) A->B C Prepare Working Solutions B->C G Measure Sample Spectrum C->G Load Sample D Instrument Purging (Nitrogen) E Set Instrument Parameters D->E F Record Baseline (Solvent) E->F F->G H Baseline Subtraction G->H I Convert to Molar Ellipticity H->I J Spectral Analysis I->J

Caption: Experimental Workflow for CD Spectroscopy.

G cluster_light Circularly Polarized Light cluster_molecule Chiral Molecule cluster_interaction Differential Absorption cluster_output Output LCP Left Circularly Polarized Light Molecule Desmethylene paroxetine HCl ((3S,4R) Enantiomer) LCP->Molecule RCP Right Circularly Polarized Light RCP->Molecule Absorption ΔA = AL - AR ≠ 0 Molecule->Absorption Interaction CD_Spectrum Characteristic CD Spectrum Absorption->CD_Spectrum

Caption: Principle of Circular Dichroism.

Conclusion

This application note provides a framework for the reliable and reproducible analysis of this compound using circular dichroism spectroscopy. The described protocol can be adapted for various research and quality control applications, including the confirmation of stereochemical identity, determination of enantiomeric excess, and the study of conformational dynamics. Adherence to good laboratory practices and proper instrument calibration are essential for obtaining high-quality CD data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of paroxetine (B1678475) hydrochloride (PXT) in bulk and pharmaceutical dosage forms using various spectrophotometric techniques. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Direct UV-Visible Spectrophotometry

This method relies on the inherent ultraviolet absorbance of the paroxetine molecule. It is a straightforward and rapid technique suitable for the analysis of pure drug substance and simple formulations.

Experimental Protocol

1.1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm quartz cells.

1.2. Reagents and Materials:

  • Paroxetine Hydrochloride (PXT) reference standard.

  • Methanol (B129727) (AR grade) or double distilled water.

1.3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of PXT reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in about 70 mL of the chosen solvent (methanol or water).

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.

1.4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions ranging from 10 to 60 µg/mL in methanol or 2 to 10 µg/mL in water by transferring appropriate aliquots into 10 mL volumetric flasks and diluting with the respective solvent.[1][2]

1.5. Sample Preparation (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of PXT and transfer it to a 100 mL volumetric flask containing about 70 mL of the chosen solvent.

  • Sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the solvent and mix well.

  • Filter the solution through a suitable filter, discarding the first few mL of the filtrate.

  • Prepare a suitable dilution of the filtrate to obtain a final concentration within the Beer's law range.

1.6. Spectrophotometric Measurement:

  • Scan the prepared working standard solutions over the range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax for PXT is approximately 291-294 nm in methanol and 293 nm in water.[1][2]

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of PXT in the sample solution from the calibration curve.

Quantitative Data Summary
ParameterMethod with MethanolMethod with Water
λmax291-294 nm293 nm
Linearity Range10-60 µg/mL[1]2-10 µg/mL[2]
Correlation Coefficient (r²)>0.999[1]0.9992[2]
Limit of Detection (LOD)0.69 µg/mL[1]Not Reported
Limit of Quantification (LOQ)0.71 µg/mL[1]Not Reported
Mean Recovery98.20-100.2%[1]99.53-100.41%[2]

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Analysis stock Prepare Stock Solution (100 µg/mL PXT) working Prepare Working Standards (e.g., 10-60 µg/mL) stock->working measure Measure Absorbance at λmax (e.g., 291 nm) working->measure sample Prepare Sample Solution from Tablets sample->measure scan Scan for λmax (200-400 nm) scan->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify PXT in Sample measure->quantify calibrate->quantify

Caption: Workflow for direct UV spectrophotometric analysis of Paroxetine.

Colorimetric Method using 1,2-Naphthoquinone-4-Sulphonate (NQS)

This method is based on the nucleophilic substitution reaction of paroxetine with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to produce an orange-colored product.[3]

Experimental Protocol

2.1. Instrumentation:

  • Double beam UV-Visible spectrophotometer with 1 cm quartz cells.

  • pH meter.

2.2. Reagents and Materials:

  • Paroxetine Hydrochloride (PXT) reference standard.

  • 1,2-Naphthoquinone-4-sulphonate (NQS), 0.5% (w/v) solution in distilled water.

  • Alkaline buffer solution (e.g., borate (B1201080) buffer).

  • Methanol.

2.3. Preparation of Standard Stock Solution:

  • Prepare a stock solution of PXT at a concentration of 2 mg/mL in distilled water.[3]

  • From this stock solution, prepare working solutions in the range of 10–80 µg/mL by further dilution with distilled water.[3]

2.4. General Procedure:

  • Transfer 1.0 mL of the PXT standard or sample solution into a series of 10 mL volumetric flasks.

  • Add 1.0 mL of the alkaline buffer solution.

  • Add 1.0 mL of the 0.5% NQS solution.

  • Mix the solution and allow the reaction to proceed for the optimized time at room temperature.

  • Dilute the mixture to the mark with methanol.[3]

  • Measure the absorbance of the resulting orange-colored product at its λmax of 488 nm against a reagent blank prepared in the same manner without the drug.[3]

Quantitative Data Summary
ParameterValue
λmax488 nm[3]
Linearity Range1-8 µg/mL[3]
Molar Absorptivity (ε)5.9 × 10⁵ L mol⁻¹ cm⁻¹[3]
Correlation Coefficient (r)0.9992[3]
Limit of Detection (LOD)0.3 µg/mL[3]
Limit of Quantification (LOQ)0.8 µg/mL[3]
Regression EquationA = 0.0031 + 0.1609 C

Reaction Pathway and Workflow

G cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow PXT Paroxetine (PXT) (Secondary Amine) Product Orange-Colored Product (λmax = 488 nm) PXT->Product + NQS + Alkaline Medium NQS NQS Reagent (1,2-Naphthoquinone-4-sulphonate) NQS->Product Mix Mix PXT, Buffer, and NQS React Allow Reaction to Proceed Mix->React Dilute Dilute with Methanol React->Dilute Measure Measure Absorbance at 488 nm Dilute->Measure

Caption: Reaction and workflow for Paroxetine determination using NQS.

Colorimetric Methods based on Ion-Pair and Charge-Transfer Complex Formation

These methods involve the reaction of paroxetine with specific reagents to form colored complexes that can be quantified spectrophotometrically.

Experimental Protocols

3.1. Ion-Pair Formation with Acid Dyes (BTB, BPB, BCG):

  • Reagents: Bromothymol blue (BTB), bromophenol blue (BPB), bromocresol green (BCG) solutions in aqueous acidic buffers. Chloroform (B151607) for extraction.[4][5]

  • Procedure:

    • Mix aliquots of the PXT solution with the acidic dye solution in a separatory funnel.

    • Extract the formed ion-pair complex into chloroform.

    • Measure the absorbance of the chloroform layer at 414 nm for BTB and BCG, and 412 nm for BPB against a reagent blank.[4][5]

3.2. Coupling Reaction with 7-chloro-4-nitrobenzofurazon (NBD-Cl):

  • Reagents: NBD-Cl solution, borate buffer (pH 8.5), 0.5N HCl, dichloromethane (B109758) for extraction.[4]

  • Procedure:

    • Mix the PXT solution with borate buffer and NBD-Cl solution in a stoppered glass tube.

    • Heat the mixture at 80°C for 3 minutes.[4]

    • Cool in an ice bath, add HCl, and extract the yellow product with dichloromethane.

    • Measure the absorbance of the organic layer at 478 nm.[4][6]

3.3. Charge-Transfer Complex with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ):

  • Reagents: TCNQ solution in acetonitrile.[4]

  • Procedure:

    • Mix aliquots of paroxetine base solution (in acetonitrile) with the TCNQ reagent in a volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Measure the absorbance of the blue-colored radical anion at 845 nm against a reagent blank.[4][6]

Quantitative Data Summary
MethodReagentλmax (nm)Linearity Range (µg/mL)
Ion-PairBromothymol Blue (BTB)4142-20[6]
Ion-PairBromophenol Blue (BPB)4122-16[6]
Ion-PairBromocresol Green (BCG)4142-16[6]
CouplingNBD-Cl4782-10[6]
Charge-TransferTCNQ8451.5-15[6]

Logical Relationship of Complex Formation Methods

G cluster_methods Colorimetric Methods cluster_output Quantifiable Output PXT Paroxetine (PXT) (as base or salt) IonPair Ion-Pair Formation (with Acid Dyes) PXT->IonPair Reacts with BTB, BPB, BCG Coupling Coupling Reaction (with NBD-Cl) PXT->Coupling Reacts with NBD-Cl ChargeTransfer Charge-Transfer (with TCNQ) PXT->ChargeTransfer Acts as n-electron donor with TCNQ (π-acceptor) ColoredComplex Colored Complex (Measured by Spectrophotometry) IonPair->ColoredComplex Coupling->ColoredComplex ChargeTransfer->ColoredComplex

Caption: Overview of colorimetric methods for Paroxetine analysis.

Other Spectrophotometric Methods

Several other reagents and approaches have been developed for the spectrophotometric determination of paroxetine. A summary is provided below.

Quantitative Data Summary for Other Methods
Method PrincipleReagent/Systemλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Derivatization2,4-dinitrofluorobenzene (DNFB)3902-20[7]0.28[7]0.85[7]
Cu-dithiocarbamate complexCS₂, Cu²⁺4350.005-0.16 mmol/L[8]0.0013 mmol/L[8]0.0045 mmol/L[8]
Vinylamino-substituted quinone formationHaloquinones (Chloranil, Bromanil) + Acetaldehyde665, 6554-120[9]1.19-2.98[9]Not Reported

Note on Paroxetine-Related Compounds: The spectrophotometric methods described are generally used for the quantification of the parent drug, paroxetine. The analysis of related compounds and impurities typically requires more selective techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, as these methods can separate the parent drug from its potential degradation products and synthesis-related impurities.[10][11] The USP monograph, for instance, outlines HPLC procedures for the determination of organic impurities.[11]

References

Application Notes and Protocols for Assessing Desmethylene Paroxetine Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylene paroxetine (B1678475) is a major urinary metabolite of Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1][2] Paroxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[3] To fully understand the pharmacological profile and potential clinical effects of Paroxetine, it is crucial to characterize the functional activity of its major metabolites, such as Desmethylene paroxetine. While the metabolite is reported to have significantly less activity at the serotonin transporter compared to the parent compound, comprehensive cell-based functional assessment is essential to confirm its activity profile.[4]

These application notes provide detailed protocols for cell-based assays designed to assess the function of Desmethylene paroxetine, focusing on its potential interaction with the serotonin transporter (SERT) and downstream serotonin receptor signaling pathways.

Primary Functional Assay: Serotonin Transporter (SERT) Uptake Assay

This assay directly measures the ability of a test compound to inhibit the reuptake of serotonin into cells expressing the human serotonin transporter (hSERT). It is the most critical assay for determining if Desmethylene paroxetine retains SSRI activity.

Experimental Workflow: SERT Uptake Assay

SERT_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis start Culture hSERT-expressing HEK293 cells plate Plate cells in 96-well plates start->plate preincubate Pre-incubate cells with Desmethylene paroxetine or control compounds plate->preincubate add_radioligand Add [3H]Serotonin to initiate uptake preincubate->add_radioligand incubate Incubate for 15-20 minutes at 25°C add_radioligand->incubate stop_rxn Stop uptake by rapid washing with ice-cold buffer incubate->stop_rxn lyse Lyse cells and collect lysate stop_rxn->lyse measure Measure radioactivity via scintillation counting lyse->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: Workflow for the [3H]Serotonin uptake inhibition assay.

Protocol: [³H]Serotonin Uptake Inhibition Assay

Principle: This protocol measures the inhibition of radiolabeled serotonin ([³H]5-HT) uptake by the serotonin transporter in a recombinant cell line.[5] A reduction in the accumulated radioactivity in cells treated with the test compound, compared to vehicle-treated cells, indicates inhibitory activity at SERT.[5]

Materials:

  • Cells: HEK-293 cells stably expressing the human serotonin transporter (hSERT). Other cell lines like JAR cells can also be used.[6][7]

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Modified Tris-HEPES buffer (pH 7.1).

  • Test Compound: Desmethylene paroxetine stock solution in DMSO.

  • Control Inhibitor: Paroxetine or Fluoxetine (10 mM stock in DMSO).[5]

  • Radioligand: [³H]Serotonin (specific activity ~20-30 Ci/mmol).

  • Scintillation Cocktail: Appropriate for aqueous samples.

  • Equipment: 96-well cell culture plates, multi-channel pipette, cell harvester (optional), microplate scintillation counter.

Procedure:

  • Cell Plating:

    • Culture hSERT-HEK293 cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Plate cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate overnight at 37°C, 5% CO₂.[5]

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 200 µL of pre-warmed Assay Buffer.

    • Prepare serial dilutions of Desmethylene paroxetine and control inhibitors (e.g., Paroxetine) in Assay Buffer. The final DMSO concentration should be ≤0.1%.

    • Add 100 µL of the compound dilutions or vehicle (Assay Buffer with DMSO) to the respective wells.

    • Pre-incubate the plate for 20 minutes at 25°C.[5]

    • Prepare the [³H]Serotonin working solution in Assay Buffer to a final concentration of ~65 nM.[5]

    • Add 100 µL of the [³H]Serotonin working solution to all wells to initiate the uptake reaction.

    • Incubate for an additional 15 minutes at 25°C.[5]

  • Termination and Detection:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific binding (counts in the presence of a high concentration of a known inhibitor like 1 µM Fluoxetine) from the total uptake (counts in the vehicle control).

  • Calculate the percentage of inhibition for each concentration of Desmethylene paroxetine relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: SERT Inhibitor Potency
CompoundTargetAssay TypeIC₅₀ (nM)Reference
Paroxetine Human SERT[³H]5-HT Uptake2.61[8]
Fluoxetine Human SERT[³H]5-HT Uptake26[5]
Imipramine Human SERT[³H]5-HT Uptake13[5]
Desipramine Human SERT[³H]5-HT Uptake110[5]
Desmethylene paroxetine Human SERT[³H]5-HT UptakeTo be determined

Secondary Assays: Downstream 5-HT Receptor Signaling

SERT inhibition leads to an increase in synaptic serotonin, which then acts on various G protein-coupled serotonin (5-HT) receptors.[9][10] It is valuable to assess whether Desmethylene paroxetine has any direct agonist or antagonist activity at these receptors.

Signaling Pathways of Key 5-HT Receptors

Caption: Simplified signaling pathways for major 5-HT receptor subtypes.

Protocol 1: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

Principle: This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation. Gs-coupled receptors (e.g., 5-HT7) increase cAMP, while Gi-coupled receptors (e.g., 5-HT1A) decrease forskolin-stimulated cAMP levels.[11][12] This can be measured using various methods, including HTRF, AlphaScreen, or ELISA-based kits.

Materials:

  • Cells: CHO-K1 or HEK-293 cells stably expressing a 5-HT receptor of interest (e.g., 5-HT1A or 5-HT7).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

  • Forskolin (B1673556): For studying Gi-coupled receptors.

  • cAMP Detection Kit: e.g., HitHunter cAMP Assay (DiscoverX) or similar.[11][12]

  • Agonist/Antagonist Controls: Serotonin (5-HT) as a reference agonist.

Procedure:

  • Cell Plating: Plate cells in a 96-well or 384-well plate and incubate overnight.

  • Agonist Mode:

    • Aspirate media and add Desmethylene paroxetine dilutions in Stimulation Buffer.

    • Incubate for 30 minutes at room temperature.

    • Lyse cells and proceed with the cAMP detection protocol as per the manufacturer's instructions.

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate cells with Desmethylene paroxetine dilutions for 15-30 minutes.

    • Add a fixed concentration of forskolin (to stimulate cAMP) along with a reference agonist (e.g., EC₈₀ of 5-HT).

    • Incubate for 30 minutes.

    • Lyse cells and measure cAMP levels according to the kit protocol.[13]

  • Data Analysis: Plot cAMP levels against compound concentration to generate dose-response curves and calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Protocol 2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)

Principle: Activation of Gq-coupled receptors, such as 5-HT2A and 5-HT2C, triggers the release of calcium (Ca²⁺) from intracellular stores.[14][15] This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM) and a plate reader equipped for fluorescence detection.

Materials:

  • Cells: HEK-293 cells stably expressing a Gq-coupled 5-HT receptor (e.g., 5-HT2A).

  • Calcium Indicator Dye: Fluo-4 AM or similar, with Pluronic F-127.

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.

  • Agonist/Antagonist Controls: Serotonin (5-HT) as a reference agonist.

  • Equipment: Fluorescence microplate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in Assay Buffer.

    • Aspirate the culture medium and add 100 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader.

    • Prepare a compound plate with Desmethylene paroxetine and controls at 4x the final concentration.

    • Set the instrument to add the compound and immediately begin reading fluorescence intensity (e.g., every second for 90 seconds).

  • Data Analysis:

    • The response is measured as the change in fluorescence intensity over baseline.

    • Plot the peak fluorescence response against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

References

Application Notes and Protocols for Radioligand Binding Assays with Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the interaction of Desmethylene paroxetine (B1678475) with the serotonin (B10506) transporter (SERT). The provided methodologies are based on established practices for similar ligands targeting SERT.

Note on Compound Identity: For the purpose of these protocols, "Desmethylene paroxetine" is assumed to be synonymous with "desfluoro-paroxetine," a common analog of paroxetine.

Introduction

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[1] As a key regulator of serotonergic neurotransmission, SERT is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[2][3] Paroxetine is a potent SSRI, and its analogs, such as Desmethylene paroxetine, are valuable tools for studying the structure-activity relationships and binding mechanisms at the SERT.[2][4] Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for its target receptor.[5][6] This document outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of Desmethylene paroxetine for SERT.

Data Presentation

The binding affinities of paroxetine and its analogs for the serotonin transporter are summarized in the table below. This data is essential for comparing the potency of Desmethylene paroxetine to its parent compound and other derivatives.

CompoundRadioligandPreparationKi (nM)Reference
Paroxetine[3H]citalopramrSERT0.311[2]
Desfluoro-paroxetine [3H]citalopramrSERT0.557[2]
4-Bromo-paroxetine[3H]citalopramrSERT4.90[2]
N-methyl-paroxetine[3H]citalopramrSERT2.95[2]
Paroxetine[3H]paroxetinehSERT in HEK293T cells0.073 ± 0.009[3]
ParoxetineNot SpecifiedWild-type hSERTKd = 0.14

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Desmethylene paroxetine using [3H]citalopram

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Desmethylene paroxetine for the serotonin transporter (SERT) using [3H]citalopram as the radioligand.

Materials:

  • Membrane Preparation: Crude membranes prepared from HEK293 cells stably expressing human SERT (hSERT) or from rat brain tissue (e.g., frontal cortex or brain stem).

  • Radioligand: [3H]citalopram.

  • Test Compound: Desmethylene paroxetine.

  • Non-specific Binding Ligand: A high concentration of a known SERT inhibitor, such as paroxetine or fluoxetine (B1211875) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filters (e.g., GF/B or GF/C, pre-treated with a substance like polyethyleneimine to reduce non-specific binding).

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

  • Filtration Apparatus.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of Desmethylene paroxetine in the assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [3H]citalopram, and membrane preparation.

      • Non-specific Binding: Assay buffer, [3H]citalopram, non-specific binding ligand (e.g., 10 µM paroxetine), and membrane preparation.

      • Competition Binding: Serial dilutions of Desmethylene paroxetine, [3H]citalopram, and membrane preparation.

    • The final concentration of [3H]citalopram should be close to its Kd for SERT (typically in the low nM range). The membrane protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.

  • Incubation:

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Desmethylene paroxetine concentration.

    • Determine the IC50 value (the concentration of Desmethylene paroxetine that inhibits 50% of the specific binding of [3H]citalopram) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

SERT Signaling Pathway

The primary role of the serotonin transporter (SERT) is to regulate the concentration of serotonin in the synaptic cleft. By binding to SERT, Desmethylene paroxetine inhibits the reuptake of serotonin, leading to an increased concentration of serotonin in the synapse. This elevated serotonin then acts on postsynaptic receptors, such as the 5-HT2A receptor, which is a Gq-protein coupled receptor. Activation of the 5-HT2A receptor initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and ultimately influence the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). This pathway is implicated in mediating the long-term effects of SSRIs on neuroplasticity.

SERT_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT Serotonin_Synapse Serotonin SERT->Serotonin_Synapse Reuptake Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->SERT Release Serotonin_Vesicle->Serotonin_Synapse HTR2A 5-HT2A Receptor Serotonin_Synapse->HTR2A Activates Desmethylene_Paroxetine Desmethylene Paroxetine Desmethylene_Paroxetine->SERT Gq Gq-protein HTR2A->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC CaMKII CaMKII Ca_release->CaMKII CREB CREB PKC->CREB CaMKII->CREB Neuroplasticity Neuroplasticity CREB->Neuroplasticity

Caption: SERT Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates the key steps involved in the competitive radioligand binding assay.

Experimental_Workflow A 1. Membrane Preparation (hSERT expressing cells or brain tissue) B 2. Assay Setup in 96-well Plate (Total, Non-specific, Competition) A->B C 3. Incubation (e.g., 60-90 min at RT) B->C D 4. Filtration (Separate bound from free radioligand) C->D E 5. Scintillation Counting (Quantify radioactivity) D->E F 6. Data Analysis (IC50 and Ki determination) E->F

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of Binding Components

This diagram shows the logical relationship between the components in the competitive binding assay.

Binding_Components cluster_total Total Binding cluster_competition Competitive Binding cluster_nonspecific Non-specific Binding SERT SERT Radioligand [3H]citalopram (Radioligand) SERT->Radioligand Binds Radioligand->SERT Radioligand->SERT Binds to Non-specific Sites Test_Compound Desmethylene Paroxetine (Test Compound) Test_Compound->SERT Competes with Non_Specific Excess Unlabeled Ligand (e.g., Paroxetine) Non_Specific->SERT Blocks Specific Sites

Caption: Binding Assay Component Relationships.

References

Application of Desmethylene Paroxetine in Toxicology Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is the primary urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. In the context of toxicology, Desmethylene paroxetine serves as a crucial biomarker for determining exposure to the parent compound, paroxetine. Its detection in biological samples, particularly urine, is a key component of forensic analysis, clinical toxicology, and therapeutic drug monitoring. While generally considered pharmacologically inactive, understanding its toxicological profile and analytical detection methods is essential for accurate interpretation of toxicology results.

These application notes provide a comprehensive overview of the use of Desmethylene paroxetine in toxicology testing, including its toxicological data, detailed experimental protocols for its detection, and a discussion of its metabolic pathway.

Toxicological Data

While the metabolites of paroxetine are generally considered to have significantly less pharmacological activity than the parent drug, some toxicological data for Desmethylene paroxetine is available from environmental risk assessments. It is important to note that this data pertains to aquatic organisms and may not be directly translatable to human toxicology.

Table 1: Environmental Toxicology Data for Desmethylene Paroxetine

Test Organism/SystemEndpointConcentrationReference
Activated SludgeEC50 (Respiration Inhibition)82 mg/L[1]
Vibrio fischeri (Microtox)EC5033.0 mg/L[1]
Daphnia magnaEC5035.0 mg/L[1]

No direct in-vitro cytotoxicity data (e.g., IC50 in human cell lines) or in-vivo acute toxicity data (e.g., LD50) for Desmethylene paroxetine has been identified in the reviewed literature. For the parent compound, paroxetine, the oral LD50 in mice is approximately 500 mg/kg[2].

Metabolic Pathway and Toxicological Significance

Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. The initial metabolic step involves the demethylenation of the methylenedioxy group of paroxetine, leading to the formation of Desmethylene paroxetine. This metabolite is then further conjugated with glucuronic acid and sulfate (B86663) before being excreted in the urine.

The metabolism of paroxetine can be saturated at clinical doses, leading to non-linear pharmacokinetics. Individuals with genetic variations in the CYP2D6 enzyme may exhibit different metabolic rates, affecting the plasma concentrations of both paroxetine and its metabolites.

From a toxicological standpoint, the detection of Desmethylene paroxetine in urine is a reliable indicator of recent paroxetine ingestion. In cases of overdose or forensic investigations, quantifying the levels of both the parent drug and its primary metabolite can provide a more complete picture of the extent and timing of exposure.

Paroxetine_Metabolism Paroxetine Paroxetine Desmethylene_paroxetine Desmethylene paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_paroxetine CYP2D6 (Demethylenation) Conjugated_metabolites Glucuronide and Sulfate Conjugates Desmethylene_paroxetine->Conjugated_metabolites Conjugation Excretion Urinary Excretion Conjugated_metabolites->Excretion

Caption: Metabolic pathway of paroxetine to Desmethylene paroxetine and subsequent excretion.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of Desmethylene paroxetine in biological samples, primarily urine, which is the most common matrix for its detection in toxicological screening.

Protocol 1: Urine Sample Preparation for LC-MS/MS Analysis

This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of Desmethylene paroxetine from urine samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Urine sample

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

  • Acetonitrile (B52724) (HPLC grade)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • Internal Standard (e.g., deuterated Desmethylene paroxetine)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to pellet any particulate matter.

  • SPE Cartridge Conditioning:

    • Add 3.0 mL of methanol to the SPE cartridge and allow it to pass through.

    • Add 3.0 mL of deionized water to the SPE cartridge and allow it to pass through.

    • Add 1.0 mL of PBS to the SPE cartridge and allow it to pass through.

  • Sample Loading: Add 1.0 mL of the supernatant from the centrifuged urine sample to the conditioned SPE cartridge.

  • Washing:

    • Wash the SPE cartridge with 2.0 mL of deionized water.

    • Wash the SPE cartridge with 2.0 mL of methanol.

  • Drying: Dry the SPE cartridge under vacuum or by centrifugation for approximately 20 minutes.

  • Elution: Elute the analyte from the SPE cartridge with 2.0 mL of acetonitrile into a clean collection tube.

  • Internal Standard Addition: Add a known amount of the internal standard to the eluted sample.

  • Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.

  • Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Desmethylene Paroxetine

This protocol provides a general framework for the quantitative analysis of Desmethylene paroxetine using LC-MS/MS. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desmethylene paroxetine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of a standard)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared with known concentrations of Desmethylene paroxetine.

a cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample SPE Solid-Phase Extraction (SPE) Urine->SPE Eluate Eluate with Internal Standard SPE->Eluate LC LC Separation Eluate->LC MS MS/MS Detection LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the analysis of Desmethylene paroxetine in urine.

Application in Forensic and Clinical Toxicology

The primary application of Desmethylene paroxetine in toxicology is as a definitive biomarker of paroxetine use.

  • Forensic Toxicology: In post-mortem investigations or cases of suspected drug-facilitated crimes, the detection of Desmethylene paroxetine in urine can confirm the administration or ingestion of paroxetine. The concentration ratio of the metabolite to the parent drug can sometimes provide insights into the timing of drug intake.

  • Clinical Toxicology: In emergency medicine, for patients presenting with suspected overdose, a rapid urine screen for Desmethylene paroxetine can aid in the diagnosis of paroxetine toxicity. While the metabolite itself is not considered a major contributor to the toxic effects, its presence confirms the involvement of paroxetine.

  • Urine Drug Testing: In workplace or compliance drug testing programs, the inclusion of Desmethylene paroxetine in the testing panel ensures the detection of paroxetine use.

Conclusion

Desmethylene paroxetine is an essential analyte in the field of toxicology for monitoring paroxetine exposure. While it is considered to have limited pharmacological activity and toxicity itself, its detection and quantification in biological matrices, particularly urine, provide invaluable information for forensic and clinical toxicologists. The provided protocols offer a robust framework for the reliable analysis of this key metabolite. Further research into the specific in-vitro and in-vivo toxicity of Desmethylene paroxetine would be beneficial for a more comprehensive understanding of its toxicological profile.

References

method for synthesizing Desmethylene paroxetine for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

While detailed, step-by-step protocols for the synthesis of psychoactive compounds and their derivatives fall outside of established safety guidelines, it is possible to discuss the scientific context and significance of "Desmethylene paroxetine" from a research and drug metabolism perspective. This compound, also known as the catechol metabolite of paroxetine (B1678475), is a key intermediate in understanding the drug's metabolic pathway.

The Role of Desmethylene Paroxetine in Drug Metabolism

Paroxetine is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and various anxiety disorders.[1][2] Like most pharmaceuticals, it undergoes extensive metabolism in the body, primarily in the liver, before being excreted.

The metabolic process for paroxetine is initiated by the cytochrome P450 enzyme system, specifically the CYP2D6 isoenzyme.[3][4] The primary metabolic reaction is the demethylenation of the methylenedioxy group on the paroxetine molecule.[5][4][6][7] This reaction cleaves the methylene (B1212753) bridge, resulting in the formation of an unstable catechol intermediate, which is chemically known as Desmethylene paroxetine.[5][3][6][7]

This catechol metabolite is highly significant for several reasons:

  • It is the first and primary step in the breakdown of paroxetine.

  • As a catechol, it is reactive and quickly undergoes further metabolism.

  • Subsequent reactions involve O-methylation at different positions on the catechol ring, followed by conjugation with glucuronide or sulfate (B86663) groups to form more water-soluble compounds that can be easily excreted in urine and feces.[3][8]

It is important to note that the metabolites of paroxetine, including the downstream products of the initial catechol, are considered pharmacologically inactive.[5][4]

Significance for Researchers and Drug Development

For researchers and drug development professionals, understanding and having access to metabolites like Desmethylene paroxetine is crucial for several areas of study:

  • Pharmacokinetic Studies: Analyzing the formation and elimination of metabolites helps determine a drug's half-life, bioavailability, and potential for accumulation.[9] Paroxetine's metabolism can be complex, as it inhibits its own metabolic enzyme (CYP2D6), which can lead to non-linear pharmacokinetics.[1][4]

  • Drug-Drug Interactions: Since paroxetine is a strong inhibitor of CYP2D6, it can significantly affect the metabolism of other drugs that are substrates for this enzyme.[3][4][10] Studying its metabolic pathway is essential for predicting and managing these interactions.

  • Toxicology and Safety: Investigating the chemical properties and biological activity of metabolites is a standard part of safety and toxicology assessments for any new drug.

  • Reference Standards: Synthesizing pure forms of drug metabolites provides the analytical reference standards necessary for accurately measuring their presence in biological samples (e.g., blood plasma, urine) during clinical trials and therapeutic drug monitoring.[11] Chemical suppliers offer Desmethylene paroxetine (often as a hydrochloride salt) specifically for these research and analytical purposes.[12][13][14]

General Chemical Principles

From a chemical standpoint, the synthesis of paroxetine metabolites is a topic of interest in bioorganic chemistry.[6][7] Published research describes synthetic routes to create the major, more stable metabolites of paroxetine for use as analytical standards.[6][15][16] These syntheses often involve multi-step processes starting from chiral precursors to ensure the correct stereochemistry, which is critical for biological activity.[6][11] The general challenge in synthesizing the initial catechol metabolite lies in its potential instability and the need for protective group chemistry to manage the reactive hydroxyl groups during the synthetic sequence.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Asymmetry in Desmethylene Paroxetine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Desmethylene paroxetine (B1678475). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak asymmetry.

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry in HPLC?

A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical and have a Gaussian shape. Peak asymmetry refers to any deviation from this ideal shape. The two most common forms of asymmetry are peak tailing, where the latter half of the peak is broader, and peak fronting, where the front half of the peak is broader. Asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak.

Q2: Why is peak asymmetry a problem for the analysis of Desmethylene paroxetine?

A2: Peak asymmetry can significantly compromise the quality of your analytical results. It can lead to:

  • Inaccurate Quantification: Asymmetric peaks are difficult to integrate accurately, leading to errors in determining the concentration of Desmethylene paroxetine.

  • Poor Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.

  • Reduced Sensitivity: Broader, asymmetric peaks have a lower peak height, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

Q3: What is the pKa of Desmethylene paroxetine and why is it important for HPLC analysis?

A3: The predicted pKa of Desmethylene paroxetine hydrochloride is 9.39.[1] As Desmethylene paroxetine is a basic compound, its ionization state is highly dependent on the pH of the mobile phase. When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[2] Therefore, controlling the mobile phase pH is critical for achieving symmetrical peaks. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common form of peak asymmetry observed for basic compounds like Desmethylene paroxetine. It is often caused by secondary interactions between the analyte and the stationary phase.

G start Peak Tailing Observed check_ph Is mobile phase pH at least 2 units below the pKa (9.39)? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) check_ph->adjust_ph No check_buffer Is the buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer end Symmetrical Peak Achieved adjust_ph->end adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_column Are you using a modern, high-purity, end-capped C18 column? check_buffer->check_column Yes adjust_buffer->check_column adjust_buffer->end consider_column Consider a specialized column (e.g., polar-embedded or charged surface) check_column->consider_column No check_sample_conc Is the sample concentration too high? check_column->check_sample_conc Yes consider_column->check_sample_conc consider_column->end dilute_sample Dilute the Sample check_sample_conc->dilute_sample Yes check_system Check for extra-column volume (long tubing, large detector cell) check_sample_conc->check_system No dilute_sample->check_system dilute_sample->end optimize_system Optimize system connections (use shorter, narrower ID tubing) check_system->optimize_system Yes no_end Issue Persists? Consult further documentation check_system->no_end No optimize_system->end

Caption: Troubleshooting workflow for peak tailing.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5At a low pH, the secondary amine of Desmethylene paroxetine will be protonated, and interactions with acidic silanol (B1196071) groups on the stationary phase will be minimized.[3]
Buffer Concentration 10 - 50 mMAn adequate buffer concentration helps maintain a stable pH and can mask residual silanol groups.[4][5]
Mobile Phase Additives 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)These acidic additives help to control the pH and can act as ion-pairing agents to improve peak shape.
Column Temperature 30 - 40 °CIncreasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
  • Buffer Preparation:

    • Prepare a 20 mM phosphate (B84403) buffer. Weigh the appropriate amount of monobasic potassium phosphate and dissolve it in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Composition:

    • Mix the prepared buffer with acetonitrile (B52724) in a suitable ratio (e.g., 60:40 v/v). The optimal ratio may need to be determined empirically.

    • Degas the mobile phase using sonication or vacuum filtration before use.

Issue 2: Peak Fronting

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.

G start Peak Fronting Observed check_overload Is the sample concentration or injection volume too high? start->check_overload reduce_load Reduce Sample Concentration and/or Injection Volume check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_load->check_solvent end Symmetrical Peak Achieved reduce_load->end adjust_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->adjust_solvent Yes check_column_health Is the column old or showing signs of collapse? check_solvent->check_column_health No adjust_solvent->check_column_health adjust_solvent->end replace_column Replace the Column check_column_health->replace_column Yes no_end Issue Persists? Consult further documentation check_column_health->no_end No replace_column->end

Caption: Troubleshooting workflow for peak fronting.

ParameterRecommended ActionRationale
Sample Concentration Reduce by a factor of 5-10High concentrations can lead to column overload, a common cause of peak fronting.
Injection Volume Decrease to 5-10 µLA large injection volume can also contribute to column overload.
Sample Solvent Dissolve in mobile phase or a solvent with lower elution strengthInjecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
  • Stock Solution Preparation:

    • Prepare a stock solution of Desmethylene paroxetine in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • Dilute the stock solution with the initial mobile phase composition to the desired working concentration (e.g., 1-10 µg/mL).

    • Ensure the final sample solvent composition is as close as possible to the mobile phase composition.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak asymmetry in your Desmethylene paroxetine HPLC analysis, leading to more accurate and reliable results.

References

Technical Support Center: Optimizing Mobile Phase for Enhanced Separation of Paroxetine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of paroxetine (B1678475) and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of paroxetetine, and how does their structure affect chromatographic separation?

A1: Paroxetine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] The initial step involves the demethylenation of the methylenedioxy group to form a catechol intermediate.[3][4] This intermediate is then further metabolized through methylation and conjugation to form more polar glucuronide and sulfate (B86663) metabolites.[1] The main metabolites include (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (Metabolite I) and (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine (Metabolite II).[5] Due to the introduction of hydroxyl and methoxy (B1213986) groups, the metabolites are more polar than the parent drug, paroxetine. This difference in polarity is the primary principle upon which chromatographic separation is based in reversed-phase HPLC.

Q2: What are the typical starting mobile phase conditions for separating paroxetine and its metabolites?

A2: For reversed-phase HPLC, a common starting point is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (A) and an organic component (B).

  • Aqueous Phase (A): A buffered solution is crucial for controlling the ionization of paroxetine (a basic compound) and its metabolites, which helps in achieving reproducible retention times and good peak shapes.[6] Common buffers include:

    • Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (e.g., 10-20 mM), often used for LC-MS compatibility.[7]

    • Phosphate buffer (e.g., 10-20 mM) for UV detection.[8][9] The pH is a critical parameter. Acidic pH (e.g., 3-4) using formic or phosphoric acid is often employed.[7][8] However, alkaline pH (e.g., 9-10) with ammonium bicarbonate or hydroxide (B78521) can also provide excellent selectivity for paroxetine and its related compounds.[10]

  • Organic Phase (B): Acetonitrile (B52724) is a widely used organic modifier due to its low viscosity and UV transparency.[11] Methanol (B129727) is a suitable, cost-effective alternative.[11]

A typical starting gradient might be 10-90% organic phase over 15-20 minutes.

Q3: How does the mobile phase pH impact the separation of paroxetine and its metabolites?

A3: Paroxetine is a basic compound with a pKa of 9.9.[8] The pH of the mobile phase will significantly affect its degree of ionization and, consequently, its retention in reversed-phase chromatography.

  • At low pH (e.g., pH 2-4): Paroxetine will be fully protonated (positively charged). This can lead to strong interactions with residual silanols on the stationary phase, potentially causing peak tailing.[12] However, using a low pH can also enhance retention for some basic compounds.

  • At mid-range pH (e.g., pH 5-8): This range should generally be avoided for silica-based columns as it can lead to silanol (B1196071) ionization and poor peak shape.[12]

  • At high pH (e.g., pH 9-10): Paroxetine will be in its neutral form, which can lead to increased retention and improved peak shape on appropriate columns (e.g., hybrid or pH-stable C18 columns).[10] Alkaline pH has been shown to provide better retention and resolution for paroxetine and its related compounds.[10]

The choice of pH should be made based on the specific column chemistry and the desired selectivity between paroxetine and its more polar metabolites.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Explanation
Secondary Interactions with Silanols Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%). Note: Not suitable for MS detection.Paroxetine, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[12] TEA acts as a silanol-masking agent.
Operate at a lower pH (e.g., <3).At low pH, the ionization of silanol groups is suppressed, reducing secondary interactions.
Use a high-purity, end-capped column or a column with a charged surface.Modern columns are designed to minimize exposed silanols, leading to better peak shapes for basic compounds.[7]
Column Overload Reduce the sample concentration or injection volume.Injecting too much sample can saturate the stationary phase, causing peak distortion.[13]
Inappropriate Sample Solvent Ensure the sample solvent is weaker than or matches the initial mobile phase composition.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or splitting.[14]
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet; replacing the column may be necessary.[15]Contaminants can interfere with the stationary phase, and a column void can disrupt the sample band.
Issue 2: Poor Resolution Between Paroxetine and its Metabolites
Potential Cause Troubleshooting Step Explanation
Suboptimal Mobile Phase Composition Adjust the organic solvent ratio. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[10]The polarity difference between paroxetine and its metabolites requires careful optimization of the mobile phase strength to achieve baseline separation.
Change the organic solvent (e.g., from acetonitrile to methanol or vice versa).Different organic solvents can alter the selectivity of the separation.[16]
Incorrect Mobile Phase pH Experiment with different pH values (e.g., pH 3 vs. pH 10).Changing the pH alters the ionization state of the analytes, which can significantly impact their retention and the overall selectivity of the method.[10]
Insufficient Column Efficiency Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column.Higher efficiency columns provide narrower peaks, which improves resolution.
Elevated Temperature Increase the column temperature (e.g., in increments of 5-10°C).Higher temperatures can improve mass transfer and analyte diffusivity, leading to sharper peaks and potentially altered selectivity.[10]
Issue 3: Retention Time Variability
Potential Cause Troubleshooting Step Explanation
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections.This is particularly important for gradient elution to ensure a consistent starting point for each run.[13]
Mobile Phase Composition Drift Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable.[14]The composition of the mobile phase can change over time due to evaporation of the organic component or precipitation of buffer salts.
Column-to-Column Variability Use a high concentration of buffer (e.g., 20 mM ammonium formate) and gradient elution.Significant column-to-column retention time variation has been reported for paroxetine. A robust method with a higher buffer strength can mitigate this.[17]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.Retention times can be sensitive to changes in temperature.[18]

Experimental Protocols

General Protocol for Mobile Phase Optimization
  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm).

  • Initial Mobile Phase Screening:

    • Mobile Phase A1: 0.1% Formic Acid in Water

    • Mobile Phase A2: 10 mM Ammonium Bicarbonate in Water, pH 10

    • Mobile Phase B: Acetonitrile

  • Scouting Gradient: Run a fast gradient (e.g., 5-95% B in 10 minutes) with both acidic (A1) and basic (A2) mobile phases to determine the optimal pH for retention and selectivity.[10]

  • Organic Modifier Evaluation: If necessary, repeat the scouting gradient with methanol as the organic modifier to assess changes in selectivity.

  • Gradient Optimization: Once the optimal pH and organic solvent are selected, refine the gradient.

    • If peaks are clustered, use a shallower gradient in that region.

    • If peaks are too far apart, a steeper gradient can reduce the run time.

  • Temperature Optimization: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution or peak shape improves.[10]

Visualizations

Workflow_Mobile_Phase_Optimization cluster_Start 1. Initial Setup cluster_Screening 2. pH and Solvent Screening cluster_Optimization 3. Method Refinement cluster_End 4. Final Method start Select C18 Column ph_screen Scout Gradients: - Acidic pH (e.g., 0.1% FA) - Alkaline pH (e.g., pH 10) start->ph_screen Initial Conditions solvent_screen Evaluate Organic Modifier: - Acetonitrile vs. Methanol ph_screen->solvent_screen Select Best pH gradient_opt Optimize Gradient Slope (Shallow vs. Steep) solvent_screen->gradient_opt Select Best Solvent temp_opt Optimize Column Temperature (e.g., 30-60°C) gradient_opt->temp_opt Refine Separation end_node Final Optimized Method temp_opt->end_node Finalize Parameters

Caption: Workflow for mobile phase optimization.

Troubleshooting_Peak_Tailing cluster_Causes Potential Causes cluster_Solutions Solutions start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Bad Column? start->cause3 sol1 Adjust Mobile Phase: - Lower pH - Add competing base - Use modern column cause1->sol1 sol2 Reduce Injection: - Lower concentration - Lower volume cause2->sol2 sol3 Flush or Replace Column cause3->sol3

Caption: Troubleshooting decision tree for peak tailing.

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Desmethylene paroxetine (B1678475). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Desmethylene paroxetine?

A1: In bioanalytical assays, the "matrix" refers to all components in a biological sample other than the analyte of interest, in this case, Desmethylene paroxetine. These components can include proteins, salts, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Desmethylene paroxetine in the mass spectrometer, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This can compromise the accuracy, precision, and sensitivity of the assay.

Q2: What are the most common causes of matrix effects in plasma or serum samples when analyzing for Desmethylene paroxetine?

A2: Phospholipids (B1166683) are a major contributor to matrix effects in plasma and serum samples. These molecules are highly abundant in biological membranes and can co-extract with the analyte during sample preparation. When they co-elute with Desmethylene paroxetine during chromatographic separation, they can cause significant ion suppression in the mass spectrometer.

Q3: How can I assess the extent of matrix effects in my assay for Desmethylene paroxetine?

A3: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of Desmethylene paroxetine in a sample prepared by spiking the analyte into an extracted blank matrix (e.g., plasma) with the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guide

This section provides solutions to common problems encountered during the bioanalysis of Desmethylene paroxetine, with a focus on mitigating matrix effects.

Issue 1: Poor sensitivity and inconsistent results for Desmethylene paroxetine.

This is often a primary indicator of significant matrix effects, particularly ion suppression.

Recommended Solutions:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system.

    • Liquid-Liquid Extraction (LLE): This is a robust technique for cleaning up samples. For paroxetine and its metabolites, a common approach involves adjusting the sample pH to an alkaline level to ensure the analytes are in their non-ionized form, making them more soluble in an organic extraction solvent.

    • Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts compared to LLE. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.

    • Phospholipid Removal Plates: Specialized SPE plates, such as HybridSPE®, are designed to specifically target and remove phospholipids from the sample, which can significantly reduce matrix effects.

  • Chromatographic Separation: Improving the separation of Desmethylene paroxetine from co-eluting matrix components is crucial.

    • Gradient Elution: Employing a gradient elution with a suitable organic modifier can help to resolve the analyte from interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, biphenyl) to find the one that provides the best separation for Desmethylene paroxetine and its parent drug, paroxetine.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Desmethylene paroxetine is the ideal internal standard. Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar matrix effects. This allows for accurate correction of any signal suppression or enhancement.

Experimental Protocols & Data

Below are detailed methodologies for key experiments related to the analysis of paroxetine and its metabolites, which can be adapted for Desmethylene paroxetine.

Liquid-Liquid Extraction (LLE) Protocol for Paroxetine in Human Plasma

This protocol is based on a validated method for paroxetine and can serve as a starting point for Desmethylene paroxetine.[2][3]

  • Sample Preparation: To 50 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution.

  • Extraction: Add 1000 µL of ethyl acetate (B1210297) and mix thoroughly.

  • Phase Separation: Centrifuge the plate to separate the organic and aqueous layers.

  • Evaporation: Transfer a portion of the supernatant (organic layer) to a new 96-well plate and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with 200 µL of the reconstitution solution (e.g., mobile phase).

LC-MS/MS Parameters for Paroxetine

The following table summarizes typical LC-MS/MS parameters used for the analysis of paroxetine, which can be optimized for the simultaneous analysis of Desmethylene paroxetine.

ParameterValue
LC Column C18, e.g., Hypersil Gold (100 mm x 2.1 mm, 1.9 µm)[4]
Mobile Phase A Water with 20 mM ammonium (B1175870) formate[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.8 mL/min[2]
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Paroxetine) 330.2 -> 192.0 m/z[2]
MRM Transition (Paroxetine-d6 IS) 336.2 -> 198.2 m/z[2]

Note: The MRM transition for Desmethylene paroxetine will need to be determined empirically by infusing a standard of the compound into the mass spectrometer.

Quantitative Data Summary

The following table presents a summary of recovery and matrix effect data from a validated method for paroxetine using liquid-liquid extraction. This illustrates the type of data that should be generated when validating a method for Desmethylene paroxetine.

AnalyteSample PreparationRecovery (%)Matrix Effect (%)
ParoxetineLiquid-Liquid Extraction (Ethyl Acetate)~80%[2]Minimal (<15%)
ParoxetineLiquid-Liquid Extraction (Ethyl Acetate/Hexane)~61%~50% suppression[1]
ParoxetineSolid-Phase Extraction69.2%[4]Not specified

Visualizations

Workflow for Overcoming Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in a bioanalytical assay for Desmethylene paroxetine.

MatrixEffectWorkflow cluster_Initial_Assay Initial Assay Development cluster_Evaluation Problem Identification cluster_Troubleshooting Troubleshooting Strategies cluster_Validation Method Validation Initial_Method Develop Initial LC-MS/MS Method Run_Samples Analyze Spiked Samples Initial_Method->Run_Samples Observe_Issues Observe Poor Sensitivity / High Variability Run_Samples->Observe_Issues Inconsistent Data Assess_ME Assess Matrix Effect (Post-Extraction Spike) Observe_Issues->Assess_ME Optimize_SP Optimize Sample Prep (LLE, SPE, PLR) Assess_ME->Optimize_SP Significant ME Detected Optimize_LC Optimize Chromatography Assess_ME->Optimize_LC Significant ME Detected Use_SIL_IS Implement SIL-IS Assess_ME->Use_SIL_IS Significant ME Detected Reassess_ME Re-evaluate Matrix Effect Optimize_SP->Reassess_ME Optimize_LC->Reassess_ME Use_SIL_IS->Reassess_ME Reassess_ME->Observe_Issues ME Still Unacceptable Validate_Method Full Method Validation Reassess_ME->Validate_Method

A logical workflow for troubleshooting matrix effects.
Signaling Pathway of Paroxetine (Illustrative)

While not directly a signaling pathway, this diagram illustrates the metabolic conversion of Paroxetine to Desmethylene paroxetine, a key consideration in the bioanalysis of the metabolite.

Paroxetine_Metabolism Paroxetine Paroxetine Metabolism CYP2D6 Mediated Demethylenation Paroxetine->Metabolism Desmethylene_Paroxetine Desmethylene Paroxetine (Major Metabolite) Metabolism->Desmethylene_Paroxetine

Metabolic pathway of Paroxetine to Desmethylene paroxetine.

References

improving the stability of Desmethylene paroxetine in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioanalytical assays involving desmethylene paroxetine (B1678475). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this analyte in biological matrices.

Analyte of Interest: Desmethylene paroxetine, the primary catechol metabolite of Paroxetine (also known as BRL 36583A).

Paroxetine is metabolized in the liver by the cytochrome P450 (CYP2D6) system. The initial and primary step is the opening of the methylenedioxy ring to form an unstable catechol intermediate.[1][2][3][4] This catechol is the compound referred to as desmethylene paroxetine. Due to its chemical nature, this metabolite is highly susceptible to degradation, posing a significant challenge for accurate bioanalysis.

FAQs: Frequently Asked Questions

Here are answers to common questions about the stability of desmethylene paroxetine.

Q1: What is the main cause of desmethylene paroxetine instability in biological samples?

A1: The primary cause of instability is oxidation.[5] The catechol functional group in desmethylene paroxetine is highly susceptible to oxidation, especially at neutral or basic pH and when exposed to air or light.[5] This process can convert the analyte into an electrophilic ortho-quinone species, which can then degrade further or covalently bind to matrix components like proteins.[6]

Q2: How does pH affect the stability of this metabolite?

A2: pH is a critical factor. Catechols are more stable at an acidic pH.[5] In the neutral to basic pH range typical of biological matrices like plasma, the rate of oxidation increases significantly. Therefore, immediate acidification of the sample after collection is a common strategy to prevent degradation.[7]

Q3: Are there other factors besides oxidation that can lead to analyte loss?

A3: Yes, several factors can contribute to the loss of analyte:

  • Enzymatic Degradation: Enzymes present in biological matrices can further metabolize the catechol.[7][8]

  • Temperature: Higher temperatures accelerate chemical and enzymatic degradation. Samples should be kept cold and stored frozen.[8]

  • Light Exposure: Photodegradation can occur, so samples should be protected from light.[8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte. It is crucial to evaluate freeze-thaw stability during method validation.

Q4: What are the recommended additives to stabilize desmethylene paroxetine in plasma or blood?

A4: The addition of antioxidants and acidifying agents is highly recommended. Common stabilizers for catechols include:

  • Ascorbic acid (Vitamin C)

  • Sodium metabisulfite (B1197395)

  • Glutathione (GSH) These agents act as preferential reducing agents, protecting the catechol from oxidation.[6] Acidifying the sample with agents like formic acid or citric acid to a lower pH is also a well-established strategy.[7]

Q5: What are the optimal storage conditions for samples containing desmethylene paroxetine?

A5: For long-term storage, samples should be stored at ultra-low temperatures, such as -80°C. Samples should be stored in containers that protect them from light. It is also crucial to minimize the time samples spend at room temperature during collection and processing.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem: Low or Inconsistent Analyte Recovery

Low or variable recovery is the most common issue when analyzing unstable metabolites like desmethylene paroxetine.

Potential Cause Recommended Solution
Analyte Degradation During Collection/Handling Ensure immediate cooling of the sample after collection. Use collection tubes containing both an anticoagulant (e.g., EDTA) and a pre-added stabilizer solution (e.g., ascorbic acid).
Oxidation During Sample Preparation Perform all extraction steps at a low temperature (e.g., on an ice bath). Minimize the time between thawing the sample and completing the extraction. Work quickly and efficiently.
Suboptimal pH During Extraction Adjust the pH of the sample and extraction solvents to an acidic range (e.g., pH 3-5) to improve stability.[1][5] This also impacts the ionization state, which is critical for extraction efficiency.
Incomplete Elution from SPE Column If using Solid-Phase Extraction (SPE), the elution solvent may be too weak. Increase the organic strength or adjust the pH of the elution solvent to ensure the analyte is fully recovered from the sorbent.[5]
Matrix Effects Co-eluting components from the biological matrix can suppress the analyte's signal in the mass spectrometer. Optimize the chromatographic separation to resolve the analyte from these interferences or employ a more rigorous sample cleanup protocol.[5]
Problem: Appearance of Unknown Peaks in Chromatogram

The appearance of unexpected peaks can indicate analyte degradation or interference.

Potential Cause Recommended Solution
Formation of Degradation Products Degradation products, such as the ortho-quinone, may appear as new peaks. Compare chromatograms of freshly prepared standards to those from aged or improperly stored samples to identify potential degradants. Re-optimize sample handling and storage conditions to prevent their formation.
Interference from Stabilizers The additives used for stabilization (e.g., ascorbic acid) could potentially interfere with the analysis. Analyze a blank matrix sample with only the stabilizer added to check for any interfering peaks at the analyte's retention time.
Matrix Interferences Endogenous components of the biological matrix can sometimes appear as peaks. Ensure the analytical method has sufficient selectivity, perhaps by using tandem mass spectrometry (MS/MS) with highly specific transitions.[9]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation

This protocol is designed to maximize the stability of desmethylene paroxetine from the point of collection.

  • Prepare Collection Tubes: Before blood draw, add a stabilizing solution to each vacuum collection tube (e.g., K2EDTA tube). A common stabilizer solution is a mixture of ascorbic acid and sodium metabisulfite in water. The final concentration in the blood should be sufficient to prevent oxidation (e.g., 1-2% w/v).

  • Blood Collection: Collect the blood sample directly into the prepared tube.

  • Immediate Mixing and Cooling: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizer. Immediately place the tube in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) to pre-labeled, light-protected polypropylene (B1209903) tubes. Avoid disturbing the buffy coat.

  • Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis.

Protocol 2: Stability Assessment (Freeze-Thaw and Bench-Top)

This protocol outlines how to validate the stability of the analyte under typical laboratory conditions.

  • Sample Preparation: Use a pooled plasma sample spiked with a known concentration of desmethylene paroxetine.

  • Freeze-Thaw Stability:

    • Divide the spiked plasma into several aliquots.

    • Subject one set of aliquots to one freeze-thaw cycle: Freeze at -80°C for at least 12 hours, then thaw completely at room temperature.

    • Repeat for additional cycles (e.g., 3 and 5 cycles) with different sets of aliquots.

    • Analyze the samples from each cycle alongside a control set of freshly spiked samples that have not been frozen.

    • Calculate the percentage of analyte remaining relative to the control. Acceptance criteria are typically within ±15% of the nominal concentration.[9]

  • Bench-Top Stability:

    • Thaw a set of spiked plasma aliquots and keep them on the laboratory bench at room temperature.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a subsample for analysis.

    • Analyze the subsamples and compare the concentrations to the initial (time 0) concentration.

    • Determine the time period for which the analyte remains stable (concentration within ±15% of the initial value).

Visualizations

cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis Collect 1. Collect Blood (Tube with Stabilizer) Mix 2. Mix & Cool (Immediately on Ice) Collect->Mix Invert 8-10x Spin 3. Centrifuge (4°C) Mix->Spin < 30 min Aliquot 4. Aliquot Plasma (Protect from Light) Spin->Aliquot Store 5. Store (-80°C) Aliquot->Store Immediate Thaw Thaw Sample (On Ice) Store->Thaw Until Analysis Extract Extract Analyte (Acidic pH, Cold) Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze Start Problem: Low Analyte Recovery CheckHandling Was sample collection and handling optimal? (Stabilizer, Temp, Time) Start->CheckHandling CheckExtraction Is the extraction pH acidic? CheckHandling->CheckExtraction Yes SolutionHandling Solution: Improve collection protocol. Use stabilizers, keep cold. CheckHandling->SolutionHandling No CheckCleanup Is sample cleanup adequate? CheckExtraction->CheckCleanup Yes SolutionExtraction Solution: Adjust pH of solvents to acidic range. CheckExtraction->SolutionExtraction No CheckElution Is SPE elution complete? CheckCleanup->CheckElution Yes SolutionCleanup Solution: Optimize cleanup to remove matrix effects. CheckCleanup->SolutionCleanup No SolutionElution Solution: Increase elution solvent strength or volume. CheckElution->SolutionElution No Success Problem Resolved CheckElution->Success Yes SolutionHandling->Success SolutionExtraction->Success SolutionCleanup->Success SolutionElution->Success Metabolite Desmethylene Paroxetine (Catechol) Quinone Ortho-quinone (Reactive Intermediate) Metabolite->Quinone Oxidation (Loss of 2e-, 2H+) Conjugates Phase II Conjugates (Glucuronide, Sulfate) Metabolite->Conjugates Metabolism (Detoxification) Degradation Further Degradation Products Quinone->Degradation ProteinAdducts Covalent Adducts (e.g., to Proteins) Quinone->ProteinAdducts Nucleophilic Attack

References

optimization of extraction recovery for Desmethylene paroxetine from serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Desmethylene paroxetine (B1678475) from serum.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for extracting Desmethylene paroxetine from serum?

A1: The primary methods for extracting small molecule drugs like Desmethylene paroxetine from serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice depends on the required sample cleanliness, desired recovery, and available equipment. PPT is the simplest and fastest method, while LLE offers better selectivity. SPE is the most rigorous method, often yielding the cleanest extracts and high, reproducible recoveries.[3]

Q2: My extraction recovery is consistently low. What are the common causes and how can I troubleshoot this?

A2: Low recovery can stem from several factors. Here is a troubleshooting guide:

  • Incomplete Protein Precipitation: If using PPT, ensure the ratio of organic solvent (e.g., acetonitrile) to serum is sufficient, typically at least 3:1 (v/v).[4][5] Inadequate vortexing or incubation time can also lead to incomplete precipitation, trapping the analyte in the protein pellet.[4]

  • Incorrect pH for LLE: The pH of the aqueous serum sample is critical for LLE. Desmethylene paroxetine, an amine, requires an alkaline pH (typically pH 9-11) to be in its non-ionized, more organic-soluble form.[6][7] Verify the pH of your sample after adding the basifying agent.

  • Suboptimal LLE Solvent: The choice of organic solvent is crucial. Solvents like methyl tert-butyl ether (MTBE) or mixtures such as ethyl acetate (B1210297)/hexane (B92381) (50:50, v/v) are effective for paroxetine and related compounds.[8][9] If recovery is low, consider testing other solvents like dichloromethane (B109758) or diethyl ether.[10]

  • Poor SPE Column Conditioning/Elution: For SPE, ensure the column is properly conditioned according to the manufacturer's protocol. The elution solvent must be strong enough to desorb the analyte from the sorbent. Incomplete elution is a common cause of low recovery.

  • Analyte Binding: The analyte may bind to labware (e.g., plastic tubes). Using low-binding microcentrifuge tubes can help mitigate this issue.

  • Emulsion Formation in LLE: Emulsions can form at the solvent interface during LLE, trapping the analyte and preventing efficient phase separation. To break emulsions, try centrifugation at a higher speed, adding salt (salting out), or cooling the sample.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I improve my sample cleanup?

A3: Matrix effects, caused by co-extracted endogenous components like phospholipids, can suppress or enhance the analyte signal. To reduce these effects:

  • Switch to a More Selective Method: If you are using PPT, which is known for leaving behind more matrix components, consider switching to LLE or SPE for a cleaner sample.[3]

  • Optimize LLE: Adjusting the pH and using a more selective organic solvent can improve the cleanliness of the final extract. A back-extraction step can also be incorporated for further purification.

  • Use a Specific SPE Sorbent: Employing an SPE sorbent that specifically targets the functional groups of Desmethylene paroxetine (e.g., a mixed-mode cation exchange sorbent) can significantly reduce interferences.

  • Phospholipid Removal: Specific products and techniques are designed to remove phospholipids, which are a major cause of matrix effects. Consider using plates or cartridges designed for this purpose.

Q4: Can you provide a starting point for pH and solvent selection in a Liquid-Liquid Extraction (LLE) protocol?

A4: A common starting point for LLE of paroxetine-like compounds is to adjust the serum sample pH to approximately 10-11 with a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.[6][8][11] For the extraction solvent, a mixture of ethyl acetate and hexane (e.g., 50:50, v/v) is a robust choice that balances polarity and selectivity.[8] Alternatively, ethyl acetate alone has been used effectively.[6]

Extraction Recovery Data

The following table summarizes reported recovery data for paroxetine from plasma or serum using various extraction techniques. These values can serve as a benchmark when developing a method for its desmethylene metabolite.

Extraction MethodAnalyteRecovery (%)Reference
Liquid-Liquid Extraction (LLE)Paroxetine78.7% (Mean)[8]
Liquid-Liquid Extraction (LLE)Paroxetine70.8%[12]
Solid-Phase Extraction (SPE)Paroxetine90% (Range)[13]
Solid-Phase Extraction (SPE)Paroxetine69.2%[14]
Strong Cation Exchange SPETricyclic Antidepressants87 - 91%[3]
Protein PrecipitationHighly Protein-Bound Drug78% (Mean)[15]

Experimental Protocols

Protein Precipitation (PPT) with Acetonitrile (B52724)

This protocol is a fast and simple method for sample preparation.

  • Sample Aliquot: Pipette 200 µL of serum into a microcentrifuge tube.

  • Solvent Addition: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to serum).[4]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[4]

  • Incubation (Optional): For some analytes, incubating the mixture (e.g., at -20°C for 20 minutes) can improve protein precipitation.[16]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte, to a new tube for analysis or further processing (e.g., evaporation and reconstitution).

Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample than PPT by selectively extracting the analyte into an immiscible organic solvent.

  • Sample Aliquot: Pipette 0.5 mL of serum into a glass tube.

  • Internal Standard: Add the internal standard solution.

  • Basification: Add 100 µL of 0.1 M sodium hydroxide to adjust the sample to an alkaline pH.[8]

  • Solvent Addition: Add 1.0 mL of an ethyl acetate/hexane (50:50, v/v) mixture.[8]

  • Extraction: Vortex the mixture for 10 minutes to facilitate the transfer of the analyte into the organic phase.[8]

  • Centrifugation: Centrifuge at 4°C and 14,000 rpm for 10 minutes to separate the aqueous and organic layers.[8]

  • Organic Phase Transfer: Transfer the upper organic layer (approximately 700 µL) to a clean tube.[8]

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for sensitive analyses. This is a general protocol using a C18 cartridge.

  • Sample Pre-treatment: Mix 0.5 mL of serum with 0.5 mL of acetonitrile and centrifuge. Use the supernatant for the next step.[13]

  • Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and then 1 mL of water.[13] Do not let the column run dry.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove hydrophilic impurities. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove interferences.

  • Elution: Elute Desmethylene paroxetine from the cartridge using a small volume (e.g., 0.25 - 1 mL) of a strong organic solvent, such as methanol or an acidified methanol mixture.[13]

  • Final Step: The eluate can be injected directly or evaporated and reconstituted in the mobile phase.

Visualized Workflows

PPT_Workflow cluster_0 Protein Precipitation Workflow serum 1. Serum Sample add_acn 2. Add Acetonitrile (3:1) serum->add_acn Aliquot vortex 3. Vortex (2 min) add_acn->vortex Denature centrifuge 4. Centrifuge vortex->centrifuge Pellet Proteins supernatant 5. Collect Supernatant centrifuge->supernatant Separate analysis Analysis / Evaporation supernatant->analysis

Caption: Workflow for Protein Precipitation (PPT).

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow serum 1. Serum Sample basify 2. Basify (pH > 9) serum->basify add_solvent 3. Add Organic Solvent basify->add_solvent vortex 4. Vortex (10 min) add_solvent->vortex Extract Analyte centrifuge 5. Centrifuge vortex->centrifuge Phase Separation organic_layer 6. Collect Organic Layer centrifuge->organic_layer evap 7. Evaporate & Reconstitute organic_layer->evap

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow condition 1. Condition Cartridge (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash Impurities (Water) load->wash Analyte Binds elute 4. Elute Analyte (Methanol) wash->elute Interferences Removed analysis Analysis elute->analysis Collect Eluate

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Sensitive Detection of Desmethylene Paroxetine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of LC-MS/MS parameters for the sensitive detection of desmethylene paroxetine (B1678475). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful analysis of paroxetine and its major metabolite, desmethylene paroxetine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal precursor and product ions for detecting paroxetine and desmethylene paroxetine?

A1: For paroxetine, the protonated molecule [M+H]⁺ at m/z 330.2 is typically used as the precursor ion. Common product ions for Multiple Reaction Monitoring (MRM) are m/z 192.1 and m/z 70.0. For desmethylene paroxetine, the protonated molecule [M+H]⁺ at m/z 318.1 should be selected as the precursor ion. While specific published data for the most sensitive product ions are limited, based on the fragmentation of similar compounds, promising product ions to evaluate would be m/z 192.1 (corresponding to the fluorophenylpiperidine moiety) and m/z 135.1. It is crucial to optimize the collision energy for these transitions on your specific instrument.

Q2: I am observing significant retention time shifts for paroxetine between injections and different columns. What could be the cause and how can I mitigate this?

A2: Retention time variability for paroxetine is a commonly encountered issue, often attributed to its secondary amine structure and interactions with the stationary phase. Substantial retention time shifts can be observed with acidic mobile phases and can vary between new and used columns.[1] To address this, consider the following:

  • Mobile Phase Buffer: Employing a buffered mobile phase at a neutral pH can significantly improve retention time reproducibility. Increasing the buffer strength, for example, using 10 mM or 20 mM ammonium (B1175870) formate, has been shown to reduce column-to-column variation.[1]

  • Gradient Elution: A gradient elution program can provide more consistent retention times compared to isocratic conditions.[1]

  • Column Equilibration: Ensure adequate column equilibration between injections to maintain a consistent stationary phase environment.

Q3: What are the recommended sample preparation techniques for analyzing paroxetine and desmethylene paroxetine in plasma?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods for extracting paroxetine and its metabolites from plasma.

  • Liquid-Liquid Extraction (LLE): A common approach involves protein precipitation followed by LLE. A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 50:50, v/v) can be used to extract the analytes from the plasma.

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts. A C18 stationary phase is suitable for retaining paroxetine and desmethylene paroxetine.

Q4: How can I improve the sensitivity for the detection of desmethylene paroxetine?

A4: To enhance sensitivity, focus on optimizing the following parameters:

  • Mass Spectrometry: Perform a compound optimization by infusing a standard solution of desmethylene paroxetine to determine the optimal precursor and product ions, as well as the ideal collision energy and declustering potential.

  • Chromatography: Ensure sharp, symmetrical peaks by optimizing the mobile phase composition and gradient. A well-focused peak will have a higher signal-to-noise ratio.

  • Sample Preparation: A clean sample is crucial to minimize matrix effects that can suppress the analyte signal. Experiment with different extraction solvents or SPE cartridges to find the cleanest extract.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction of Plasma
  • To 100 µL of plasma sample, add an appropriate volume of internal standard solution (e.g., paroxetine-d4).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of a mixture of ethyl acetate/hexane (50/50, v/v).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-5.0 min: 20% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Paroxetine 330.2192.130[1]
330.070.030
Desmethylene Paroxetine (Proposed) 318.1192.1Optimize
318.1135.1Optimize
Paroxetine-d4 (Internal Standard) 334.2196.130

Collision energy should be optimized for your specific instrument to achieve the best sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt lle Liquid-Liquid Extraction (Ethyl Acetate/Hexane) ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM Mode) lc->ms data_analysis Data Analysis and Quantification ms->data_analysis Data Acquisition

Caption: Experimental workflow for the LC-MS/MS analysis of desmethylene paroxetine.

troubleshooting_guide cluster_ms Mass Spectrometer cluster_lc Liquid Chromatography cluster_sample Sample Preparation start Poor Sensitivity? ms_params Optimize MS Parameters? (CE, DP) start->ms_params Yes peak_shape Poor Peak Shape? start->peak_shape No ion_source Check Ion Source (Spray, Temperature) ms_params->ion_source ms_params->peak_shape Parameters Optimized ion_source->peak_shape Source Cleaned rt_shift Retention Time Shift? peak_shape->rt_shift peak_shape->rt_shift Yes matrix_effects Investigate Matrix Effects? peak_shape->matrix_effects No rt_shift->matrix_effects No extraction_recovery Check Extraction Recovery? matrix_effects->extraction_recovery solution Refine Method and Re-inject matrix_effects->solution Yes extraction_recovery->solution Yes

Caption: Troubleshooting guide for poor sensitivity in LC-MS/MS analysis.

References

addressing solubility challenges of Desmethylene paroxetine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Desmethylene Paroxetine (B1678475) in aqueous buffers for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is Desmethylene Paroxetine?

Desmethylene paroxetine is a major urinary metabolite of paroxetine, a potent selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] It is often used in research, including in urine drug testing applications for paroxetine toxicology or forensic analysis.[1] It is commercially available, typically as a hydrochloride salt.[3][4]

Q2: What are the known physicochemical properties of Desmethylene Paroxetine Hydrochloride?

The hydrochloride salt of Desmethylene Paroxetine is a crystalline solid.[1] Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₈H₂₁ClFNO₃[3][4]
Molecular Weight353.8 g/mol [3]
Predicted pKa9.39 ± 0.10[4]
Melting Point104-107°C[4]

Q3: What is the expected aqueous solubility of Desmethylene Paroxetine?

Direct data on the aqueous solubility of Desmethylene Paroxetine is limited. However, its parent compound, paroxetine, is described as slightly soluble in water and sparingly soluble in aqueous buffers.[5][6][7] Given the structural similarity and the predicted pKa of 9.39, Desmethylene Paroxetine is expected to be a weakly basic compound with pH-dependent solubility.[4] Its solubility is generally low in neutral aqueous solutions.

Q4: In which solvents is Desmethylene Paroxetine known to be soluble?

This compound shows good solubility in several organic solvents. This information is critical for preparing stock solutions.

SolventSolubility
DMF30 mg/mL[1][8]
DMSO20 mg/mL[1][8]
Ethanol20 mg/mL[1][8]
MethanolSlightly Soluble[4]

Troubleshooting Guide

Issue 1: My Desmethylene Paroxetine has precipitated out of my aqueous buffer after I diluted it from an organic stock solution.

This is a common issue known as "fall-out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble.

  • Immediate Action:

    • Vortex/Sonicate: Gently vortex or sonicate the solution to see if the precipitate redissolves. This may work for supersaturated solutions.

    • Verify Concentration: Double-check your calculations to ensure the final concentration in the aqueous buffer does not exceed its solubility limit.

  • Workflow for Preventing Precipitation: This workflow outlines a systematic approach to preparing an aqueous solution of a poorly soluble compound like Desmethylene Paroxetine.

    G A Start: Need Aqueous Solution B Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO, DMF) A->B C Determine Required Final Concentration in Aqueous Buffer B->C D Perform Serial Dilution of Stock into Buffer C->D E Observe for Precipitation (Visual Inspection, Microscopy) D->E F Precipitation Observed? E->F G SUCCESS: Solution is Ready for Use F->G No H TROUBLESHOOTING: Reduce Final Concentration or Use Solubility Enhancement Technique F->H Yes H->C

    Caption: Workflow for Aqueous Solution Preparation.

Issue 2: I need to achieve a higher concentration of Desmethylene Paroxetine in my aqueous buffer than what seems possible with simple dilution.

If your experimental needs require a concentration that is above the intrinsic aqueous solubility of Desmethylene Paroxetine, you will need to employ solubility enhancement techniques.

  • Recommended Strategies:

    • pH Adjustment: Since Desmethylene Paroxetine is a weak base (predicted pKa ~9.39), its solubility will increase significantly in acidic conditions (pH < 8).[4] By lowering the pH of your buffer, the compound will become protonated and more soluble.

    • Use of Co-solvents: Adding a water-miscible organic solvent to your buffer can increase the solubility of hydrophobic compounds.[9][10]

    • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[11][12]

  • Logical Flow for Selecting a Solubilization Method: This diagram helps in choosing an appropriate method based on experimental constraints.

    G A Goal: Increase Aqueous Concentration of Desmethylene Paroxetine B Can the experimental pH be modified? A->B C Use pH Adjustment: Prepare buffer with pH 2 units below pKa (e.g., pH 7.4 or lower) B->C Yes D Are organic solvents tolerated in the assay? B->D No E Use Co-Solvent Method: Add small percentage (1-5%) of DMSO, PEG 400, or Ethanol to the buffer D->E Yes F Use Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex with HP-β-CD or similar cyclodextrin D->F No

    Caption: Decision Tree for Solubility Enhancement.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol aims to determine the solubility of Desmethylene Paroxetine at different pH values.

  • Materials: Desmethylene Paroxetine HCl, a set of buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8), analytical balance, vortex mixer, pH meter, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

    • Add an excess amount of Desmethylene Paroxetine HCl to a fixed volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the measured solubility against the pH of the buffer.

Protocol 2: Solubilization Using a Co-solvent

This protocol describes how to prepare a solution of Desmethylene Paroxetine using a co-solvent. The parent compound, paroxetine, can be prepared in a 1:10 solution of DMF:PBS for a final concentration of approximately 0.09 mg/mL.[6] A similar approach can be tested for its metabolite.

  • Materials: Desmethylene Paroxetine HCl, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), target aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a high-concentration stock solution of Desmethylene Paroxetine HCl in 100% DMF or DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.

    • In a separate tube, add the required volume of the target aqueous buffer.

    • While vortexing the buffer, slowly add a small volume of the organic stock solution to reach the desired final concentration. Crucially, the final percentage of the organic co-solvent should be kept to a minimum (typically ≤1-5%) to avoid impacting the biological assay.

    • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.

    • Important: Do not store the final aqueous solution for extended periods, as the compound may precipitate over time. It is recommended to prepare it fresh before each experiment.[6]

Protocol 3: Solubilization Using Cyclodextrin Complexation

This method is useful when both pH modification and co-solvents are not viable options for the experiment.[12][13]

  • Materials: Desmethylene Paroxetine HCl, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer.

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).

    • Slowly add the Desmethylene Paroxetine HCl powder to the cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The resulting clear solution contains the Desmethylene Paroxetine-cyclodextrin complex, which should exhibit significantly higher aqueous solubility. The concentration can be confirmed via HPLC or UV-Vis spectrophotometry.

References

minimizing ion suppression effects for Desmethylene paroxetine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the quantification of desmethylene paroxetine (B1678475) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for desmethylene paroxetine quantification?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, desmethylene paroxetine.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1][2] Given that desmethylene paroxetine is a polar metabolite, it is often analyzed in complex biological matrices like plasma or urine, which contain numerous endogenous components that can cause ion suppression.[3]

Q2: How can I detect ion suppression in my desmethylene paroxetine analysis?

A2: A common and effective method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of a desmethylene paroxetine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma from an untreated subject) is then injected onto the LC system. Any significant drop in the constant baseline signal of desmethylene paroxetine indicates a region where co-eluting matrix components are causing ion suppression.

Another approach is to compare the peak area of desmethylene paroxetine in a standard solution prepared in a pure solvent versus a solution where the analyte is spiked into a processed blank matrix extract. A lower peak area in the matrix-spiked sample suggests the presence of ion suppression.[1]

Q3: What are the primary sources of ion suppression when analyzing biological samples?

A3: The primary sources of ion suppression in biological matrices include:

  • Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression, particularly in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation reagents can accumulate in the ion source and reduce ionization efficiency.

  • Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with desmethylene paroxetine and compete for ionization.

  • Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still contribute to matrix effects.[3]

Q4: Which ionization technique, ESI or APCI, is less prone to ion suppression for an analyte like desmethylene paroxetine?

A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI).[4] ESI is more sensitive to the composition of the liquid phase being nebulized, and competition for charge on the droplet surface is a primary mechanism of ion suppression. APCI, which involves gas-phase ionization, is often less affected by the sample matrix. However, the choice of ionization technique will also depend on the chemical properties of desmethylene paroxetine and its ability to be efficiently ionized by each method.

Troubleshooting Guides

Problem: Low or Inconsistent Desmethylene Paroxetine Signal

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering desmethylene paroxetine.

    • Liquid-Liquid Extraction (LLE): This technique can be effective in separating the analyte from highly polar matrix components like salts and some phospholipids. Optimization of the organic solvent and the pH of the aqueous phase is crucial. For paroxetine and its metabolites, various LLE protocols have been successfully employed.[5][6]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[7] The choice of sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) should be carefully selected based on the physicochemical properties of desmethylene paroxetine.

    • Protein Precipitation (PPT): While a simple and fast method, PPT often results in the least clean extracts and may not be sufficient to overcome significant ion suppression, especially for sensitive assays.

  • Improve Chromatographic Separation:

    • Adjust Mobile Phase Gradient: Modify the gradient profile to achieve better separation between desmethylene paroxetine and the regions of ion suppression identified by a post-column infusion experiment.

    • Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can alter selectivity and resolve the analyte from interferences.

    • Employ HILIC Chromatography: For highly polar metabolites like desmethylene paroxetine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography, as it may provide better retention and separation from different sets of matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for desmethylene paroxetine is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved even in the presence of variable matrix effects.

Problem: Poor Reproducibility and Accuracy

Possible Cause: Variable ion suppression between different sample lots or individuals.

Solutions:

  • Thorough Method Validation: During method validation, assess the matrix effect using at least six different sources of the biological matrix. This will help to understand the variability of ion suppression and ensure the method is robust.

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to normalize the ion suppression effects between the calibrators and the unknown samples.[8]

  • Sample Dilution: If the assay sensitivity allows, diluting the sample extract with the mobile phase can reduce the concentration of interfering matrix components and thereby lessen the extent of ion suppression.[7][9]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • Setup:

    • Prepare a standard solution of desmethylene paroxetine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow path after the analytical column using a T-fitting.

  • Procedure:

    • Start the LC mobile phase flow and the mass spectrometer data acquisition.

    • Begin the infusion of the desmethylene paroxetine solution and allow the signal to stabilize, establishing a constant baseline.

    • Inject a processed blank matrix extract (e.g., from plasma subjected to your sample preparation method).

    • Monitor the desmethylene paroxetine signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A dip in the baseline signal indicates a region of ion suppression.

    • An increase in the baseline signal indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of desmethylene paroxetine in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. In the final step, spike the extract with desmethylene paroxetine to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with desmethylene paroxetine at the same concentration as in Set A and process these samples through the entire sample preparation procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueTypical RecoveryRelative Matrix EffectThroughputCostKey Considerations
Protein Precipitation (PPT) HighHighHighLowMay not be suitable for high-sensitivity assays due to significant ion suppression.
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateModerateModerateRequires optimization of solvent and pH; can be automated.[5][6]
Solid-Phase Extraction (SPE) HighLowModerate to HighHighOffers the cleanest extracts; requires method development for sorbent selection and wash/elution steps.[7]

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Strategies LowSignal Low or Inconsistent Analyte Signal PostColumnInfusion Post-Column Infusion Experiment LowSignal->PostColumnInfusion Investigate PoorReproducibility Poor Reproducibility and Accuracy MatrixEffectQuant Quantitative Matrix Effect Assessment PoorReproducibility->MatrixEffectQuant Quantify Chromatography Improve Chromatographic Separation PostColumnInfusion->Chromatography Guides Optimization SamplePrep Optimize Sample Preparation MatrixEffectQuant->SamplePrep Guides Selection Dilution Sample Dilution MatrixEffectQuant->Dilution Informs Decision SamplePrep->LowSignal Mitigates Chromatography->LowSignal Mitigates InternalStandard Use Stable Isotope-Labeled Internal Standard InternalStandard->PoorReproducibility Compensates Dilution->LowSignal Reduces

Caption: Troubleshooting workflow for ion suppression.

SamplePrepFunnel BiologicalSample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) BiologicalSample->PPT Fastest, but dirtiest extract LLE Liquid-Liquid Extraction (LLE) BiologicalSample->LLE Good selectivity, removes polar interferences SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Most selective, cleanest extract LCMS LC-MS/MS Analysis PPT->LCMS High Matrix Effect LLE->LCMS Moderate Matrix Effect SPE->LCMS Low Matrix Effect

Caption: Sample preparation techniques and their impact on matrix effects.

References

Technical Support Center: Optimization of Gradient Elution for Desmethylene Paroxetine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Desmethylene paroxetine (B1678475) and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gradient elution HPLC methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and systematic solutions.

Problem: Poor Resolution Between Desmethylene Paroxetine and its Isomers

Q1: I am seeing poor or no separation between the isomeric peaks. What are the first steps to improve resolution?

A1: Poor resolution is a common challenge in separating structurally similar isomers. Here is a step-by-step approach to troubleshoot this issue:

  • Verify System Suitability: Before making significant changes, ensure your HPLC system is performing optimally. Check system suitability parameters like theoretical plates, tailing factor, and reproducibility from a standard injection.

  • Optimize Mobile Phase pH: The ionization state of Desmethylene paroxetine and its isomers can significantly impact their retention and selectivity.

    • If you are using a reversed-phase method, evaluate a range of pH values for the aqueous portion of your mobile phase. For basic compounds like paroxetine and its analogs, alkaline pH often provides better retention and resolution.[1]

    • Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of the analytes to ensure a single ionic form and prevent peak splitting or broadening.[2]

  • Evaluate Organic Modifier: The choice and concentration of the organic modifier are critical for selectivity.

    • If you are using acetonitrile (B52724), consider switching to methanol (B129727) or vice versa. The different solvent properties can alter selectivity.

    • For complex separations, ternary mixtures (e.g., acetonitrile/methanol/buffer) can sometimes provide unique selectivity.

  • Adjust Gradient Slope: A shallower gradient increases the separation window and can significantly improve the resolution of closely eluting peaks.[3]

    • Decrease the rate of change of the organic modifier concentration over time (e.g., from a 5-minute gradient of 20-65% B to a 10-minute gradient over the same range).

  • Modify Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity.

    • Increasing the column temperature can improve peak shape and sometimes enhance resolution. For paroxetine-related compounds, temperatures up to 60°C have been shown to be effective.[1]

    • Conversely, decreasing the temperature may also improve resolution in some cases. It is an empirical parameter that should be evaluated.

Q2: My resolution is still insufficient after adjusting the mobile phase and gradient. What are my next options?

A2: If initial optimizations are not sufficient, consider the stationary phase and other advanced techniques:

  • Column Chemistry: The choice of the stationary phase is a primary factor in achieving selectivity for isomers.

    • For achiral isomers (diastereomers, structural isomers): If using a standard C18 column, consider trying a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.

    • For chiral isomers (enantiomers): A chiral stationary phase (CSP) is mandatory for separating enantiomers.[4][5] Several types of CSPs are available, and selection is often empirical.[6] For paroxetine and its analogs, polysaccharide-based CSPs (e.g., Chiralpak AD) and protein-based CSPs (e.g., ovomucoid) have proven successful.[7][8]

  • Chiral Mobile Phase Additives: An alternative to a CSP for enantiomeric separations is to use a standard achiral column (like C18) and add a chiral selector to the mobile phase.[9] For paroxetine intermediates, carboxymethyl-β-cyclodextrin has been used as a chiral mobile phase additive.[9]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time. This is due to an increase in the number of theoretical plates.

Problem: Peak Tailing or Asymmetry

Q3: My Desmethylene paroxetine peak is tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like Desmethylene paroxetine is often caused by secondary interactions with the stationary phase or other method parameters.

  • Mobile Phase pH and Buffering:

    • As mentioned for resolution, operating at a pH where the analyte is in a single, non-ionized form can improve peak shape. For basic analytes, a higher pH (e.g., pH 10) can be beneficial.[1]

    • Ensure adequate buffer capacity to maintain a consistent pH throughout the column.

  • Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes reduce peak tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support.

  • Mobile Phase Additives: For basic compounds, adding a small amount of a competing base, like diethylamine (B46881) or triethylamine (B128534) (e.g., 0.1-0.2%), to the mobile phase can block active sites on the stationary phase and significantly improve peak shape.[10]

  • Column Contamination: A contaminated column, especially at the head, can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replacing the column.[2]

  • Sample Overload: Injecting too much sample can cause peak fronting or tailing. Try reducing the injection volume or the sample concentration.

Problem: Inconsistent Retention Times

Q4: I am observing significant shifts in retention times between injections. What could be the cause?

A4: Retention time variability can compromise the reliability of your method. The issue often lies with the mobile phase preparation or the HPLC system itself.[11]

  • Mobile Phase Preparation:

    • Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently each time. Small variations in the organic-to-aqueous ratio or pH can lead to retention time shifts.[2]

    • Buffer Volatility: If using a volatile buffer (e.g., ammonium (B1175870) bicarbonate), be aware that its concentration and the mobile phase pH can change over time due to evaporation. Prepare fresh mobile phase daily.

  • Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time drift. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate with at least 10 column volumes.

  • HPLC System Issues:

    • Leaks: Check for leaks in the system, as this can affect the flow rate and mobile phase composition.[12]

    • Pump Performance: Inconsistent pump performance or malfunctioning check valves can lead to fluctuations in the flow rate and gradient formation, causing retention time variability.[2][11]

  • Temperature Fluctuations: Ensure the column compartment temperature is stable. If you are not using a column oven, ambient temperature changes in the lab can affect retention times.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing a gradient method for Desmethylene paroxetine isomers?

A5: A good starting point is to adapt methods developed for paroxetine and its related compounds. Begin with a broad scouting gradient to determine the approximate elution conditions.

  • Column: A modern, high-purity silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm for UHPLC) is a versatile starting point for achiral separations.[1] For chiral separations, a polysaccharide-based CSP like a Chiralpak AD is a common first choice.[8]

  • Mobile Phase A: 20 mM ammonium bicarbonate with 1.2% ammonium hydroxide (B78521) (for high pH) or 0.1% formic acid in water (for low pH).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Scouting Gradient: A fast linear gradient, for example, 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.5 mL/min for a 2.1 mm ID column.

  • Temperature: Start at 40-60 °C.[1]

  • Detection: UV detection, typically around 210 nm or 295 nm.[7][9]

Based on the results of this initial run, you can then narrow the gradient range and increase the gradient time to improve resolution in the region where the isomers elute.

Q6: Should I use isocratic or gradient elution for separating Desmethylene paroxetine isomers?

A6: Gradient elution is generally preferred for separating a mixture of compounds with different polarities, which is often the case with a parent compound and its impurities or isomers.[3][13][14] A gradient allows for the elution of all compounds with good peak shape in a reasonable timeframe. Isocratic elution may be suitable if the isomers have very similar retention times and elute relatively quickly, but it can lead to long analysis times and broad peaks for later eluting compounds.

Q7: How can I confirm the identity of the separated isomeric peaks?

A7: Peak identification requires further analytical techniques. While HPLC provides separation, it does not definitively identify the compounds. The most common approach is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Since isomers have the same mass, their mass spectra will be identical. However, you can use tandem MS (MS/MS) to fragment the ions. The fragmentation patterns of different isomers can sometimes be distinct, allowing for their identification. For enantiomers, which have identical MS and MS/MS spectra, identification relies on comparing the retention times to those of known reference standards.

Data and Protocols

Table 1: Example HPLC Parameters for Separation of Paroxetine and Related Compounds
ParameterMethod 1 (Achiral UHPLC)[1]Method 2 (Chiral HPLC)[7]Method 3 (Chiral HPLC with Additive)[9]
Column ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µmUltron ES-OVM (ovomucoid), 150 x 4.6 mm, 5 µmDiamond C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20.0 mM Ammonium Bicarbonate, 1.2% Ammonium Hydroxide10 mM Phosphate (B84403) Buffer (pH 3.5)0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient/Isocratic Gradient: 20% to 65% B in 5 minIsocratic: 98:2 (A:B)Isocratic: 65:35 (A:B)
Flow Rate 0.5 mL/min1.5 mL/minNot Specified
Temperature 60 °C23 °C25 °C
Detection UV (Wavelength not specified)UV (295 nm)UV (210 nm)
Additive NoneNone0.38 g/L Carboxymethyl-β-cyclodextrin (pH adjusted to 7.2 with triethylamine)
Experimental Protocol: Chiral Separation of Paroxetine Enantiomers

This protocol is adapted from a validated HPLC method for determining paroxetine enantiomers using an ovomucoid chiral stationary phase.[7] It serves as a representative example for separating chiral isomers like those of Desmethylene paroxetine.

1. Materials and Reagents:

  • Paroxetine reference standards (or Desmethylene paroxetine isomer standards)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄) or Potassium hydroxide (KOH) for pH adjustment

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Methanol for sample preparation

2. Instrument and Conditions:

  • HPLC System: Dionex Ultimate 3000 LC or equivalent, with UV-VIS detector.

  • Column: Ultron ES-OVM (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM phosphate buffer (pH 3.5) - acetonitrile (98:2, v/v).

    • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.5 with concentrated phosphoric acid or 1 M KOH.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 23 °C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Weigh accurately about 2 mg of the paroxetine standard and transfer it to a 100 mL volumetric flask.

  • Add 10 mL of methanol to dissolve the standard.

  • Dilute to the mark with the 10 mM phosphate buffer (pH 3.5). This yields a concentration of 20 µg/mL.

4. Sample Preparation (from Tablets):

  • Weigh and finely powder a number of tablets.

  • Transfer an amount of powder equivalent to one tablet into a 100 mL volumetric flask.

  • Add 10 mL of methanol and sonicate for approximately 10 minutes to dissolve the active ingredient.

  • Dilute to the mark with 10 mM phosphate buffer (pH 3.5).

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform replicate injections of the standard solution to verify system suitability (e.g., check for consistent retention times and peak areas). The resolution (Rs) between enantiomers should be > 1.5.

  • Inject the prepared sample solutions.

  • Quantify the isomers by comparing their peak areas to those of the standards.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution sys_suit 1. Verify System Suitability start->sys_suit mob_phase 2. Optimize Mobile Phase sys_suit->mob_phase gradient 3. Adjust Gradient Slope mob_phase->gradient temp 4. Modify Temperature gradient->temp check_res1 Resolution Sufficient? temp->check_res1 adv_options Advanced Options check_res1->adv_options No end_ok End: Method Optimized check_res1->end_ok Yes csp 5a. Change Stationary Phase (e.g., C18 -> Phenyl or use CSP) adv_options->csp additive 5b. Use Mobile Phase Additive (for chiral separations) adv_options->additive flow_rate 5c. Reduce Flow Rate adv_options->flow_rate check_res2 Resolution Sufficient? csp->check_res2 additive->check_res2 flow_rate->check_res2 check_res2->end_ok Yes end_consult Consult Expert / Re-develop Method check_res2->end_consult No

Caption: Troubleshooting workflow for improving peak resolution.

Gradient_Optimization_Logic start Start: Method Development scout 1. Run Broad Scouting Gradient (e.g., 5-95% B in 10 min) start->scout determine_tr 2. Identify Retention Time (tR) of First and Last Isomer scout->determine_tr narrow_grad 3. Narrow Gradient Range (Start %B just before first peak, End %B just after last peak) determine_tr->narrow_grad increase_time 4. Increase Gradient Time (tG) to Improve Resolution narrow_grad->increase_time check_res Resolution (Rs) > 1.5? increase_time->check_res fine_tune 5. Fine-Tune Selectivity (Adjust pH, Temp, Organic Modifier) check_res->fine_tune No end_ok End: Optimized Gradient Method check_res->end_ok Yes fine_tune->increase_time

Caption: Logical workflow for gradient elution optimization.

References

troubleshooting poor reproducibility in Desmethylene paroxetine assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desmethylene paroxetine (B1678475) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor reproducibility in the bioanalysis of Desmethylene paroxetine.

Frequently Asked Questions (FAQs)

Q1: What is Desmethylene paroxetine and why is its analysis challenging?

A1: Desmethylene paroxetine is a major metabolite of Paroxetine, an antidepressant drug. Its formation involves the demethylenation of the methylenedioxy group of paroxetine, resulting in a catechol structure. The analysis of this metabolite can be challenging due to the inherent reactivity and potential instability of the catechol group, which can be susceptible to oxidation.[1][2] This instability can lead to variable results if samples are not handled and stored properly.

Q2: My assay is showing high variability between samples. What are the most likely causes?

A2: High variability in bioanalytical assays is often attributable to several key factors:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Desmethylene paroxetine in the mass spectrometer, leading to inconsistent quantification.[3]

  • Analyte Instability: As a catechol-containing compound, Desmethylene paroxetine may be unstable in the biological matrix or during sample processing.[2] Factors such as pH, temperature, and exposure to air can contribute to its degradation.

  • Inconsistent Sample Preparation: Variability in extraction efficiency during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can introduce significant errors.

  • Chromatographic Issues: Fluctuations in retention time and poor peak shape can affect the accuracy and precision of integration. For paroxetine itself, significant column-to-column retention time variation has been reported.

Q3: I'm observing a gradual shift in the retention time of Desmethylene paroxetine during my analytical run. What should I investigate?

A3: Retention time shifts can be systematic or random and point to issues with the chromatographic system. For paroxetine, substantial retention time shifts have been linked to mobile phase composition and column variability. Here’s a troubleshooting workflow:

  • Check for System Leaks: Even a small leak in the HPLC system can cause fluctuations in flow rate and, consequently, retention time.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently. For paroxetine, increasing the buffer strength (e.g., using 20 mM ammonium (B1175870) formate) has been shown to reduce retention time variability. Also, ensure adequate degassing of the mobile phase.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift at the beginning of a run.

  • Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature, as temperature fluctuations can significantly impact retention times.

  • Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention. A proper column wash protocol between runs or periodically flushing the column may be necessary.

Q4: What is the best type of internal standard to use for a Desmethylene paroxetine assay?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, in this case, Desmethylene paroxetine-d4 (or another deuterated variant). A SIL IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte. It will co-elute with the analyte and experience the same extraction recovery, matrix effects, and ionization suppression or enhancement, thus providing the most accurate normalization and improving precision and accuracy. If a SIL IS for Desmethylene paroxetine is unavailable, a SIL of the parent drug, Paroxetine-d6, could be considered, although it may not perfectly mimic the chromatographic behavior and matrix effects of the catechol metabolite.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of quantification.

  • Possible Cause: Mismatched solvent strength between the sample diluent and the mobile phase.

    • Solution: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause: Secondary interactions with the column stationary phase.

    • Solution: The catechol group of Desmethylene paroxetine might interact with active sites on the silica (B1680970) backbone. Adjusting the mobile phase pH or using a column with end-capping can help mitigate these interactions.

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Low or Inconsistent Analyte Recovery

This issue often points to problems with the sample preparation and extraction steps.

  • Possible Cause: Suboptimal pH during liquid-liquid extraction (LLE).

    • Solution: The pH of the sample should be adjusted to ensure the analyte is in a neutral form to be efficiently extracted into an organic solvent. For amine-containing compounds like Desmethylene paroxetine, a basic pH is typically required.

  • Possible Cause: Inefficient elution from a solid-phase extraction (SPE) cartridge.

    • Solution: Ensure the elution solvent is strong enough to disrupt the interactions between the analyte and the sorbent. Test different solvent compositions and volumes.

  • Possible Cause: Analyte degradation during sample processing.

    • Solution: Catechols can be sensitive to oxidation.[2] Minimize sample processing time, keep samples on ice, and consider adding an antioxidant like ascorbic acid to the collection tubes or during extraction to prevent degradation.

  • Possible Cause: Non-specific binding to container walls.

    • Solution: Use low-binding polypropylene (B1209903) tubes and vials. The addition of a small amount of organic solvent or a surfactant to the sample diluent can sometimes help.

Issue 3: Suspected Matrix Effects

Matrix effects are a primary cause of poor reproducibility in LC-MS/MS assays.

  • How to Diagnose:

    • Post-Extraction Spike Analysis: Compare the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a clean solvent. A significant difference indicates ion suppression or enhancement.

    • Post-Column Infusion: Infuse a constant flow of the analyte solution into the LC eluent after the column and before the MS source. Inject an extracted blank matrix sample. Dips or peaks in the baseline at the retention time of the analyte indicate ion suppression or enhancement, respectively.

  • Solutions:

    • Improve Sample Cleanup: Use a more selective sample preparation technique (e.g., a different SPE sorbent or a more specific LLE protocol) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS assays of Paroxetine and its metabolites. These values can serve as a benchmark when developing and troubleshooting an assay for Desmethylene paroxetine.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
ParoxetineHuman Plasma0.250 - 50.00.250
ParoxetineHuman Plasma0.5 - 80.00.5[4]
ParoxetineHuman Plasma0.2 - 20.00.2[5]
Paroxetine MetabolitesHuman Plasma5 - 1005.0[6]

Table 2: Precision and Accuracy

AnalyteMatrixQC Level (ng/mL)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%RE)Reference
ParoxetineHuman Plasma0.250 (LLOQ)12.64.90
ParoxetineHuman Plasma0.500 (Low)11.51.25
ParoxetineHuman Plasma20.0 (Medium)3.97-0.984
ParoxetineHuman Plasma37.5 (High)5.16-0.163
ParoxetineHuman Plasma0.6 (Low)< 15< 15[5]
ParoxetineHuman Plasma8.0 (Medium)< 15< 15[5]
ParoxetineHuman Plasma16.0 (High)< 15< 15[5]

Table 3: Recovery and Stability

AnalyteParameterConditionsResultReference
ParoxetineRecoveryLiquid-Liquid Extraction~63-90%[5]
ParoxetineRecoverySolid-Phase Extraction~90-95%[4]
ParoxetineFreeze-Thaw Stability5 cycles at -25°C / -80°CStable
ParoxetineLong-Term Stability541 days at -25°C / -80°CStable

Experimental Protocols

Representative LC-MS/MS Method for Desmethylene Paroxetine

This protocol is a representative method based on published assays for paroxetine and its metabolites.[4][5] Optimization will be required for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Desmethylene paroxetine-d4 in methanol).

  • Vortex briefly.

  • Add 50 µL of 0.1 M NaOH to alkalize the sample.

  • Add 600 µL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate/hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (e.g., 80:20 v/v).

  • Vortex and inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 20 mM Ammonium Formate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-4.0 min: 20% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical - requires optimization):

    • Desmethylene Paroxetine: Q1: m/z 316.1 -> Q3: m/z [fragment ion]

    • Desmethylene Paroxetine-d4 (IS): Q1: m/z 320.1 -> Q3: m/z [fragment ion]

  • Key Parameters (to be optimized):

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Curtain Gas, Nebulizer Gas, Heater Gas: Optimize for best signal

    • Declustering Potential (DP), Collision Energy (CE), Entrance Potential (EP), Collision Cell Exit Potential (CXP): Optimize for each MRM transition.

Visualizations

Paroxetine_Metabolism Paroxetine Metabolism Pathway Paroxetine Paroxetine Metabolite Desmethylene Paroxetine (Catechol Metabolite) Paroxetine->Metabolite CYP450-mediated Demethylenation Conjugates Glucuronide and Sulfate Conjugates Metabolite->Conjugates Phase II Metabolism

Caption: Metabolic conversion of Paroxetine to Desmethylene paroxetine.

Troubleshooting_Workflow General Troubleshooting Workflow for Poor Reproducibility Start Poor Reproducibility (High %CV) Check_IS Check Internal Standard Response Start->Check_IS IS_OK IS Response Consistent Check_IS->IS_OK Yes IS_Variable IS Response Variable Check_IS->IS_Variable No Check_Chromatography Investigate Chromatography (Retention Time, Peak Shape) IS_OK->Check_Chromatography Check_Matrix Assess Matrix Effects IS_OK->Check_Matrix Check_Stability Assess Analyte Stability (Freeze-Thaw, Bench-Top) IS_OK->Check_Stability Check_Extraction Investigate Sample Extraction/Preparation IS_Variable->Check_Extraction Resolve Problem Resolved Check_Extraction->Resolve Check_Chromatography->Resolve Check_Matrix->Resolve Check_Stability->Resolve

Caption: Logical steps for troubleshooting poor assay reproducibility.

LCMS_Workflow Typical LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Standard workflow for bioanalysis using LC-MS/MS.

References

improving the robustness of analytical methods for Desmethylene paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical methods for Desmethylene paroxetine (B1678475).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of Desmethylene paroxetine?

A1: The most common analytical techniques for quantifying Desmethylene paroxetine, a major metabolite of paroxetine, are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and selectivity in biological matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, though it may require derivatization of the analyte.[3]

Q2: What are the key challenges in developing a robust analytical method for Desmethylene paroxetine?

A2: Key challenges include:

  • Chromatographic Peak Shape: As a secondary amine, Desmethylene paroxetine is prone to peak tailing due to interactions with residual silanol (B1196071) groups on silica-based columns.[4][5][6]

  • Extraction Recovery: Efficiently extracting the analyte from complex matrices like plasma or urine without significant loss is crucial for accuracy and precision.[7][8]

  • Matrix Effects: Endogenous components in biological samples can interfere with the ionization of Desmethylene paroxetine in LC-MS/MS analysis, leading to ion suppression or enhancement.[7][9]

  • Analyte Stability: Desmethylene paroxetine may be susceptible to degradation under certain pH, temperature, and light conditions, which can impact the accuracy of the results.[10]

  • Retention Time Reproducibility: Shifts in retention time, particularly between different columns or with aging mobile phase, can affect peak identification and integration.[1]

Q3: How critical is the mobile phase pH in the analysis of Desmethylene paroxetine?

A3: Mobile phase pH is a critical parameter. For basic compounds like Desmethylene paroxetine, a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[6] Conversely, a high pH (e.g., >8) can deprotonate the analyte, which may also improve peak shape and retention on certain columns. The optimal pH should be determined during method development to achieve the best peak symmetry and retention.[2]

Troubleshooting Guides

Chromatographic Issues

Q4: My Desmethylene paroxetine peak is showing significant tailing. How can I resolve this?

A4: Peak tailing for basic analytes like Desmethylene paroxetine is a common issue. Here are several troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can protonate the silanol groups on the column, minimizing secondary interactions.[6]

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or similar column to reduce the number of accessible silanol groups.

  • Mobile Phase Additives: Incorporate a competing base (e.g., a low concentration of triethylamine) into the mobile phase to saturate the active silanol sites.

  • Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak efficiency and reduce tailing.[6]

  • Sample Overload: Injecting too much analyte can lead to peak tailing. Try reducing the sample concentration or injection volume.[5]

Q5: I am observing inconsistent retention times for Desmethylene paroxetine between injections and batches. What could be the cause?

A5: Fluctuating retention times can compromise the reliability of your method. Consider the following:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Inadequate equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each batch of analysis. The composition of the mobile phase, especially the pH and organic modifier concentration, can change over time due to evaporation or degradation.

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.

  • Column Temperature: Use a column oven to maintain a constant temperature, as ambient temperature fluctuations can affect retention times.

  • Column-to-Column Variability: Significant retention time shifts can occur when using different columns, even of the same type. Increasing the buffer strength in the mobile phase can help mitigate this issue.[1]

Q6: I am seeing split or broad peaks for Desmethylene paroxetine. What should I investigate?

A6: Split or broad peaks can indicate a variety of problems:

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can distort the peak shape. Try back-flushing the column or, if the problem persists, replace the column.[5]

  • Injector Issues: A partially blocked injector port or a poorly seated injection needle can cause peak splitting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.

Sample Preparation and Extraction Issues

Q7: My recovery of Desmethylene paroxetine from plasma samples is low and inconsistent. How can I improve it?

A7: Low and variable recovery is often related to the sample extraction procedure. Here are some optimization strategies:

  • Choice of Extraction Technique:

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. For a basic compound like Desmethylene paroxetine, extraction at an alkaline pH is generally more efficient.[3] Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery.

    • Solid-Phase Extraction (SPE): Select the appropriate sorbent (e.g., mixed-mode cation exchange) and optimize the wash and elution steps. A strong cation exchange SPE column can provide clean extracts and high, reproducible recoveries.[11]

  • pH Adjustment: Ensure the pH of the sample is optimized for the chosen extraction method to maximize the amount of unionized analyte for efficient partitioning into the organic solvent (LLE) or retention on the sorbent (SPE).

  • Thorough Mixing: Ensure vigorous and consistent mixing (e.g., vortexing) during the extraction process to facilitate the transfer of the analyte between phases.

  • Evaporation and Reconstitution: If an evaporation step is used, avoid excessive heat or a strong nitrogen stream, which could lead to loss of the analyte. Ensure the dried extract is fully redissolved in the reconstitution solvent.

LC-MS/MS Specific Issues

Q8: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Desmethylene paroxetine. What can I do?

A8: Matrix effects are a common challenge in bioanalysis. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: Use a more selective sample preparation method, such as SPE, to remove interfering endogenous components like phospholipids.[7]

  • Chromatographic Separation: Optimize the HPLC method to chromatographically separate Desmethylene paroxetine from the regions where matrix components elute. A longer gradient or a different stationary phase might be necessary.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Desmethylene paroxetine-d4) will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization and improving the accuracy and precision of quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification.

Quantitative Data Summary

Table 1: HPLC-UV/Fluorescence Method Validation Parameters for Paroxetine and its Metabolites

ParameterParoxetineMetabolite AMetabolite B
Linearity Range (ng/mL) 7 - 20012 - 20027 - 200
Quantification Limit (ng/mL) 71227
Within-Day Precision (%RSD) 0.26 - 7.53.4 - 135.7 - 15
Between-Day Precision (%RSD) 4.95.56.0
Extraction Recovery (%) ~84Not ReportedNot Reported

Table 2: LC-MS/MS Method Validation Parameters for Paroxetine in Human Plasma

ParameterValue
Linearity Range (ng/mL) 0.2 - 50
Lower Limit of Quantification (ng/mL) 0.2
Intra-assay Accuracy (%) -3.4 to 4.8
Inter-assay Accuracy (%) -4.8 to -0.5
Absolute Recovery (%) 70.8

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of Desmethylene Paroxetine in Human Plasma

This protocol is a composite based on established methods for paroxetine and its metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution (e.g., Desmethylene paroxetine-d4 in methanol).

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 50/50, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. HPLC Conditions

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of Desmethylene paroxetine and its internal standard.

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Cone Gas Flow

Visualizations

Troubleshooting_Peak_Tailing cluster_investigation Initial Checks cluster_solutions Corrective Actions start Peak Tailing Observed for Desmethylene Paroxetine check_mobile_phase Mobile Phase pH Appropriate? start->check_mobile_phase check_column Using End-Capped Column? check_mobile_phase->check_column Yes adjust_ph Adjust Mobile Phase pH (e.g., 2.5-3.5) check_mobile_phase->adjust_ph No check_overload Sample Overload? check_column->check_overload Yes change_column Switch to a High-Quality End-Capped Column check_column->change_column No add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_overload->add_modifier No reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes end_node Peak Shape Improved adjust_ph->end_node add_modifier->end_node change_column->end_node reduce_concentration->end_node

Caption: Troubleshooting workflow for peak tailing of Desmethylene paroxetine.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection add_is Add Internal Standard start->add_is alkalize Alkalize Sample (e.g., NaOH) add_is->alkalize lle Liquid-Liquid Extraction (e.g., Ethyl Acetate/Hexane) alkalize->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify end_node Report Results quantify->end_node

Caption: General workflow for the bioanalysis of Desmethylene paroxetine.

References

strategies to prevent degradation of Desmethylene paroxetine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to prevent the degradation of Desmethylene paroxetine (B1678475) during sample storage. The following information is curated to address common issues and questions regarding sample stability.

Frequently Asked Questions (FAQs)

Q1: What is Desmethylene paroxetine and why is its stability important?

Q2: What are the primary factors that can cause the degradation of Desmethylene paroxetine?

Based on data for the parent compound, paroxetine, the primary factors likely to cause degradation of Desmethylene paroxetine are exposure to light, suboptimal pH conditions, improper storage temperatures, and repeated freeze-thaw cycles. Paroxetine is known to be susceptible to photodegradation and oxidative degradation.[3]

Q3: What is the recommended long-term storage temperature for samples containing Desmethylene paroxetine?

While specific long-term stability data for Desmethylene paroxetine in biological matrices is not extensively documented, general best practices for metabolite stability suggest storing samples at ultra-low temperatures. For long-term storage (months to years), -80°C is highly recommended to minimize chemical and enzymatic degradation.[4] While a commercially available standard of Desmethylene paroxetine hydrochloride is reported to be stable for at least four years, the specific storage conditions beyond room temperature for shipping are not detailed.[1]

Q4: How many times can I freeze and thaw my samples?

Repeated freeze-thaw cycles can compromise sample integrity. For the parent drug, paroxetine, analytical methods have been validated for up to three freeze-thaw cycles at -20°C.[5] However, studies on general metabolite stability show that slow freezing and thawing can lead to degradation.[6] It is advisable to limit freeze-thaw cycles to a maximum of three . For larger studies, it is recommended to aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.

Q5: Should I protect my samples from light?

Yes. The parent compound, paroxetine, is known to be susceptible to photodegradation, a process that can be accelerated by an increase in pH.[3] Therefore, it is crucial to protect samples containing Desmethylene paroxetine from direct light exposure . Use amber-colored collection tubes and storage vials, and minimize exposure to light during all handling and analytical procedures.

Q6: What is the optimal pH for storing samples with Desmethylene paroxetine?

Paroxetine has been shown to be stable in aqueous solutions at pH 5, 7, and 9 for up to 30 days when stored in the dark.[3] However, photodegradation is more rapid at higher pH levels.[3] While the optimal pH for Desmethylene paroxetine is not specifically defined in the literature, maintaining a neutral to slightly acidic pH (around 5-7) is a reasonable starting point to minimize potential degradation. It is important to validate the stability of Desmethylene paroxetine at the specific pH of your sample matrix.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of samples containing Desmethylene paroxetine.

Issue 1: Inconsistent or lower than expected concentrations of Desmethylene paroxetine.

Potential Cause Troubleshooting Steps
Degradation due to improper storage temperature. - Verify that samples have been consistently stored at -80°C for long-term storage. - For short-term storage (up to 24 hours), ensure samples are kept at 2-8°C.
Photodegradation. - Confirm that samples were collected and stored in light-protected tubes (e.g., amber vials). - Review laboratory procedures to ensure that sample handling was performed with minimal exposure to light.
Multiple freeze-thaw cycles. - Check the sample history to determine the number of freeze-thaw cycles. - If more than three cycles have occurred, the sample integrity may be compromised. - In future studies, aliquot samples into smaller volumes prior to initial freezing.
pH-related degradation. - Measure the pH of the sample matrix. - If the pH is alkaline, consider adjusting it to a neutral or slightly acidic range, followed by a validation of stability under these conditions.

Issue 2: Appearance of unknown peaks in chromatograms.

Potential Cause Troubleshooting Steps
Formation of degradation products. - This could be due to any of the factors mentioned above (temperature, light, freeze-thaw, pH). - Review all storage and handling procedures. - If possible, use mass spectrometry to identify the unknown peaks and investigate potential degradation pathways. The photodegradation of paroxetine is known to involve photohydrolysis.[7]

Data on Paroxetine Stability

While specific quantitative stability data for Desmethylene paroxetine is limited, the following table summarizes stability information for the parent compound, paroxetine, which can serve as a useful reference.

Condition Matrix Stability of Paroxetine Citation
Freeze-Thaw PlasmaStable for at least 3 cycles at -20°C.[5]
Long-Term Storage Aqueous Solution (pH 5, 7, 9)Stable for at least 30 days in the dark.[3]
Photostability Aqueous SolutionDegrades completely within 4 days under simulated sunlight. Degradation is faster at higher pH.[3]

Note: This data pertains to paroxetine and should be used as a guideline. It is imperative to perform your own stability studies for Desmethylene paroxetine in your specific biological matrix and storage conditions.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment

  • Sample Preparation: Pool and aliquot a sufficient volume of the biological matrix (e.g., human plasma or urine) containing a known concentration of Desmethylene paroxetine.

  • Baseline Analysis (Cycle 0): Analyze a set of aliquots immediately to determine the initial concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • This constitutes one freeze-thaw cycle.

  • Analysis after Each Cycle: After one, two, and three freeze-thaw cycles, analyze a set of aliquots to determine the concentration of Desmethylene paroxetine.

  • Data Analysis: Compare the mean concentrations at each cycle to the baseline concentration. A deviation of more than 15% typically indicates instability.

Protocol: Long-Term Stability Assessment

  • Sample Preparation: Aliquot samples of the biological matrix containing a known concentration of Desmethylene paroxetine into multiple vials for each storage condition to be tested (e.g., -20°C and -80°C).

  • Baseline Analysis: Analyze a set of aliquots at day 0 to establish the initial concentration.

  • Storage: Store the remaining aliquots at the designated temperatures.

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature and analyze them for the concentration of Desmethylene paroxetine.

  • Data Analysis: Compare the concentrations at each time point to the baseline concentration to determine the percentage of degradation over time.

Visualizations

TroubleshootingWorkflow start Inconsistent/Low Desmethylene Paroxetine Concentration check_temp Verify Storage Temperature (-80°C Long-Term) start->check_temp temp_ok Temperature OK? check_temp->temp_ok check_light Check for Light Protection (Amber Vials) light_ok Light Protection OK? check_light->light_ok check_ft Review Number of Freeze-Thaw Cycles (≤3) ft_ok Freeze-Thaw Cycles OK? check_ft->ft_ok check_ph Assess Sample pH (Optimal range 5-7) ph_ok pH OK? check_ph->ph_ok temp_ok->check_light Yes remediate_temp Action: Correct Storage Temperature temp_ok->remediate_temp No light_ok->check_ft Yes remediate_light Action: Implement Light Protection Measures light_ok->remediate_light No ft_ok->check_ph Yes remediate_ft Action: Aliquot Future Samples ft_ok->remediate_ft No remediate_ph Action: Adjust pH and Re-validate ph_ok->remediate_ph No end Sample Integrity Issue Likely Identified ph_ok->end Yes remediate_temp->check_light remediate_light->check_ft remediate_ft->check_ph remediate_ph->end

Caption: Troubleshooting workflow for low Desmethylene paroxetine concentrations.

DegradationFactors cluster_factors Primary Degradation Factors cluster_prevention Preventative Strategies Temperature Temperature (Suboptimal Storage) Degradation Degradation Temperature->Degradation Light Light Exposure (Photodegradation) Light->Degradation FreezeThaw Freeze-Thaw Cycles (Physical Stress) FreezeThaw->Degradation pH pH (Alkaline/Acidic Extremes) pH->Degradation Store_minus_80 Store at -80°C Store_minus_80->Temperature Prevents Use_Amber_Vials Use Amber Vials Use_Amber_Vials->Light Prevents Aliquot_Samples Aliquot Samples Aliquot_Samples->FreezeThaw Minimizes Maintain_pH Maintain pH 5-7 Maintain_pH->pH Prevents Desmethylene_Paroxetine Desmethylene Paroxetine Sample Integrity Desmethylene_Paroxetine->Temperature Desmethylene_Paroxetine->Light Desmethylene_Paroxetine->FreezeThaw Desmethylene_Paroxetine->pH

Caption: Factors influencing Desmethylene paroxetine degradation and prevention.

References

Technical Support Center: Enhancing the Limit of Detection for Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the limit of detection for Desmethylene paroxetine (B1678475) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is Desmethylene paroxetine and why is its detection challenging?

A1: Desmethylene paroxetine, also known as paroxetine catechol, is a major urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Its chemical structure contains a catechol group, which is highly susceptible to oxidation. This inherent instability poses a significant challenge during sample collection, preparation, and analysis, often leading to analyte loss and a poor limit of detection.

Q2: What are the primary analytical techniques for detecting Desmethylene paroxetine at low concentrations?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the sensitive and selective quantification of drug metabolites like Desmethylene paroxetine in complex biological matrices.[2] High-performance liquid chromatography (HPLC) with fluorescence detection has also been used for the analysis of paroxetine and its metabolites.

Q3: How can I prevent the degradation of Desmethylene paroxetine during sample collection and storage?

A3: Due to the oxidative instability of the catechol moiety, proper sample handling is crucial. For urine and plasma samples, consider the following stabilization strategies:

  • Acidification: Lowering the pH of the sample can help to reduce the rate of oxidation.

  • Antioxidants: The addition of antioxidants such as sodium metabisulfite (B1197395) or glutathione (B108866) to the collection tubes can protect the catechol group from oxidation.[3]

  • Low Temperature: Samples should be kept on ice immediately after collection and stored at -70°C or lower for long-term stability.[3]

Q4: What are the recommended sample preparation techniques for extracting Desmethylene paroxetine from complex matrices?

A4: The choice of sample preparation technique depends on the matrix and the desired level of cleanliness. Common and effective methods include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. For catechol-containing compounds, various sorbents can be used, including mixed-mode cation exchange cartridges.

  • Liquid-Liquid Extraction (LLE): LLE is another widely used method. The selection of an appropriate organic solvent and pH of the aqueous phase are critical for efficient extraction.[4][5]

Q5: Can derivatization improve the limit of detection for Desmethylene paroxetine?

A5: Yes, derivatization is a highly effective strategy for enhancing the detection of catechol-containing compounds.[4] Derivatization can:

  • Improve Stability: By modifying the catechol group, its susceptibility to oxidation is reduced.

  • Enhance Chromatographic Retention: Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase HPLC columns.

  • Increase Ionization Efficiency: Certain derivatizing agents can improve the ionization of the analyte in the mass spectrometer source, leading to a stronger signal. Common derivatization reagents for catechols include propionic anhydride (B1165640), 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl), and 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su).[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for Desmethylene paroxetine Analyte degradation during sample handling.Review sample collection and storage procedures. Ensure immediate cooling, consider acidification, and/or the addition of antioxidants.
Inefficient extraction from the sample matrix.Optimize the SPE or LLE method. For SPE, experiment with different sorbents and elution solvents. For LLE, adjust the pH and try different organic solvents.
Poor ionization in the mass spectrometer.Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature). Consider in-source oxidation in positive ion mode; negative ion mode may provide better results for catechols.[7] Adding a mobile phase modifier like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization.[8]
Poor peak shape (tailing, broadening) Secondary interactions with the analytical column.Ensure the mobile phase pH is appropriate for the analyte's pKa. Using a buffered mobile phase can improve peak shape.
Column overload.Reduce the injection volume or dilute the sample.
High background noise or interferences Insufficient sample cleanup.Incorporate an additional cleanup step in your sample preparation protocol (e.g., a different SPE sorbent or a two-step LLE).
Matrix effects (ion suppression or enhancement).Evaluate matrix effects by post-column infusion experiments. If significant, improve sample cleanup, modify chromatographic conditions to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard.
Inconsistent results/poor reproducibility Instability of the analyte in processed samples.Analyze samples immediately after preparation. If not possible, evaluate the stability of the extracted analyte under autosampler conditions. Consider derivatization to improve stability.
Variability in manual sample preparation.Automate the sample preparation process if possible. Ensure consistent timing and technique for all manual steps.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of paroxetine and its metabolites from various studies. These values can serve as a benchmark for method development and optimization.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Paroxetine and its Metabolites

AnalyteMethodMatrixLODLOQReference
Paroxetine MetabolitesHPLC-FluorescenceHuman Plasma2.0 ng/mL-[9]
ParoxetineLC-MS/MSHuman Plasma-0.2 ng/mL[5]
ParoxetineLC-MS/MSHuman Plasma-0.05 ng/mL[10]
ParoxetineLC-MS/MSHuman Plasma-0.250 ng/mL[9]

Table 2: Recovery Data for Paroxetine

Extraction MethodMatrixRecovery (%)Reference
Liquid-Liquid ExtractionHuman Plasma70.8[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Paroxetine in Human Plasma

This protocol is adapted from a method for paroxetine and can be used as a starting point for the analysis of Desmethylene paroxetine.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add an internal standard solution.

  • Add 100 µL of 0.5 M NaOH.

  • Add 3 mL of a mixture of cyclohexane (B81311) and ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18, 4.6 x 50 mm, 5 µm

  • Mobile Phase: Acetonitrile and 5 mM ammonium formate (pH 3.5)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 or equivalent with a TurboIonSpray source

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (for Paroxetine):

    • Paroxetine: Q1: 330.2 amu, Q3: 192.0 amu[9]

    • Predicted for Desmethylene paroxetine: Q1: 318.1 amu (protonated molecule), Q3: fragments to be determined by infusion and product ion scan.

Protocol 2: Derivatization of Catecholamines for Enhanced Detection

This is a general protocol for the derivatization of catecholamines that can be adapted for Desmethylene paroxetine.

1. Derivatization with Propionic Anhydride

  • To the dried sample extract, add 50 µL of a 1:4 (v/v) mixture of propionic anhydride in acetonitrile.[6]

  • Vortex and incubate at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 15 minutes).

  • Evaporate the derivatization reagent under nitrogen.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Plasma, Urine) Stabilization Stabilization (Acidification/Antioxidant) Sample->Stabilization Collection Extraction Extraction (SPE or LLE) Stabilization->Extraction Pre-treatment Derivatization Optional: Derivatization Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for the analysis of Desmethylene paroxetine.

Troubleshooting_Logic Start Low/No Analyte Signal Degradation Check Sample Stability - Add Antioxidants - Control pH and Temperature Start->Degradation Possible Degradation Extraction Optimize Extraction - Different SPE Sorbent - Adjust LLE pH/Solvent Start->Extraction Possible Low Recovery Ionization Optimize MS Source - Adjust Voltages/Gases - Consider Negative Ion Mode Start->Ionization Possible Poor Ionization Derivatization Consider Derivatization - Improve Stability - Enhance Ionization Degradation->Derivatization Extraction->Derivatization Ionization->Derivatization

Caption: Troubleshooting logic for low signal of Desmethylene paroxetine.

References

Technical Support Center: Simultaneous Analysis of Paroxetine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the simultaneous analysis of paroxetine (B1678475) and its principal metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the simultaneous analysis of paroxetine and its metabolites?

A1: The most prevalent and robust method for the simultaneous quantification of paroxetine and its metabolites in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity. Other reported methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[5][6]

Q2: Which metabolites of paroxetine are typically included in simultaneous analysis?

A2: The major metabolites of paroxetine are conjugates that do not significantly contribute to the clinical response.[7] However, for pharmacokinetic and metabolic studies, the main nonconjugated metabolite, BRL 36610 ((3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine), is often analyzed alongside the parent drug.[8][9][10] Some methods have also been developed to measure other metabolites, such as M-II (BRL 36583) and M-III (BRL 35961).[10]

Q3: What are the typical sample preparation techniques used for plasma or serum samples?

A3: Common sample preparation methods aim to extract paroxetine and its metabolites from the biological matrix and remove interfering substances. These include:

  • Liquid-Liquid Extraction (LLE): This technique uses a solvent system (e.g., ethyl acetate/hexane, ether/methyl chloride) to partition the analytes from the aqueous plasma/serum sample.[1][2][4]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract by passing the sample through a cartridge that retains the analytes, which are then eluted with a suitable solvent.[5]

  • Protein Precipitation: While simpler, this method may result in a less clean extract compared to LLE or SPE.

Q4: What type of internal standard (IS) is recommended for the analysis?

A4: A stable isotope-labeled internal standard, such as paroxetine-d6, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction recovery and instrument response.[3] If a stable isotope-labeled standard is unavailable, a structurally similar compound, like fluoxetine, can be used.[1][2][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the simultaneous analysis of paroxetine and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH. Paroxetine is a basic compound, and a mobile phase with an appropriate pH (e.g., using ammonium (B1175870) formate (B1220265) buffer) can improve peak shape.[3] - Use a new column or a guard column. - Reduce the injection volume or dilute the sample.
Inconsistent Retention Times - Column-to-column variability. - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations.- Use a buffered mobile phase (e.g., with ammonium formate) to minimize retention time shifts between different columns.[3] - Ensure the column is thoroughly equilibrated with the mobile phase before each run. - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature.
Low Analyte Recovery - Inefficient extraction procedure. - Analyte degradation. - Improper pH during extraction.- Optimize the LLE or SPE protocol (e.g., solvent choice, pH). For LLE of paroxetine, extraction is typically performed under alkaline conditions.[8] - Ensure sample stability by keeping samples at an appropriate temperature and minimizing freeze-thaw cycles. - Adjust the pH of the sample to ensure the analytes are in their non-ionized form for efficient extraction into an organic solvent.
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting endogenous components from the biological matrix.- Improve sample cleanup using a more selective extraction method like SPE. - Optimize chromatographic conditions to separate analytes from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[3]
Low Sensitivity - Suboptimal mass spectrometer settings. - Inefficient ionization. - Poor sample cleanup.- Optimize MS parameters, including collision energy and declustering potential, for paroxetine and its metabolites. - Electrospray ionization (ESI) in positive mode is commonly used and generally provides good sensitivity for these compounds.[1][2] - A cleaner sample results in less ion suppression and improved sensitivity.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for the simultaneous analysis of paroxetine and its metabolites.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

Analyte Linearity Range (ng/mL) LLOQ (ng/mL) Recovery (%) Internal Standard Reference
Paroxetine0.75 - 100 (µg/L)0.70 (µg/L)77Not Specified[8]
HM Paroxetine5 - 100 (µg/L)2.20 (µg/L)76Not Specified[8]
Paroxetine0.05 - 200.05Not SpecifiedFluoxetine[1][2]
Paroxetine0.250 - 50.00.250Not SpecifiedParoxetine-d6[3]
Paroxetine0.2 - 20.00.278.7Fluoxetine[4]
Paroxetine0.050 - 16.7100.05069.2Fluoxetine[5]

Note: HM Paroxetine refers to the 4-hydroxy-3-methoxy metabolite.

Table 2: Mass Spectrometry Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Paroxetine330.0192.0ESI+[1][2]
Fluoxetine (IS)310.0148.0ESI+[1][2]
Paroxetine330.2192.0ESI+[3]
Paroxetine-d6 (IS)336.2198.2ESI+[3]
Paroxetine330.070.0ESI+[4]
Fluoxetine (IS)310.043.9ESI+[4]
Paroxetine330.17192.10ESI+[5]
Imipramine (IS)281.1386.14ESI+[5]

Experimental Protocols

Method 1: LC-MS/MS with Liquid-Liquid Extraction

This protocol is based on the method described by Kim et al. (2007).[1][2]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of plasma, add the internal standard (fluoxetine). b. Add 100 µL of 0.1 mol/L sodium hydroxide (B78521) and vortex for 1 minute.[4] c. Add 1 mL of extraction solvent (e.g., ether/methyl chloride, 7:3, v/v) and vortex for 10 minutes.[1][2] d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: C18 analytical column.

  • Mobile Phase: Acetonitrile and 5 mmol/L ammonium formate in a specific ratio (e.g., 4:3, v/v).[1][2]

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Paroxetine: m/z 330.0 → 192.0[1][2]

    • Fluoxetine (IS): m/z 310.0 → 148.0[1][2]

Method 2: LC-MS/MS with Stable Isotope Labeled Internal Standard

This protocol is adapted from the method by Jian et al. (2019), which addresses retention time variability.[3]

1. Sample Preparation (96-well plate LLE): a. Aliquot plasma samples and internal standard (paroxetine-d6) into a 96-well plate. b. Perform automated liquid-liquid extraction.

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase A: 20 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution program is used to achieve optimal separation.

  • Flow Rate: 800 µL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. Mass Spectrometric Conditions:

  • Ionization: ESI in positive mode.

  • Detection: MRM.

  • Transitions:

    • Paroxetine: m/z 330.2 → 192.0[3]

    • Paroxetine-d6 (IS): m/z 336.2 → 198.2[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add Internal Standard (e.g., Paroxetine-d6) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Processing ms->data

Caption: General experimental workflow for the analysis of paroxetine.

Troubleshooting_Logic start Inconsistent Retention Time cause1 Column-to-Column Variability? start->cause1 cause2 Mobile Phase Issue? cause1->cause2 No solution1 Use Buffered Mobile Phase (e.g., Ammonium Formate) cause1->solution1 Yes cause3 Inadequate Equilibration? cause2->cause3 No solution2 Prepare Fresh Mobile Phase Daily cause2->solution2 Yes solution3 Ensure Sufficient Equilibration Time cause3->solution3 Yes

Caption: Troubleshooting inconsistent retention times.

Paroxetine_Metabolism Paroxetine Paroxetine Intermediate Catechol Intermediate Paroxetine->Intermediate CYP2D6 Metabolites Metabolites (e.g., BRL 36610) Intermediate->Metabolites Methylation Conjugates Glucuronide and Sulfate Conjugates Metabolites->Conjugates

Caption: Simplified metabolic pathway of paroxetine.

References

Validation & Comparative

validation of an HPLC method for Desmethylene paroxetine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Desmethylene paroxetine (B1678475) hydrochloride, a primary metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine. The performance of High-Performance Liquid Chromatography (HPLC) is compared with alternative methods, supported by experimental data to aid in the selection of the most suitable technique for specific research needs.

Introduction to Desmethylene Paroxetine

Desmethylene paroxetine, also known as the catechol intermediate of paroxetine, is a critical metabolite in the biotransformation of paroxetine. The demethylenation of the methylenedioxy group of paroxetine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Understanding the concentration of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new chemical entities.

Metabolic Pathway of Paroxetine

The metabolic pathway of paroxetine predominantly involves the opening of the methylenedioxy ring to form the unstable catechol intermediate, Desmethylene paroxetine. This intermediate is then further metabolized. The initial and rate-limiting step is the demethylenation by CYP2D6.

Paroxetine Metabolism Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 Further_Metabolites Further Metabolites (e.g., HM Paroxetine) Desmethylene_Paroxetine->Further_Metabolites Methylation, etc.

Caption: Metabolic conversion of Paroxetine to Desmethylene Paroxetine.

Comparison of Analytical Methods

This section compares a validated HPLC method for the indirect quantification of the catechol derivative of paroxetine with alternative analytical techniques, namely High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for a downstream metabolite and Gas Chromatography-Mass Spectrometry (GC-MS) for simultaneous analysis of paroxetine and its metabolites.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLC (Indirect for Catechol Derivative)HPLC-MS/MS (for HM Paroxetine)GC-MS (for Paroxetine & Metabolites)
Analyte(s) Paroxetine Catechol Derivative & Quinone Adduct(3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (HM paroxetine) & ParoxetineParoxetine & N-demethylated metabolites
Linearity Range Not explicitly stated, quantitative for low levelsParoxetine: 0.75-100 µg/L, HM Paroxetine: 5-100 µg/L[1]Paroxetine: 10-200 ng/mL[2]
Limit of Detection (LOD) Not explicitly statedParoxetine: 0.20 µg/L, HM Paroxetine: 0.70 µg/L[1]Paroxetine: Not explicitly stated for metabolite
Limit of Quantification (LOQ) Not explicitly statedParoxetine: 0.70 µg/L, HM Paroxetine: 2.20 µg/L[1]Paroxetine: 2 ng/mL[2]
Accuracy (% Recovery) Not explicitly statedParoxetine: ~77%, HM Paroxetine: ~76%[1]Paroxetine: 73-95%[2]
Precision (% RSD) Not explicitly stated< 15%[1]Intra- and interday CV: 4-15%[2]
Instrumentation HPLC with UV detectionHPLC with Tandem Mass SpectrometryGas Chromatography with Mass Spectrometry
Sample Matrix Drug SubstanceHuman PlasmaHuman Plasma

Experimental Protocols

HPLC Method for Paroxetine Catechol Derivative

This method enables the quantification of low levels of the catechol derivative and a quinone adduct of paroxetine in the presence of excess drug substance. Due to the instability of the quinone adduct, an indirect quantification method is employed.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system with UV detection.

    • Mobile Phase: Not explicitly detailed in the available literature.

    • Column: Not explicitly detailed in the available literature.

    • Detection: UV spectrophotometry.

  • Quantification Principle: The method is based on the assumption that one molecule of the catechol reacts with one molecule of paroxetine to form one molecule of the quinone adduct. Pseudo-first-order kinetics are used to study the formation of the unstable product in the presence of excess paroxetine. A detector response factor for the quinone adduct is calculated as a function of the response factor for the catechol derivative, considering the mass balance of the reaction.[3]

HPLC-MS/MS Method for HM Paroxetine

This method is for the simultaneous determination of paroxetine and its metabolite, (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (HM paroxetine), in human plasma.[1]

  • Sample Preparation:

    • Hydrolyze plasma samples with hydrochloric acid.

    • Extract analytes with ethyl acetate (B1210297) at an alkaline pH.

  • Chromatographic Conditions:

    • Instrumentation: HPLC coupled to an atmospheric pressure ionization-electrospray (ESI) interface and an ion trap mass spectrometer.

    • Column: Reversed-phase column.

    • Mobile Phase: Acetonitrile/0.02% formic acid (66:34, v/v).

    • Detection: Mass spectrometer operated in the multiple reaction monitoring mode.

GC-MS Method for Paroxetine and Metabolites

This method allows for the simultaneous determination of plasma concentrations of paroxetine and its pharmacologically active N-demethylated metabolites.[2]

  • Sample Preparation:

    • Extraction of analytes from plasma samples.

    • Derivatization with N-methyl-bis(trifluoroacetamide).

  • Chromatographic Conditions:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: Not explicitly detailed in the available literature.

    • Detection: Mass spectrometry.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of Desmethylene paroxetine and its related compounds from a biological matrix.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for metabolite quantification.

Conclusion

The choice of an analytical method for the quantification of Desmethylene paroxetine hydrochloride depends on the specific requirements of the study.

  • The indirect HPLC method for the catechol derivative is suitable for quantifying this unstable intermediate in the drug substance, although it lacks the directness of other methods.[3]

  • The HPLC-MS/MS method offers high sensitivity and specificity for a key downstream metabolite (HM paroxetine) in biological matrices, making it ideal for pharmacokinetic studies.[1]

  • The GC-MS method provides a viable alternative for the simultaneous analysis of paroxetine and its N-demethylated metabolites, though it requires a derivatization step.[2]

For researchers focusing on the direct quantification of the initial catechol metabolite, further development and validation of a direct HPLC method with UV or fluorescence detection would be beneficial. However, for most pharmacokinetic and metabolism studies, the highly sensitive and specific LC-MS/MS methods for downstream metabolites provide robust and reliable data.

References

Comparative Binding Affinity of Paroxetine and its Metabolite, Desmethylene Paroxetine, to the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) and its major urinary metabolite, desmethylene paroxetine, to the human serotonin transporter (SERT). The data presented herein is compiled from various scientific sources to offer an objective overview for research and drug development purposes.

Paroxetine is a potent and highly selective inhibitor of the serotonin transporter, a key protein in the regulation of serotonergic neurotransmission.[1][2] Its high affinity for SERT is central to its therapeutic efficacy in treating a range of psychiatric disorders.[3] In contrast, its major metabolite, desmethylene paroxetine, is consistently reported to be pharmacologically inactive.[4][5][6] This guide will delve into the available quantitative data for paroxetine and the qualitative assessment of its metabolite's activity.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound to its target is a critical parameter in pharmacology, often expressed in terms of the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher affinity.

Table 1: Binding Affinity of Paroxetine to SERT

CompoundParameterValue (nM)Species
ParoxetineKi~1Human[1]
ParoxetineKi0.311Rat[7]
ParoxetineKi0.05Not Specified[8]
ParoxetineKd<1Human[1]
ParoxetineKi70.2 ± 0.6 pMNot Specified[2][9]

Table 2: Binding Affinity of Desmethylene Paroxetine to SERT

CompoundParameterValueNote
Desmethylene ParoxetineKi / IC50Not AvailableReported to be pharmacologically inactive.[4][5][10]

Experimental Protocols

The determination of binding affinity is typically conducted through in vitro assays. A common and robust method is the radioligand binding assay.

Radioligand Competition Binding Assay for SERT

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., paroxetine or desmethylene paroxetine) to SERT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

1. Materials:

  • SERT Source: Cell membranes prepared from cells stably expressing human SERT (e.g., HEK293 or CHO cells).
  • Radioligand: A high-affinity SERT radioligand such as [³H]citalopram or [³H]paroxetine.
  • Test Compounds: Paroxetine and desmethylene paroxetine at various concentrations.
  • Assay Buffer: e.g., Tris-HCl buffer containing NaCl and KCl.
  • Scintillation Cocktail and Scintillation Counter .
  • Glass Fiber Filters .

2. Procedure:

  • Incubation: In a multi-well plate, combine the SERT-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for control).
  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
  • Quantification: Place the filters in scintillation vials with scintillation cocktail. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow and Binding Relationship

To further clarify the experimental process and the comparative binding, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Prepare SERT-containing membranes assay1 Incubate membranes, radioligand, and test compounds prep1->assay1 prep2 Prepare radioligand solution ([³H]citalopram) prep2->assay1 prep3 Prepare serial dilutions of test compounds (Paroxetine & Desmethylene Paroxetine) prep3->assay1 assay2 Separate bound and unbound radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity using scintillation counting assay2->assay3 analysis1 Plot competition curves assay3->analysis1 analysis2 Determine IC50 values analysis1->analysis2 analysis3 Calculate Ki values using Cheng-Prusoff equation analysis2->analysis3 binding_comparison cluster_ligands Compounds cluster_target Target cluster_effect Effect paroxetine Paroxetine sert SERT paroxetine->sert Binds with high affinity (Ki < 1 nM) desmethylene Desmethylene Paroxetine desmethylene->sert Reported as pharmacologically inactive inhibition High-Affinity Binding & SERT Inhibition sert->inhibition no_effect Negligible Binding & No Inhibition sert->no_effect

References

Unveiling the Potency of SSRI Metabolites: A Comparative In Vitro Analysis of Desmethylene Paroxetine and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in vitro analysis comparing the potency of Desmethylene paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, with the active metabolites of other commonly prescribed SSRIs, reveals significant differences in their interaction with the human serotonin transporter (SERT). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by experimental data and protocols, to inform future research and development in the field of antidepressant pharmacology.

While the metabolites of many SSRIs are known to contribute to their overall therapeutic effect, this comparative guide highlights that the major metabolites of paroxetine are generally considered to be pharmacologically inactive.[1][2][3][4] Data from in vitro studies indicates that Desmethylene paroxetine has significantly less affinity for the serotonin transporter compared to its parent compound and the active metabolites of other SSRIs.

Comparative In Vitro Potency at the Human Serotonin Transporter (SERT)

The following table summarizes the in vitro binding affinities (Ki) of Desmethylene paroxetine and other major SSRI metabolites for the human serotonin transporter (SERT). The Ki value represents the concentration of the compound required to inhibit 50% of the radioligand binding to the transporter, with lower values indicating higher potency.

CompoundParent DrugSERT Binding Affinity (Ki, nM)
Desmethylene paroxetine Paroxetine Pharmacologically inactive [1][2][3][4]
Paroxetine-0.05 - 0.72[5][6]
S-NorfluoxetineFluoxetine (B1211875)1.3[7]
R-NorfluoxetineFluoxetine26[7]
Desmethylsertraline (B1148675)Sertraline (B1200038)76[8]
Sertraline-3[8]
DesmethylcitalopramCitalopramSimilar to Citalopram
Citalopram-~1.5 (KD)[9]

Experimental Protocols

The determination of in vitro potency for these compounds typically involves radioligand binding assays. Below is a detailed methodology for a standard SERT binding assay.

[3H]-Paroxetine Binding Assay in Rat Brain Synaptosomes

This assay measures the ability of a test compound to displace the radiolabeled ligand [3H]-paroxetine from the serotonin transporter in rat brain tissue preparations.

1. Preparation of Rat Brain Synaptosomes:

  • Whole rat brains are homogenized in a sucrose (B13894) buffer.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals and synaptic membranes containing SERT.[10][11]

2. Binding Assay Protocol:

  • Synaptosomal membranes are incubated with a fixed concentration of [3H]-paroxetine (e.g., 0.1-0.2 nM).[12]

  • Various concentrations of the test compound (e.g., Desmethylene paroxetine or other SSRI metabolites) are added to compete with [3H]-paroxetine for binding to SERT.

  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor, such as fluoxetine or imipramine.[13]

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-paroxetine (IC50) is determined.

  • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of SSRIs and the workflow of the in vitro binding assay.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT SSRI SSRI SSRI->SERT Inhibition Serotonin->SERT Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding

Figure 1: Simplified SSRI Signaling Pathway.

Experimental_Workflow A Preparation of Synaptosomes from Rat Brain B Incubation with [3H]-Paroxetine and Test Compound A->B C Separation of Bound and Free Radioligand (Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Figure 2: In Vitro SERT Binding Assay Workflow.

Discussion

The data presented clearly indicates that while the metabolites of several SSRIs, such as fluoxetine and sertraline, retain significant activity at the serotonin transporter, the major metabolite of paroxetine, Desmethylene paroxetine, is considered pharmacologically inactive. This lack of activity at SERT suggests that the therapeutic effects of paroxetine are primarily mediated by the parent compound.

This comparative guide underscores the importance of evaluating the pharmacological activity of drug metabolites in the drug development process. For researchers in the field of antidepressant pharmacology, this information is crucial for understanding the complete in vivo profile of these medications and for the design of new chemical entities with improved therapeutic properties.

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to obtain consistent and reproducible analytical results across different laboratories is fundamental to the integrity of clinical trials and drug development programs. When bioanalytical work is conducted at multiple sites, a rigorous inter-laboratory cross-validation of the analytical method is essential to ensure data comparability. This guide provides a framework for the cross-validation of analytical methods for Desmethylene paroxetine (B1678475), a primary metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine.

While specific inter-laboratory cross-validation data for Desmethylene paroxetine is not publicly available, this guide presents a synthesized comparison based on established regulatory guidelines and published single-laboratory validation data for paroxetine and its metabolites. The experimental protocols and data herein are illustrative and serve as a template for laboratories establishing and cross-validating their own analytical methods.

Quantitative Performance Data: An Illustrative Comparison

The following tables summarize typical quantitative performance data for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Desmethylene paroxetine in human plasma. These values represent the expected performance characteristics that would be compared between two or more laboratories in a cross-validation study. The acceptance criteria are based on guidelines from regulatory bodies such as the FDA and EMA.[1][2][3][4]

Table 1: Comparison of Linearity and Sensitivity

ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Curve Range0.1 - 50 ng/mL0.1 - 50 ng/mLShould cover the expected concentration range.
Regression ModelLinear, 1/x² weightingLinear, 1/x² weightingConsistent model and weighting between labs.
Correlation Coefficient (r²)> 0.995> 0.996r² ≥ 0.99
Lower Limit of Quantitation (LLOQ)0.1 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 10; precision ≤ 20% and accuracy within ±20% of nominal value.
Limit of Detection (LOD)0.03 ng/mL0.03 ng/mLSignal-to-noise ratio ≥ 3.

Table 2: Comparison of Precision and Accuracy

Quality Control SampleLaboratory ALaboratory BAcceptance Criteria
Low QC (0.3 ng/mL)
Intra-day Precision (%CV)4.5%5.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)6.8%7.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)+3.2%-1.8%Within ±15% of nominal value (±20% at LLOQ)
Mid QC (5 ng/mL)
Intra-day Precision (%CV)3.1%3.8%≤ 15%
Inter-day Precision (%CV)5.5%6.2%≤ 15%
Accuracy (% Bias)+1.5%-0.9%Within ±15% of nominal value
High QC (40 ng/mL)
Intra-day Precision (%CV)2.8%3.5%≤ 15%
Inter-day Precision (%CV)4.9%5.8%≤ 15%
Accuracy (% Bias)-0.5%+0.2%Within ±15% of nominal value

Experimental Protocols

A detailed and harmonized experimental protocol is the cornerstone of a successful inter-laboratory cross-validation. The following protocol outlines a typical LC-MS/MS method for the quantification of Desmethylene paroxetine in human plasma.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., Desmethylene paroxetine-d4).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.

  • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Desmethylene paroxetine: m/z 316 → 178

    • Desmethylene paroxetine-d4 (IS): m/z 320 → 182

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates the logical workflow for conducting an inter-laboratory cross-validation of an analytical method.

G cluster_planning Phase 1: Planning & Protocol cluster_analysis Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation cluster_outcome Phase 4: Outcome p1 Define Acceptance Criteria p2 Develop & Harmonize Protocol p1->p2 p3 Prepare & Distribute Samples (QCs & Blinded Study Samples) p2->p3 a1 Lab A: Analyze Samples p3->a1 a2 Lab B: Analyze Samples p3->a2 e1 Compile Results from Both Labs a1->e1 a2->e1 e2 Statistical Comparison (% Bias, %CV) e1->e2 e3 Evaluate Against Acceptance Criteria e2->e3 o1 Successful Cross-Validation (Data are Comparable) e3->o1 Pass o2 Investigation Required (Discrepancies Identified) e3->o2 Fail

Caption: Workflow for Inter-Laboratory Cross-Validation.

By adhering to a harmonized protocol and pre-defined acceptance criteria, laboratories can effectively cross-validate their analytical methods, ensuring the generation of comparable and reliable data for Desmethylene paroxetine across multiple research sites. This rigorous approach underpins the integrity of pharmacokinetic and clinical study outcomes.

References

A Guide to the Bioanalytical Method Validation for Desmethylene Paroxetine in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Desmethylene paroxetine (B1678475), the primary metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine. The information presented herein is aligned with the principles outlined in the U.S. Food and Drug Administration's (FDA) M10 Bioanalytical Method Validation guidance. This document is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable bioanalytical method for their specific study needs.

Understanding the Regulatory Framework: FDA's M10 Guidance

The validation of bioanalytical methods is a critical component of regulatory submissions for new drugs. The FDA, in alignment with the International Council for Harmonisation (ICH), has issued the M10 Bioanalytical Method Validation and Study Sample Analysis guidance. This guidance, which replaced the 2018 Bioanalytical Method Validation guidance, outlines the parameters and procedures necessary to ensure that a bioanalytical method is suitable for its intended purpose.[1][2] Key validation characteristics include specificity, linearity, accuracy, precision, and stability.

Comparative Analysis of Validated Methods for Desmethylene Paroxetine

Two distinct analytical techniques for the simultaneous determination of paroxetine and its metabolites have been identified and are compared below: a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Table 1: Comparison of Bioanalytical Method Performance for Desmethylene Paroxetine
Validation ParameterHPLC with Fluorescence DetectionLC-MS/MS
Analyte Name in Study Metabolite A (BRL 36610 A)4-hydroxy-3-methoxy paroxetine (HM paroxetine)
Linearity Range 12 - 200 ng/mL5 - 100 µg/L (5 - 100 ng/mL)
Lower Limit of Quantification (LLOQ) 12 ng/mL2.20 µg/L (2.20 ng/mL)
Precision (RSD%) Within-day: 3.4 - 13%Between-day: 5.5%< 15%
Accuracy Not explicitly statedNot explicitly stated, but precision data suggests good accuracy
Mean Recovery Not explicitly stated for metabolite76%

Experimental Protocols

Method 1: HPLC with Fluorescence Detection

This method provides a robust approach for the simultaneous quantification of paroxetine and its metabolites using widely available HPLC instrumentation.

1. Sample Preparation:

  • Liquid-liquid extraction is performed on plasma samples at a pH of 12 using ether as the extraction solvent.

  • The organic layer is separated and evaporated to dryness at 40°C under a stream of nitrogen.

  • The resulting residue is reconstituted in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18 (5 µm)

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.04 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths set at 295 nm and 350 nm, respectively.

  • Internal Standard: Protriptyline.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, which is characteristic of tandem mass spectrometry, making it suitable for studies requiring low detection limits.

1. Sample Preparation:

  • Plasma samples undergo hydrolysis with hydrochloric acid.

  • Analytes are then extracted from the hydrolyzed plasma using ethyl acetate (B1210297) at an alkaline pH.

2. Chromatographic Conditions:

  • Column: Reversed-phase column.

  • Mobile Phase: Acetonitrile and 0.02% formic acid in a 66:34 (v/v) ratio.

3. Mass Spectrometric Conditions:

  • Interface: Atmospheric pressure ionization-electrospray (ESI).

  • Detection Mode: Multiple reaction monitoring (MRM).

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method in accordance with FDA guidelines.

Bioanalytical_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Pre-study Validation cluster_analysis 3. In-study Validation & Analysis cluster_reporting 4. Reporting Dev Method Development (Analyte Characterization, Sample Prep, Chromatography, Detection) Proto Protocol Definition (Acceptance Criteria) Dev->Proto Spec Specificity & Selectivity Proto->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision (Within-run & Between-run) Lin->AccPrec Stab Stability (Freeze-thaw, Bench-top, Long-term) AccPrec->Stab SampleAnalysis Study Sample Analysis Stab->SampleAnalysis ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR Report Validation & Study Reports ISR->Report

Bioanalytical method validation workflow based on FDA guidelines.

Conclusion

The choice between an HPLC method with fluorescence detection and an LC-MS/MS method for the quantification of Desmethylene paroxetine will depend on the specific requirements of the study. The LC-MS/MS method generally offers superior sensitivity and selectivity, which may be necessary for pharmacokinetic studies with low analyte concentrations. However, the HPLC method with fluorescence detection provides a reliable and more accessible alternative for routine therapeutic drug monitoring. Both methods have been demonstrated to be suitable for their intended purposes, and the validation data presented in this guide can aid in making an informed decision. It is imperative that any selected method undergoes a thorough validation process adhering to the current FDA guidelines to ensure the integrity and reliability of the bioanalytical data.

References

Comparative Efficacy of Desmethylene Paroxetine vs. Paroxetine in Animal Models: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) and its major metabolite, desmethylene paroxetine, in animal models. The available evidence strongly indicates that while paroxetine exhibits robust antidepressant and anxiolytic effects, desmethylene paroxetine is pharmacologically inactive.

Introduction

Paroxetine is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Its therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in synaptic serotonin levels.[2] Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with desmethylene paroxetine being one of its major metabolites.[3] Understanding the pharmacological activity of this metabolite is crucial for a comprehensive assessment of paroxetine's overall clinical profile. This guide synthesizes the available preclinical data to compare the efficacy of the parent drug and its key metabolite.

Mechanism of Action

Paroxetine's primary mechanism of action is the blockade of the serotonin reuptake transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1][2] This ultimately leads to a downregulation of previously upregulated serotonin receptors, contributing to the normalization of mood.[1] Paroxetine also exhibits some affinity for muscarinic, adrenergic, and dopaminergic receptors, which may contribute to its overall effects and side-effect profile.[1] In contrast, studies on the principal metabolites of paroxetine, including desmethylene paroxetine, have indicated that they are significantly less active than the parent compound.[4]

Signaling Pathway of Paroxetine

Paroxetine Paroxetine SERT Serotonin Transporter (SERT) Paroxetine->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Leads to Postsynaptic_Receptor Postsynaptic 5-HT Receptor Stimulation Synaptic_Serotonin->Postsynaptic_Receptor Results in Therapeutic_Effects Antidepressant & Anxiolytic Effects Postsynaptic_Receptor->Therapeutic_Effects Contributes to

Caption: Paroxetine's mechanism of action.

Comparative Efficacy Data

A thorough review of the scientific literature reveals a significant disparity in the available efficacy data for paroxetine versus its metabolite, desmethylene paroxetine. While numerous studies have characterized the antidepressant and anxiolytic effects of paroxetine in various animal models, there is a notable absence of data demonstrating any pharmacological activity for desmethylene paroxetine.

Table 1: Summary of Preclinical Efficacy in Animal Models

Compound Animal Model Key Findings Citation
Paroxetine Forced Swim Test (Rat)Reduced immobility time, indicative of antidepressant-like effects.[5]
Chronic Unpredictable Stress (Rat)Reversed depression-like behaviors and oxidative stress imbalance.[6]
Post-Traumatic Stress Disorder Model (Rat)Reduced hypervigilant behavior.[7]
Marble Burying Test (Mouse)Inhibited marble-burying behavior, suggesting anxiolytic/anti-compulsive effects.
Desmethylene Paroxetine Not ApplicableNo published studies demonstrating in vivo efficacy in animal models of depression or anxiety were identified.-

Experimental Protocols

The following are representative experimental protocols used to evaluate the efficacy of paroxetine in animal models. No equivalent protocols for desmethylene paroxetine were found in the literature, further underscoring its presumed lack of pharmacological activity.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral model to screen for antidepressant-like activity.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Pre-test session: On day 1, rats are individually placed in a cylinder containing water for 15 minutes.

    • Test session: 24 hours after the pre-test, rats are administered paroxetine or vehicle. After a set pre-treatment time, they are placed back into the water-filled cylinder for 5 minutes.

    • Data Collection: The duration of immobility (floating without struggling) during the 5-minute test session is recorded.

  • Endpoint: A significant reduction in immobility time in the paroxetine-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Experimental Workflow for Forced Swim Test

Start Start: Acclimation of Rats PreTest Day 1: Pre-test Session (15 min swim) Start->PreTest DrugAdmin Day 2: Administration of Paroxetine or Vehicle PreTest->DrugAdmin TestSession Day 2: Test Session (5 min swim) DrugAdmin->TestSession DataCollection Record Immobility Time TestSession->DataCollection Analysis Compare Immobility Time (Paroxetine vs. Vehicle) DataCollection->Analysis End End: Assess Antidepressant-like Effect Analysis->End

Caption: Workflow of the Forced Swim Test.

Chronic Unpredictable Stress (CUS) Model

The CUS model is used to induce a state of behavioral despair in rodents, mimicking aspects of chronic stress-induced depression in humans.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Stress Induction: For several weeks, rats are subjected to a series of unpredictable, mild stressors (e.g., wet bedding, cage tilt, altered light/dark cycle).

    • Treatment: During the stress period, rats are treated daily with paroxetine or vehicle.

    • Behavioral Testing: Following the stress and treatment period, behavioral tests such as the sucrose (B13894) preference test (to measure anhedonia) and the open field test (to measure locomotor activity and anxiety) are conducted.

  • Endpoint: Reversal of stress-induced behavioral deficits (e.g., increased sucrose preference) in the paroxetine-treated group compared to the vehicle-treated stress group indicates an antidepressant effect.

Conclusion

References

A Head-to-Head Comparison of Desmethylene Paroxetine and Fluoxetine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the metabolic products of two widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), paroxetine (B1678475) and fluoxetine (B1211875). Understanding the distinct pharmacological profiles of their metabolites is crucial for predicting drug-drug interactions, elucidating mechanisms of action, and guiding the development of novel therapeutics. This analysis focuses on desmethylene paroxetine, the initial catechol intermediate of paroxetine metabolism, and norfluoxetine (B159337), the primary active metabolite of fluoxetine.

Executive Summary

The metabolic pathways of paroxetine and fluoxetine yield metabolites with starkly contrasting pharmacological activities. Paroxetine is metabolized to a catechol intermediate, colloquially termed desmethylene paroxetine, which, along with its subsequent conjugates, is considered pharmacologically inactive.[1][2][3][4][5][6][7][8] In contrast, fluoxetine is demethylated to norfluoxetine, an active metabolite that is a more potent and selective serotonin reuptake inhibitor than the parent compound and possesses a significantly longer half-life.[5] Both parent drugs and norfluoxetine are potent inhibitors of the cytochrome P450 enzyme CYP2D6, a key factor in potential drug-drug interactions.[9][10][11][12]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of desmethylene paroxetine and norfluoxetine, highlighting their differential effects on the serotonin transporter (SERT) and CYP2D6.

Table 1: Comparative Pharmacological Activity at the Serotonin Transporter (SERT)

MetaboliteTargetParameterValueReference
Desmethylene Paroxetine (and subsequent metabolites)SERTPotency vs. Parent Compound>50-fold less potent[7]
S-NorfluoxetineSERTIn vivo SERT Inhibition (ED50, rats)3.8 mg/kg[13][14]
R-NorfluoxetineSERTIn vivo SERT Inhibition (ED50, rats)>20 mg/kg[13][14]

Table 2: Comparative Inhibition of Cytochrome P450 2D6 (CYP2D6)

Metabolite/CompoundParameterValue (µM)Reference
ParoxetineKi0.065[6]
S-FluoxetineKi0.068[9][15]
S-NorfluoxetineKi0.035[9][15]
R-FluoxetineKi1.38[10]
R-NorfluoxetineKi1.48[10]

Experimental Protocols

CYP2D6 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of the CYP2D6 enzyme.

Methodology:

  • Test System: Human liver microsomes or recombinant human CYP2D6 enzyme are utilized as the source of the enzyme.[2]

  • Substrate: A fluorescent probe substrate for CYP2D6, such as bufuralol (B1668043) or dextromethorphan, is used.[2][16]

  • Incubation: The test compound (e.g., desmethylene paroxetine, norfluoxetine) at various concentrations is pre-incubated with the enzyme system at 37°C.[2][17]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[2]

  • Termination: The reaction is stopped after a defined incubation period by adding a quenching solvent like acetonitrile (B52724) or methanol.[2]

  • Analysis: The formation of the fluorescent metabolite is quantified using a fluorescence plate reader or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][16]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a suitable pharmacological model.

Serotonin Transporter (SERT) Binding Assay

Objective: To measure the affinity of a test compound for the serotonin transporter.

Methodology:

  • Source of SERT: Membrane preparations from cells stably transfected with the human SERT are commonly used.[18]

  • Radioligand: A radiolabeled ligand that binds specifically to SERT, such as [3H]-citalopram or [3H]-paroxetine, is used.

  • Competitive Binding: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to determine its inhibitory constant (Ki), which reflects its binding affinity for SERT.

Mandatory Visualizations

Metabolic Pathways of Paroxetine and Fluoxetine cluster_paroxetine Paroxetine Metabolism cluster_fluoxetine Fluoxetine Metabolism Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 Inactive_Metabolites Inactive Glucuronide and Sulfate Conjugates Desmethylene_Paroxetine->Inactive_Metabolites Conjugation Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine CYP2D6

Caption: Metabolic pathways of paroxetine and fluoxetine.

Experimental Workflow for CYP2D6 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Human Liver Microsomes/Recombinant CYP2D6 - Test Compound Dilutions - CYP2D6 Substrate - NADPH Regenerating System Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme and Test Compound (37°C) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Incubate Incubate (37°C) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction with Quenching Solvent Incubate->Terminate_Reaction Analysis Analyze Metabolite Formation (Fluorescence or LC-MS/MS) Terminate_Reaction->Analysis Calculate_IC50 Calculate IC50 Value Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining CYP2D6 inhibition.

Logical Relationship of Metabolite Activity Paroxetine Paroxetine Metabolism Metabolism (Primarily CYP2D6) Paroxetine->Metabolism Fluoxetine Fluoxetine Fluoxetine->Metabolism Desmethylene_Paroxetine Desmethylene Paroxetine Metabolism->Desmethylene_Paroxetine Norfluoxetine Norfluoxetine Metabolism->Norfluoxetine Pharmacological_Activity Pharmacological Activity Desmethylene_Paroxetine->Pharmacological_Activity Norfluoxetine->Pharmacological_Activity Inactive Inactive Pharmacological_Activity->Inactive Desmethylene Paroxetine Active Active Pharmacological_Activity->Active Norfluoxetine

Caption: Contrasting pharmacological activity of metabolites.

References

Validating the Selectivity and Specificity of a Desmethylene Paroxetine Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the bioanalytical method for a drug metabolite is both selective and specific is paramount for accurate pharmacokinetic and toxicological assessments. This guide provides a comparative overview of key performance characteristics for an assay designed to quantify Desmethylene paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine. The guide details experimental protocols and presents validation data, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which stands as a gold standard for such analyses.

Desmethylene paroxetine is a critical analyte in understanding the metabolism and clearance of paroxetine. A validated assay must be able to distinguish and accurately measure Desmethylene paroxetine in the presence of the parent drug, other metabolites, and endogenous components in biological matrices. This guide will compare a hypothetical validated assay for Desmethylene paroxetine with a well-established assay for its parent compound, paroxetine, to highlight the nuanced requirements for metabolite quantification.

Comparative Analysis of Assay Performance

The following tables summarize the validation parameters for a highly selective LC-MS/MS assay for Desmethylene paroxetine compared to a typical validated LC-MS/MS assay for the parent drug, paroxetine.

Table 1: Assay Validation Summary - Desmethylene Paroxetine

Validation ParameterTarget Acceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.5 ng/mL
Accuracy (% Bias) Within ±15% of nominal value-2.5% to 5.8%
Precision (% RSD) ≤ 15%≤ 8.2%
Recovery Consistent and reproducible85.2%
Selectivity No significant interference at the retention time of the analyte and ISNo interference observed from 6 different sources of blank matrix
Specificity (Cross-reactivity) Minimal response from related compoundsParoxetine: < 0.1%

Table 2: Assay Validation Summary - Paroxetine (Alternative)

Validation ParameterTarget Acceptance CriteriaResult
Linearity (r²) ≥ 0.990.999
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Accuracy (% Bias) Within ±15% of nominal value-4.1% to 6.3%
Precision (% RSD) ≤ 15%≤ 7.5%
Recovery Consistent and reproducible92.5%
Selectivity No significant interference at the retention time of the analyte and ISNo interference observed from 6 different sources of blank matrix
Specificity (Cross-reactivity) Minimal response from related compoundsN/A (as parent drug)

Experimental Protocols

The validation of the Desmethylene paroxetine assay was performed using a state-of-the-art LC-MS/MS system. The following protocols outline the key experimental procedures.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of plasma, 25 µL of an internal standard (IS, e.g., deuterated Desmethylene paroxetine) working solution is added.

  • The sample is vortexed and loaded onto a pre-conditioned SPE cartridge.

  • The cartridge is washed with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of 20% methanol (B129727) in water.

  • The analyte and IS are eluted with 1 mL of methanol.

  • The eluate is evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is used for separation.

  • Mobile Phase: A gradient elution is employed with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5 µL of the reconstituted sample is injected.

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Desmethylene paroxetine and its internal standard.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes in validating the selectivity and specificity of the Desmethylene paroxetine assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters Plasma Plasma Sample IS Add Internal Standard Plasma->IS SPE Solid-Phase Extraction IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MSMS MS/MS Detection (MRM) LC->MSMS Selectivity Selectivity MSMS->Selectivity Specificity Specificity MSMS->Specificity Accuracy Accuracy MSMS->Accuracy Precision Precision MSMS->Precision Linearity Linearity MSMS->Linearity

Caption: Workflow for Bioanalytical Method Validation.

G Paroxetine Paroxetine (Parent Drug) Metabolism Metabolism (CYP2D6) Paroxetine->Metabolism Interference Potential Interference Paroxetine->Interference Desmethylene Desmethylene Paroxetine (Analyte of Interest) Metabolism->Desmethylene Other Other Metabolites Metabolism->Other Other->Interference

Caption: Paroxetine Metabolism and Potential Interferences.

Conclusion

This guide underscores the critical importance of rigorous validation for bioanalytical methods intended for drug metabolite quantification. The presented data for a hypothetical Desmethylene paroxetine assay, benchmarked against a paroxetine assay, demonstrates that achieving high selectivity and specificity is not only feasible but essential for reliable data in drug development. The use of advanced techniques like LC-MS/MS, coupled with meticulous validation protocols, ensures that the generated data is accurate and defensible, ultimately contributing to the safe and effective use of pharmaceuticals.

Comparative Analysis of Desmethylene Paroxetine Hydrochloride and Mesylate Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the drug's physicochemical properties, bioavailability, and manufacturability. This guide provides a comparative analysis of two common salt forms, hydrochloride (HCl) and mesylate (CH₃SO₃H), with a focus on Desmethylene Paroxetine, a major metabolite of the selective serotonin (B10506) reuptake inhibitor, Paroxetine.

Due to a lack of publicly available, direct comparative experimental data for Desmethylene Paroxetine hydrochloride and mesylate salts, this guide will leverage data from the parent compound, Paroxetine, as a surrogate to illustrate potential differences. It will also provide a theoretical framework based on the general characteristics of these salt forms and detail the standard experimental protocols required for a comprehensive comparison.

Executive Summary

The choice between a hydrochloride and a mesylate salt for Desmethylene Paroxetine would involve a trade-off between well-established use and potentially improved physicochemical properties. Hydrochloride salts are common in the pharmaceutical industry, often exhibiting good crystallinity but potentially lower solubility and a risk of the common ion effect in gastric fluid. Mesylate salts, on the other hand, can offer enhanced solubility and a lower propensity for polymorphism, which can be advantageous for formulation development. A thorough, data-driven salt selection process is crucial to identify the optimal form for clinical advancement.

Physicochemical Properties: A Comparative Overview

The conversion of a free base to a salt form is a widely employed strategy to enhance the aqueous solubility and stability of a drug candidate.[1][2][3][4] While specific experimental data for Desmethylene Paroxetine mesylate is not available, a comparison of the known and predicted properties of the hydrochloride salt with the expected properties of a mesylate salt, supported by data from the parent compound Paroxetine, is presented below.

Table 1: Comparison of Physicochemical Properties of this compound and Hypothetical Mesylate Salts.

PropertyThis compoundDesmethylene Paroxetine Mesylate (Hypothetical)General Comparison of Counter-ions
Molecular Weight 353.8 g/mol [5]~415.5 g/mol Mesylate is a larger counter-ion, which can impact the drug load in the final formulation.
Melting Point 104-107 °C (predicted)[6]Expected to be different; may be higher or lower depending on crystal lattice energy.Salt formation generally increases the melting point of the free base, which is beneficial for solid dosage form stability.[2]
Aqueous Solubility Slightly soluble in Methanol and DMSO[6]. Quantitative aqueous solubility data not available.Often higher than the corresponding hydrochloride salt.[2]Mesylate salts frequently exhibit greater aqueous solubility than hydrochloride salts, which can lead to improved dissolution and bioavailability.[7]
Hygroscopicity Data not available.Can vary, but mesylates are sometimes less hygroscopic than hydrochlorides.Low hygroscopicity is desirable for stability and handling during manufacturing.
Stability Data not available.May offer improved stability due to the non-reactive nature of the mesylate anion.The choice of salt can significantly influence the chemical stability of the API.[3][4]
Polymorphism Potential for polymorphism exists.Mesylate salts can sometimes exhibit a lower tendency for polymorphism.[7]A single, stable polymorphic form is highly desirable for consistent manufacturing and performance.

Pharmacokinetic Profiles: Insights from Paroxetine

The pharmacokinetic properties of a drug can be influenced by its salt form, primarily through differences in solubility and dissolution rate. Bioequivalence studies for the parent drug, Paroxetine, have compared the hydrochloride and mesylate salts. These studies indicate that while the two salt forms can be bioequivalent, there can be differences in pharmacokinetic parameters such as Cmax and AUC at different doses.[8][9] For Desmethylene Paroxetine, it is reasonable to hypothesize that the mesylate salt, with potentially higher solubility, could lead to faster dissolution and absorption, potentially altering its pharmacokinetic profile compared to the hydrochloride salt.

Table 2: Illustrative Pharmacokinetic Data Comparison (Based on Paroxetine Single 20 mg Dose Studies).

ParameterParoxetine Mesylate (Test)Paroxetine Hydrochloride (Reference)90% Confidence Interval
Cmax (ng/mL) 4.1 ± 3.34.3 ± 3.682.0% - 111.9%
AUC(0-inf) (ng·hr/mL) 158.4 ± 306.9143.5 ± 255.789.9% - 114.8%
Data sourced from FDA regulatory documents for Paroxetine and is for illustrative purposes only.[9]

Experimental Protocols for Comparative Analysis

A comprehensive comparison of the hydrochloride and mesylate salts of Desmethylene Paroxetine would necessitate a series of standardized experiments. The following protocols are fundamental in a salt selection and characterization study.[10]

Salt Formation and Crystallization
  • Objective: To prepare the hydrochloride and mesylate salts of Desmethylene Paroxetine and obtain crystalline material suitable for characterization.

  • Methodology:

    • Dissolve Desmethylene Paroxetine free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone).

    • Add a stoichiometric amount of either hydrochloric acid or methanesulfonic acid.

    • Induce crystallization through slow evaporation, cooling, or addition of an anti-solvent.

    • Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Powder X-Ray Diffraction (PXRD)
  • Objective: To determine the crystalline nature and identify the polymorphic form of each salt.

  • Methodology:

    • A small amount of the powdered salt is gently packed into a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is recorded as a function of the scattering angle (2θ).

    • Unique peak positions and intensities in the diffractogram indicate a specific crystalline form.

Thermal Analysis (DSC and TGA)
  • Objective: To determine the melting point, thermal stability, and presence of solvates or hydrates.

  • Methodology:

    • Differential Scanning Calorimetry (DSC): A small, weighed sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

    • Thermogravimetric Analysis (TGA): The mass of a sample is monitored as a function of temperature or time as it is subjected to a controlled temperature program in a controlled atmosphere. Weight loss can indicate the presence of solvates or hydrates.

Solubility Determination
  • Objective: To quantitatively measure the aqueous solubility of each salt form.

  • Methodology:

    • An excess amount of the salt is added to a known volume of purified water or a relevant buffer solution (e.g., simulated gastric fluid).

    • The suspension is agitated at a constant temperature until equilibrium is reached.

    • The suspension is filtered, and the concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Hygroscopicity Assessment
  • Objective: To evaluate the tendency of the salt to absorb moisture from the atmosphere.

  • Methodology:

    • A known weight of the salt is exposed to various controlled relative humidity (RH) conditions at a constant temperature.

    • The change in weight is monitored over time until equilibrium is reached.

    • The percentage of water uptake at each RH is calculated.

Visualization of Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical salt selection workflow and the potential impact of salt form on drug disposition.

Salt_Selection_Workflow API API Free Base Characterization Counterion Counter-ion Selection API->Counterion pKa, Stability Salt_Screen Salt Formation Screening Counterion->Salt_Screen Characterization Physicochemical Characterization (PXRD, DSC, TGA, Solubility) Salt_Screen->Characterization Crystalline Solids Lead_Salts Lead Salt(s) Selection Characterization->Lead_Salts Data Analysis Formulation Formulation Development Lead_Salts->Formulation Optimal Properties Clinical Clinical Trials Formulation->Clinical

Caption: A generalized workflow for salt selection in drug development.

Drug_Disposition cluster_formulation Dosage Form cluster_gi GI Tract HCl Desmethylene Paroxetine Hydrochloride Dissolution Dissolution HCl->Dissolution Lower Solubility (Hypothesized) Mesylate Desmethylene Paroxetine Mesylate Mesylate->Dissolution Higher Solubility (Hypothesized) Absorption Absorption Dissolution->Absorption Bloodstream Systemic Circulation Absorption->Bloodstream Target Target Site (Serotonin Transporter) Bloodstream->Target Pharmacological Effect

Caption: Hypothetical impact of salt form on drug dissolution and absorption.

Conclusion

While a definitive comparison of this compound and mesylate salts requires direct experimental data, this guide provides a framework for understanding the potential differences between these two forms. Based on general principles of salt chemistry and data from the parent compound, Paroxetine, the mesylate salt of Desmethylene Paroxetine may offer advantages in terms of solubility, which could positively impact its biopharmaceutical properties. However, the hydrochloride salt represents a more conventional and well-understood choice. Ultimately, the selection of the optimal salt form for Desmethylene Paroxetine would depend on a comprehensive experimental evaluation of their respective physicochemical and pharmacokinetic properties.

References

A Comparative Guide to Inter-Assay and Intra-Assay Precision for Desmethylene Paroxetine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the inter-assay and intra-assay precision for the quantification of desmethylene paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine. The performance of a validated bioanalytical method is presented against established regulatory acceptance criteria.

Understanding Assay Precision

In bioanalytical method validation, precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV).

  • Intra-assay precision (repeatability) evaluates the precision of measurements within a single analytical run.

  • Inter-assay precision (intermediate precision) assesses the precision of measurements across different analytical runs, often on different days.

According to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidelines for bioanalytical method validation, the acceptance criteria for precision are as follows:

  • The %CV for both intra- and inter-assay precision should not exceed 15% for quality control (QC) samples at low, medium, and high concentrations.

  • At the lower limit of quantification (LLOQ), the %CV should not exceed 20%.

Comparative Analysis of a Validated LC-MS/MS Method

The following data is derived from a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of paroxetine and its major metabolite, referred to as HM paroxetine ((3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine), which is chemically analogous to desmethylene paroxetine.

Table 1: Inter-Assay and Intra-Assay Precision for Desmethylene Paroxetine (HM Paroxetine) Quantification [1]

Quality Control SampleConcentration (µg/L)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Low6< 15%< 15%
Medium40< 15%< 15%
High80< 15%< 15%

As demonstrated in Table 1, the reported intra-assay and inter-assay precision for the quantification of the paroxetine metabolite were consistently below 15% for all quality control levels. This level of precision meets the stringent requirements set by regulatory agencies, indicating a robust and reliable method for bioanalysis.

Experimental Protocol: HPLC-MS/MS Method

The following is a summary of the experimental protocol used to generate the precision data presented above.[1]

1. Sample Preparation:

  • Plasma samples were subjected to hydrolysis with hydrochloric acid.

  • Analytes were then extracted from the alkaline plasma using ethyl acetate.

2. Chromatographic Separation:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.02% formic acid (66:34, v/v).

  • Flow Rate: Isocratic elution.

3. Mass Spectrometric Detection:

  • Instrument: Ion trap mass spectrometer with an atmospheric pressure ionization-electrospray (ESI) interface.

  • Mode: Multiple Reaction Monitoring (MRM) was used for selective and sensitive detection of paroxetine and its metabolite.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the quantification of desmethylene paroxetine and the assessment of assay precision.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample hydrolysis Acid Hydrolysis plasma->hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction hplc HPLC Separation (Reversed-Phase) extraction->hplc Extracted Analyte msms MS/MS Detection (MRM) hplc->msms data Data Acquisition msms->data Quantitative Data

Experimental workflow for desmethylene paroxetine quantification.

precision_assessment_workflow cluster_intra_assay Intra-Assay Precision (Repeatability) cluster_inter_assay Inter-Assay Precision (Intermediate Precision) replicates_single_run Multiple Aliquots of QC Samples (Low, Medium, High) analysis_single_run Analysis in a Single Run replicates_single_run->analysis_single_run cv_intra Calculate %CV analysis_single_run->cv_intra end_intra Result: Intra-Assay Precision cv_intra->end_intra replicates_multiple_runs Multiple Aliquots of QC Samples (Low, Medium, High) analysis_multiple_runs Analysis in Multiple Runs (Different Days) replicates_multiple_runs->analysis_multiple_runs cv_inter Calculate %CV analysis_multiple_runs->cv_inter end_inter Result: Inter-Assay Precision cv_inter->end_inter start Start: Homogeneous QC Sample Pool start->replicates_single_run start->replicates_multiple_runs

Workflow for assessing intra-assay and inter-assay precision.

References

Assessing the Linearity and Range of an Analytical Method for Desmethylene Paroxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of analytical methodologies for quantifying paroxetine (B1678475) and its metabolites, with a specific focus on the linearity and range of a proposed method for Desmethylene paroxetine. Due to a lack of direct, published experimental data for the analytical validation of Desmethylene paroxetine, this document leverages established methods for the parent compound, paroxetine, to propose a suitable analytical approach and validation strategy.

Comparison of Analytical Methods: Paroxetine and Proposed Desmethylene Paroxetine

The following table summarizes the linearity and range of various analytical methods developed for paroxetine, which can serve as a benchmark for the validation of a method for Desmethylene paroxetine. A proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for Desmethylene paroxetine is included for comparative purposes, with projected performance characteristics based on typical analytical method validation parameters.

AnalyteMethodLinearity RangeCorrelation Coefficient (r²)Reference
ParoxetineUHPLC50% to 150% of nominal concentration (0.1 - 0.3 mg/mL)> 0.959[1]
ParoxetineRP-HPLC5-25 µg/mLNot Specified
ParoxetineLC-MS/MS0.2-50 ng/mLNot Specified[2]
ParoxetineLC-MS/MS0.2-20.0 ng/mLNot Specified[3]
ParoxetineLC-MS/MS0.250-50.0 ng/mLNot Specified[4]
Paroxetine HCl and ClonazepamHPLC125-750 µg/mL (Paroxetine)y = 3773x + 124.25[5]
Paroxetine HClRP-HPLC20-100 µg/mL0.9999[6]
ParoxetineRP-HPLC2-10 µg/mL0.9999[7]
Proposed: Desmethylene paroxetineHPLC-UV 1-100 µg/mL (Projected) > 0.99 (Projected) N/A

Experimental Protocols

Established Method for Paroxetine (RP-HPLC)[8][9]

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of paroxetine hydrochloride in bulk and pharmaceutical dosage forms.

  • Instrumentation: AGILENT HPLC with UV detection.

  • Column: Kromosil-C18, (250 x 4.6mm, 5µ).

  • Mobile Phase: Phosphate (B84403) buffer (pH 6): Acetonitrile (B52724) (60:40).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 294 nm.

  • Linearity Assessment:

    • A standard stock solution of Paroxetine HCl (1000 µg/mL) was prepared.

    • Serial dilutions were made to obtain concentrations ranging from 20-100 µg/mL.

    • Each concentration was injected into the HPLC system.

    • A calibration curve was generated by plotting the peak area against the concentration.

    • The correlation coefficient (r²) was determined to be 0.9999, indicating excellent linearity within this range.[6]

Proposed Method for Desmethylene Paroxetine (HPLC-UV)

The following protocol is a proposed approach for the validation of an analytical method for Desmethylene paroxetine, based on established methods for paroxetine.

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted to a suitable value for the catechol moiety) and an organic solvent (e.g., acetonitrile or methanol). The exact composition would require optimization.

  • Flow Rate: 1.0 mL/min (to be optimized).

  • Detection Wavelength: To be determined by UV spectral analysis of Desmethylene paroxetine, likely in the range of 280-300 nm.

  • Linearity and Range Assessment Protocol:

    • Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of synthesized and purified Desmethylene paroxetine standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to prepare a stock solution of high concentration (e.g., 1 mg/mL).

    • Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards across a projected range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

    • Chromatographic Analysis: Inject each calibration standard in triplicate into the HPLC system.

    • Data Analysis:

      • Record the peak area for each injection.

      • Calculate the mean peak area for each concentration level.

      • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

      • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.

    • Defining the Range: The range of the method is the interval between the upper and lower concentration levels that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

Visualizations

The metabolic demethylenation of paroxetine to its catechol intermediate, Desmethylene paroxetine, is a key pathway in its biotransformation.[8]

Paroxetine Paroxetine Desmethylene_paroxetine Desmethylene paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_paroxetine Demethylenation (CYP-mediated)

Caption: Metabolic pathway of Paroxetine to Desmethylene paroxetine.

The experimental workflow for assessing the linearity and range of an analytical method is a systematic process to ensure the reliability of the quantitative data.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Standard Stock Solution Standards Prepare Serial Dilutions (Calibration Standards) Stock->Standards Inject Inject Standards into HPLC System (n=3) Standards->Inject Record Record Peak Areas Inject->Record Plot Plot Mean Peak Area vs. Concentration Record->Plot Regress Perform Linear Regression (y = mx + c, r²) Plot->Regress Report Report Validated Linearity and Range Regress->Report Determine Linearity and Range

References

A Comparative Review of Desmethylene Paroxetine and Sertraline Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of selective serotonin (B10506) reuptake inhibitors (SSRIs), paroxetine (B1678475) and sertraline (B1200038) are widely prescribed antidepressants. Their metabolic pathways give rise to primary metabolites—desmethylene paroxetine and desmethylsertraline (B1148675), respectively—whose pharmacological activities and pharmacokinetic profiles are of significant interest in drug development and clinical pharmacology. This guide provides a detailed comparative analysis of these two metabolites, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Summary of Comparative Data

The following table summarizes the key pharmacological and pharmacokinetic parameters of desmethylene paroxetine and desmethylsertraline. A notable gap in the literature exists regarding the direct pharmacological activity of desmethylene paroxetine, with multiple sources suggesting it is pharmacologically inactive.

ParameterDesmethylene ParoxetineDesmethylsertraline (Norsertraline)
Parent Drug ParoxetineSertraline
Metabolic Reaction DemethylenationN-demethylation
Primary Metabolizing Enzyme CYP2D6[1]CYP2B6 (major), CYP2C19, CYP3A4[2]
Pharmacological Activity Generally considered pharmacologically inactive[2][3]Active monoamine reuptake inhibitor
Serotonin Transporter (SERT) Affinity (Ki) Data not available (presumed inactive)76 nM (significantly less potent than sertraline's 3 nM)[4]
Norepinephrine (B1679862) Transporter (NET) Affinity (Ki) Data not available420 nM[4]
Dopamine (B1211576) Transporter (DAT) Affinity (Ki) Data not available440 nM[4]
Clinical Significance Primarily a urinary metabolite used in toxicology and forensic analysis[5]Considered to have a negligible contribution to the clinical effects of sertraline due to weaker SERT inhibition.[3]
Elimination Half-life Data not available62-104 hours

Metabolic Pathways

The metabolic conversion of paroxetine and sertraline to their respective primary metabolites is a key determinant of their overall pharmacological profile. The following diagrams illustrate these pathways.

cluster_paroxetine Paroxetine Metabolism Paroxetine Paroxetine CYP2D6 CYP2D6 Paroxetine->CYP2D6 Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) CYP2D6->Desmethylene_Paroxetine Demethylenation

Fig. 1: Metabolic Pathway of Paroxetine

cluster_sertraline Sertraline Metabolism Sertraline Sertraline CYP2B6 CYP2B6 (major) CYP2C19, CYP3A4 Sertraline->CYP2B6 Desmethylsertraline Desmethylsertraline (Norsertraline) CYP2B6->Desmethylsertraline N-demethylation

Fig. 2: Metabolic Pathway of Sertraline

Detailed Comparison

Desmethylene Paroxetine: The primary metabolic pathway for paroxetine involves the demethylenation of its methylenedioxy group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1] This process forms a catechol intermediate, which is further metabolized. Unlike the active metabolites of some other SSRIs, the metabolites of paroxetine, including desmethylene paroxetine, are generally considered to be pharmacologically inactive in vivo.[2][3] This lack of significant biological activity means that the clinical effects of paroxetine are attributed almost entirely to the parent compound. Consequently, desmethylene paroxetine is primarily of interest as a biomarker for paroxetine use in toxicological and forensic analyses.[5]

Desmethylsertraline (Norsertraline): In contrast, the major metabolite of sertraline, desmethylsertraline, is pharmacologically active. It is formed through N-demethylation, a process predominantly carried out by CYP2B6, with minor contributions from CYP2C19 and CYP3A4.[2] Desmethylsertraline acts as a monoamine reuptake inhibitor, though its potency and selectivity profile differ from that of its parent compound, sertraline.

While sertraline is a potent and selective serotonin reuptake inhibitor, desmethylsertraline exhibits significantly reduced potency at the serotonin transporter (SERT), with a Ki value of 76 nM compared to sertraline's 3 nM.[4] Interestingly, desmethylsertraline is a more balanced monoamine reuptake inhibitor, with Ki values of 420 nM for the norepinephrine transporter (NET) and 440 nM for the dopamine transporter (DAT).[4] Despite its activity, the substantially weaker inhibition of SERT by desmethylsertraline leads to the general consensus that its contribution to the overall clinical efficacy of sertraline is negligible.[3] Furthermore, desmethylsertraline has a considerably longer elimination half-life (62-104 hours) than sertraline, leading to its accumulation in plasma upon chronic administration.

Experimental Protocols

A comprehensive understanding of the pharmacological properties of these metabolites relies on standardized in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays:

  • Objective: To determine the affinity of the test compounds (desmethylene paroxetine, desmethylsertraline) for various neurotransmitter transporters (SERT, NET, DAT).

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant transporter of interest (e.g., HEK293 cells expressing hSERT).

    • Radioligand Incubation: A specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the prepared membranes in the presence of varying concentrations of the test compound.

    • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis:

  • Objective: To assess the effect of the test compounds on extracellular neurotransmitter levels in specific brain regions of living animals.

  • Methodology:

    • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum, prefrontal cortex) of an anesthetized rodent.

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

    • Sample Collection: Dialysate samples containing extracellular fluid are collected at regular intervals.

    • Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or subcutaneously), and changes in neurotransmitter levels from baseline are measured.

The following diagram illustrates a typical experimental workflow for characterizing the activity of neurotransmitter reuptake inhibitors.

cluster_workflow Experimental Workflow for Neurotransmitter Reuptake Inhibitor Characterization start Start: Compound Synthesis and Purification in_vitro In Vitro Assays (Radioligand Binding) start->in_vitro in_vivo In Vivo Studies (Microdialysis) in_vitro->in_vivo pk_studies Pharmacokinetic Profiling (Half-life, Bioavailability) in_vivo->pk_studies data_analysis Data Analysis and Interpretation pk_studies->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

Fig. 3: Experimental Workflow

Conclusion

The comparative analysis of desmethylene paroxetine and desmethylsertraline reveals a significant divergence in their pharmacological profiles. Desmethylsertraline is an active metabolite with a distinct, albeit weaker, monoamine reuptake inhibitory profile compared to its parent drug, sertraline. In contrast, desmethylene paroxetine is widely considered to be pharmacologically inactive, with the clinical effects of paroxetine being solely attributable to the parent compound. This fundamental difference underscores the importance of metabolite profiling in drug development and highlights the distinct metabolic fates of two commonly prescribed SSRIs. For researchers, the lack of pharmacological data on desmethylene paroxetine presents a potential area for further investigation to definitively confirm its inactivity and fully characterize the metabolic profile of paroxetine.

References

Navigating Method Robustness in the Analysis of Desmethylene Paroxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative overview of method robustness for the analysis of Desmethylene paroxetine (B1678475), a key metabolite of the widely prescribed antidepressant, paroxetine. By examining two common analytical approaches—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)—this document offers insights into best practices for validation and highlights the strengths of each technique through supporting experimental data.

Desmethylene paroxetine hydrochloride is a major urinary metabolite of Paroxetine, a potent serotonin (B10506) reuptake inhibitor.[1] The robustness of an analytical method is a critical parameter in its validation, demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters and providing an indication of its reliability during normal usage.[2] This guide will delve into the experimental protocols for testing robustness and present a comparative analysis of data to aid in method selection and validation.

The Foundation of a Reliable Method: Understanding Robustness Testing

Robustness testing is a cornerstone of analytical method validation, ensuring that the method is dependable under the variable conditions of routine laboratory use.[2][3] It involves systematically altering key parameters of the method and observing the impact on the results. For chromatographic methods like HPLC and UHPLC, these parameters typically include:

  • Mobile Phase Composition: Minor changes in the ratio of organic to aqueous phases.

  • pH of the Mobile Phase Buffer: Small variations in the pH can affect the retention time and peak shape of ionizable analytes.

  • Column Temperature: Fluctuations in temperature can influence analyte retention and column efficiency.

  • Flow Rate: Variations in the flow rate can impact retention times and peak areas.

  • Wavelength (for UV detection): Slight shifts in the detection wavelength.

A robust method will show minimal variation in results, such as retention time, peak area, and resolution between peaks, when these parameters are intentionally varied within a defined range.

Experimental Workflow for Robustness Validation

The process of validating method robustness follows a structured workflow. This involves defining the parameters to be tested, establishing the range of variation for each, executing the experiments, and analyzing the resulting data to assess the method's performance.

Robustness_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Conclusion start Define Critical Method Parameters define_range Establish Variation Ranges start->define_range prep_samples Prepare System Suitability & Test Samples define_range->prep_samples run_nominal Analyze under Nominal Conditions prep_samples->run_nominal run_varied Analyze under Varied Conditions run_nominal->run_varied collect_data Collect & Tabulate Data run_varied->collect_data assess_impact Assess Impact on System Suitability & Results collect_data->assess_impact conclusion Draw Conclusion on Method Robustness assess_impact->conclusion

Caption: A diagram illustrating the systematic workflow for conducting a robustness validation study.

Comparative Analysis of HPLC-UV and UHPLC-MS Methods

To illustrate the comparison, two hypothetical, yet representative, methods for the analysis of Desmethylene paroxetine are considered: a conventional HPLC-UV method and a more advanced UHPLC-MS method.

Experimental Protocols

Method 1: HPLC-UV

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.01 M phosphate (B84403) buffer (pH 3.0) in a 40:60 v/v ratio

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 295 nm

  • Injection Volume: 10 µL

Method 2: UHPLC-MS

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: Mass Spectrometry (MS) in Multiple Reaction Monitoring (MRM) mode

  • Injection Volume: 2 µL

Robustness Testing Parameters and Variations

The following table outlines the deliberate variations introduced to test the robustness of each method.

ParameterNominal Value (HPLC-UV)Variation (HPLC-UV)Nominal Value (UHPLC-MS)Variation (UHPLC-MS)
Mobile Phase Ratio 40% Acetonitrile± 2%Gradient± 2% in initial/final composition
pH of Buffer 3.0± 0.2N/A (Formic Acid)N/A
Flow Rate 1.0 mL/min± 0.1 mL/min0.4 mL/min± 0.04 mL/min
Column Temperature 30°C± 2°C40°C± 2°C
UV Wavelength 295 nm± 2 nmN/AN/A
Comparative Data Summary

The following table summarizes the hypothetical results of the robustness study, focusing on key system suitability parameters: retention time (RT), theoretical plates (N), and tailing factor (T). The data is presented as the percent relative standard deviation (%RSD) across all varied conditions.

ParameterHPLC-UV (%RSD)UHPLC-MS (%RSD)Acceptance Criteria
Retention Time (RT) 2.5%1.2%≤ 5%
Theoretical Plates (N) 4.8%2.5%≤ 15%
Tailing Factor (T) 3.2%1.8%≤ 2.0 (absolute value)
Peak Area 3.5%1.5%≤ 5%

Analysis of Results:

The hypothetical data suggests that the UHPLC-MS method exhibits greater robustness compared to the HPLC-UV method. The lower %RSD values for all parameters under the varied conditions indicate that the UHPLC-MS method is less susceptible to minor changes in the experimental setup. This enhanced robustness can be attributed to the higher efficiency of the smaller particle size columns used in UHPLC and the inherent selectivity of mass spectrometric detection.

Signaling Pathway of Method Parameter Influence

The various parameters in a chromatographic method are interconnected and can influence the final analytical result. Understanding these relationships is key to developing a robust method.

Parameter_Influence_Pathway cluster_method_parameters Method Parameters cluster_chromatographic_outputs Chromatographic Outputs cluster_final_results Final Analytical Results MP Mobile Phase Composition & pH RT Retention Time MP->RT Res Resolution MP->Res FR Flow Rate FR->RT Temp Column Temperature Temp->RT Temp->Res Col Column Chemistry Col->RT Col->Res PS Peak Shape (Tailing, Width) Col->PS Qual Identification RT->Qual Quant Quantitation (Peak Area/Height) Res->Quant PS->Quant

Caption: A diagram showing the influence of key method parameters on chromatographic outputs and final results.

Conclusion

Both HPLC-UV and UHPLC-MS can be validated to be robust methods for the analysis of Desmethylene paroxetine. However, the comparative data suggests that UHPLC-MS may offer a higher degree of robustness, making it a more reliable choice for routine quality control and in regulated environments. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and throughput. Regardless of the chosen method, a thorough robustness study is an indispensable part of method validation, ensuring the generation of consistently accurate and reliable data.

References

Comparative Analysis of Analytical Methods for Desmethylene Paroxetine in Spiked Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of two distinct analytical methods for the determination of Desmethylene paroxetine (B1678475), a primary metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine, in spiked biological samples. The comparison focuses on accuracy and recovery, supported by detailed experimental protocols.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, adapted from the work of Vergi-Athanasiou et al. (2007), allows for the simultaneous determination of paroxetine and its major metabolites in plasma.[1] Desmethylene paroxetine is metabolized to two main compounds, referred to as Metabolite A ({(-)-trans-4-(4-fluorophenyl)- 3-(4-hydroxy-3-methoxyphenoxymethyl) piperidine, BRL 36610 A}) and Metabolite B ({(-)-trans 4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl) piperidine, BRL 36583 A}).[2][3]

Accuracy and Recovery

The recovery for paroxetine was reported to be approximately 84%. For the desmethylene paroxetine metabolites, the recovery was found to be greater than 77% and 86.4%.[1] Specific accuracy data for the individual metabolites was not detailed in the available literature.

Experimental Protocol

Sample Preparation and Extraction: A liquid-liquid extraction procedure is employed to isolate the analytes from plasma samples.

G plasma Plasma Sample (1 mL) ph_adj Adjust to pH 12 plasma->ph_adj extraction Liquid-Liquid Extraction with Diethyl Ether ph_adj->extraction separation Separate Organic Layer extraction->separation evaporation Evaporate to Dryness (40°C under Nitrogen) separation->evaporation reconstitution Reconstitute in 200 µL Mobile Phase evaporation->reconstitution injection Inject into HPLC System reconstitution->injection

Figure 1: HPLC-FLD Sample Preparation Workflow.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18 (5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.04 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) in a 30:70 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 295 nm and emission at 350 nm.

  • Internal Standard: Protriptyline

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

A screening procedure for the detection of selective serotonin reuptake inhibitors and their metabolites in urine using GC-MS has been described by H. H. Maurer and J. Bickeboeller-Friedrich (2000).[4] This method can be adapted for the quantitative analysis of Desmethylene paroxetine.

Accuracy and Recovery

The overall recovery for paroxetine and its metabolites using this method was reported to be in the range of 60-80%. The coefficient of variation was less than 10-20%.[4]

Experimental Protocol

Sample Preparation and Extraction: This method involves acid hydrolysis followed by liquid-liquid extraction and derivatization.

G urine Urine Sample hydrolysis Acid Hydrolysis urine->hydrolysis mix Mix with Untreated Urine Aliquot hydrolysis->mix ph_adj Adjust to pH 8-9 mix->ph_adj extraction Liquid-Liquid Extraction ph_adj->extraction derivatization Acetylation extraction->derivatization injection Inject into GC-MS System derivatization->injection

Figure 2: GC-MS Sample Preparation Workflow.

GC-MS Conditions:

  • Separation: Gas chromatography is used to separate the acetylated derivatives of the analytes.

  • Detection: Mass spectrometry is used for detection, with specific ions monitored to indicate the presence of the target compounds. For paroxetine and its metabolites, relevant ions would be selected based on their mass spectra.

Comparison of Methods

FeatureHPLC-FLDGC-MS
Analyte Form Native formDerivatized (acetylated)
Biological Matrix PlasmaUrine
Extraction Method Liquid-Liquid ExtractionAcid Hydrolysis, Liquid-Liquid Extraction
Recovery >77% and >86.4% for metabolites60-80% for paroxetine and metabolites
Detection FluorescenceMass Spectrometry
Advantages High sensitivity for fluorescent compounds, direct analysis of native compounds.High specificity and structural information from mass spectra.
Disadvantages May have interference from other fluorescent compounds.Requires derivatization, which adds a step and potential for variability.

Conclusion

Both HPLC-FLD and GC-MS offer viable approaches for the analysis of Desmethylene paroxetine in biological samples. The choice of method will depend on the specific requirements of the study. The HPLC-FLD method demonstrates higher recovery rates and involves a more direct analysis of the metabolites. The GC-MS method, while having a slightly lower recovery, provides the high specificity of mass spectrometric detection. For quantitative studies where high recovery is paramount, the HPLC-FLD method may be preferred. For confirmatory analysis and studies requiring high specificity, the GC-MS method is a strong alternative. Researchers should validate their chosen method according to the specific biological matrix and intended application to ensure accurate and reliable results.

References

A Comparative Guide to the Metabolic Stability of Paroxetine Metabolites, Focusing on Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the metabolic stability of Desmethylene paroxetine (B1678475) relative to other metabolites of paroxetine. Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the body, primarily in the liver. Understanding the metabolic fate of paroxetine and the stability of its metabolites is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This document provides a comprehensive overview of paroxetine's metabolic pathways, a summary of its key metabolites, and detailed experimental protocols for assessing metabolic stability, supported by visualizations to elucidate complex processes.

The Metabolic Pathway of Paroxetine: A Multi-Step Biotransformation

Paroxetine is well-absorbed after oral administration and is subject to significant first-pass metabolism.[1] The primary metabolic pathway involves two main phases. Initially, paroxetine undergoes Phase I metabolism, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] This is a high-affinity, saturable process that can lead to non-linear pharmacokinetics.[2] To a lesser extent, other enzymes such as CYP3A4, CYP1A2, CYP2C19, and CYP3A5 are also involved.[2]

The initial and most critical step in paroxetine's metabolism is the demethylenation of its methylenedioxy group, which results in the formation of a catechol intermediate, known as Desmethylene paroxetine.[4][5] This catechol is then rapidly subjected to Phase II metabolism. The primary route for the further metabolism of Desmethylene paroxetine is methylation by Catechol-O-Methyltransferase (COMT), which produces two methylated metabolites, M-I and M-II.[2][6] These metabolites, along with other polar metabolites, are subsequently conjugated with glucuronic acid and sulfate, rendering them more water-soluble for excretion.[4] It is important to note that all identified metabolites of paroxetine are considered to be pharmacologically inactive, with at least 50 times less potency than the parent compound.[7]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Paroxetine Paroxetine Desmethylene_paroxetine Desmethylene paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_paroxetine CYP2D6 (major) CYP3A4, CYP1A2 (minor) M_I Metabolite M-I Desmethylene_paroxetine->M_I COMT M_II Metabolite M-II Desmethylene_paroxetine->M_II COMT Conjugates Glucuronide and Sulfate Conjugates M_I->Conjugates M_II->Conjugates Excretion Excretion Conjugates->Excretion

Figure 1: Metabolic pathway of paroxetine.

Comparative Analysis of Paroxetine Metabolites

The following table summarizes the key metabolites of paroxetine and their known characteristics.

MetabolitePrecursorKey Metabolic Enzyme(s)Pharmacological ActivityNotes
Desmethylene paroxetine ParoxetineCYP2D6 (major), CYP3A4, etc.InactiveThe primary catechol intermediate. Its formation is the rate-limiting step in paroxetine metabolism.
Metabolite M-I Desmethylene paroxetineCOMTInactiveA methylated derivative of the catechol intermediate.
Metabolite M-II Desmethylene paroxetineCOMTInactiveA methylated derivative of the catechol intermediate.
Conjugated Metabolites M-I, M-II, other polar metabolitesUGTs, SULTsInactiveWater-soluble conjugates formed for excretion.

Experimental Protocols for Assessing Metabolic Stability

The following is a detailed methodology for a typical in vitro experiment to assess the metabolic stability of a compound like paroxetine using human liver microsomes. This protocol is designed to determine the rate of disappearance of the parent drug over time.

Objective: To determine the in vitro metabolic stability of paroxetine in human liver microsomes.

Materials:

  • Paroxetine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of paroxetine in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding a small volume of the paroxetine stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Vortex the mixture gently to ensure homogeneity.

  • Time Course Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and the internal standard.

    • Vortex the mixture vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of paroxetine at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of paroxetine remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solutions Prepare stock solutions (Paroxetine, NADPH system) Pre_incubation Pre-incubate microsomes and NADPH system at 37°C Prep_Solutions->Pre_incubation Prep_Microsomes Prepare microsome suspension in buffer Prep_Microsomes->Pre_incubation Initiate_Reaction Initiate reaction by adding Paroxetine Pre_incubation->Initiate_Reaction Time_Course Incubate at 37°C and sample at time points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Course Terminate_Reaction Terminate reaction with cold acetonitrile + Internal Standard Time_Course->Terminate_Reaction Centrifuge Centrifuge to precipitate proteins Terminate_Reaction->Centrifuge LC_MS_MS Analyze supernatant by LC-MS/MS Centrifuge->LC_MS_MS Data_Analysis Calculate t½ and CLint LC_MS_MS->Data_Analysis

Figure 2: Experimental workflow for in vitro metabolic stability assay.

Conclusion

The metabolism of paroxetine is a well-characterized process initiated by the CYP2D6-mediated formation of Desmethylene paroxetine. This catechol intermediate is subsequently and rapidly metabolized by COMT and conjugation enzymes to inactive, excretable forms. While a direct comparative study on the metabolic stability of Desmethylene paroxetine versus other metabolites is not available, the chemical nature of catechols and the known metabolic pathway suggest that Desmethylene paroxetine is a transient intermediate with low stability in a metabolically active environment. Future research could focus on synthesizing and isolating paroxetine metabolites to perform direct stability assays, which would provide a more complete quantitative picture of their respective metabolic fates.

References

Safety Operating Guide

Navigating the Disposal of Desmethylene Paroxetine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, requires careful handling and disposal due to its potential environmental impact.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of desmethylene paroxetine hydrochloride.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific SDS documents may vary between suppliers, the available information for the parent compound, paroxetine hydrochloride, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, similar precautions should be taken for its desmethylene metabolite.

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a particulate filter respirator may be necessary.[2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[3][4] Many states have their own regulations that can be more stringent than federal laws.[3]

Due to the ecotoxicity of the parent compound, paroxetine, it is prudent to handle this compound as a hazardous waste to ensure compliance and environmental protection.[6]

Quantitative Data Summary

For quick reference, the following table summarizes key data related to paroxetine, the parent compound, which informs the handling and disposal of its metabolite.

ParameterValueSource
Paroxetine Hydrochloride Hemihydrate Acute Oral Toxicity (Rat) LD50: 374 mg/kg[7]
Paroxetine Hydrochloride Hemihydrate Ecotoxicity (Daphnia magna) EC50 (48h): 6.24 mg/l
Regulatory Oversight EPA (RCRA), DEA, State Environmental Agencies[3][4][5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the proper disposal of this compound from a laboratory setting.

Materials:

  • Appropriate PPE (gloves, eye protection, lab coat)

  • Sealable, leak-proof hazardous waste container, clearly labeled

  • Waste manifest or logbook for tracking

Procedure:

  • Segregation and Classification:

    • Do not mix this compound with other waste streams.

    • Classify the waste as hazardous pharmaceutical waste. Given the environmental toxicity of paroxetine, this is the most conservative and compliant approach.[6]

  • Containerization:

    • Place the solid this compound, along with any contaminated materials (e.g., weighing boats, contaminated gloves, or paper towels), into a designated, sealable, and leak-proof hazardous waste container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Clearly label the hazardous waste container with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The date accumulation started

      • Any applicable hazard warnings (e.g., "Toxic," "Environmental Hazard")

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.[8]

    • Provide the waste disposal service with the SDS and an accurate description of the waste.

  • Documentation:

    • Maintain a record of the waste, including the amount, date of disposal, and the name of the disposal company, as required by your institution and local regulations.

What to Avoid:

  • Do Not Flush Down the Drain: Flushing pharmaceuticals is generally discouraged as wastewater treatment plants may not completely remove them, leading to environmental contamination.[4][9] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]

  • Do Not Dispose of in Regular Trash: Due to its potential toxicity, disposal in the household or laboratory trash is not appropriate.[10]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_avoid Prohibited Actions A Identify Desmethylene Paroxetine Hydrochloride for Disposal B Consult Safety Data Sheet (SDS) and Institutional EHS Policy A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Segregate as Hazardous Pharmaceutical Waste C->D E Place in a Labeled, Sealable Hazardous Waste Container D->E F Store in Designated Secure Waste Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Complete Waste Manifest and Documentation G->H I Do NOT Dispose in Regular Trash J Do NOT Flush Down the Drain

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby protecting both public health and the environment, and maintaining regulatory compliance.

References

Personal protective equipment for handling Desmethylene paroxetine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the antidepressant Paroxetine. The following procedures are based on the safety data for Paroxetine hydrochloride and should be implemented to minimize risk and ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the known physical and chemical properties of Desmethylene paroxetine hydrochloride is presented below.

PropertyValue
Molecular Formula C₁₈H₂₁ClFNO₃[1]
Molecular Weight 353.82 g/mol [2]
Appearance Yellow Solid[3]
Melting Point 104-107 °C[1]
Boiling Point 509.6 ± 50.0 °C (Predicted)[1]
Density 1.233 ± 0.06 g/cm³ (Predicted)[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature -20°C Freezer[1] or 2-8°C Refrigerator[3]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

1. Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.

2. Skin Protection:

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat, and for larger quantities, consider a disposable laboratory coat or coverall of low permeability.

3. Respiratory Protection:

  • In cases of inadequate ventilation or when dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Operational Plans: Handling and Storage

Strict adherence to the following operational procedures will minimize exposure and ensure safe handling.

Handling:

  • Handle in a well-ventilated area, preferably in a laboratory fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store at the recommended temperature (-20°C or 2-8°C) and protect from light.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

1. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.

  • Seek medical attention.

2. Skin Contact:

  • Wash off immediately with plenty of soap and water.

  • Remove contaminated clothing.

  • If skin irritation persists, seek medical attention.

3. Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, give oxygen.

  • Seek medical attention if symptoms occur.

4. Ingestion:

  • Clean mouth with water and drink plenty of water afterward.

  • Do NOT induce vomiting.

  • Seek immediate medical attention.

5. Spills:

  • For minor spills, use appropriate personal protective equipment, sweep up the material, and place it in a suitable container for disposal. Avoid generating dust.

  • For major spills, evacuate the area and follow institutional emergency protocols.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.

  • Dispose of the substance and its container at a licensed hazardous-waste disposal plant.

  • Do not allow the product to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Surface E->F J Return Compound to Designated Secure Storage (-20°C or 2-8°C) E->J G Dispose of Waste in Designated Hazardous Waste Container F->G H Doff and Dispose of/Clean PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylene paroxetine hydrochloride
Reactant of Route 2
Desmethylene paroxetine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.